Z-LLF-CHO
説明
特性
CAS番号 |
143839-79-6 |
|---|---|
分子式 |
C29H39N3O5 |
分子量 |
509.6 g/mol |
IUPAC名 |
benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-2-[(1-oxo-3-phenylpropan-2-yl)amino]pentanoyl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C29H39N3O5/c1-20(2)15-25(30-24(18-33)17-22-11-7-5-8-12-22)27(34)32-28(35)26(16-21(3)4)31-29(36)37-19-23-13-9-6-10-14-23/h5-14,18,20-21,24-26,30H,15-17,19H2,1-4H3,(H,31,36)(H,32,34,35)/t24?,25-,26-/m0/s1 |
InChIキー |
DTIABGUJCAYDRL-WIXBZOCESA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)NC(CC2=CC=CC=C2)C=O |
正規SMILES |
CC(C)CC(C(=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)NC(CC2=CC=CC=C2)C=O |
同義語 |
Boc-Leu-Leu-Phe-CHO N-benzyloxycarbonyl-leucyl-leucyl-phenylalaninal Z-Leu-Leu-Phe-al Z-LLF-CHO |
製品の起源 |
United States |
Foundational & Exploratory
Z-LLF-CHO: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Z-LLF-CHO, also known as Z-Leu-Leu-Phe-CHO, is a potent, cell-permeable peptide aldehyde that primarily functions as an inhibitor of the chymotrypsin-like activity of the proteasome.[1] Its mechanism of action extends to the inhibition of NF-κB nuclear translocation and potential off-target effects on other cysteine proteases such as calpains and cathepsins. By disrupting cellular protein homeostasis, this compound triggers a cascade of downstream signaling events, including the induction of apoptosis and endoplasmic reticulum (ER) stress, and modulation of autophagy. This technical guide provides a comprehensive overview of the core mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual signaling pathways to facilitate its application in research and drug development.
Data Presentation: Inhibitory Profile of this compound and Related Compounds
The inhibitory potency of this compound and similar peptide aldehydes against various proteases is crucial for understanding its specificity and potential off-target effects. The following table summarizes available quantitative data.
| Inhibitor | Target | Enzyme Sub-type/Activity | Kᵢ (nM) | IC₅₀ (nM) | Organism/Source |
| This compound | Proteasome | Chymotrypsin-like | 460 | - | Pituitary multicatalytic proteinase complex |
| Z-LLL-CHO (MG132) | Proteasome | Chymotrypsin-like | - | 100 | 20S Proteasome |
| Z-LLL-CHO (MG132) | Proteasome | Trypsin-like | - | 2300 | Human 20S Proteasome[2] |
| Z-Phe-Tyr-CHO | Cathepsin L | - | - | 0.85 | Recombinant Human[3] |
| Z-Phe-Tyr-CHO | Cathepsin B | - | - | 85.1 | Recombinant Human[3] |
| Z-Phe-Tyr-CHO | Calpain II | - | - | 184 | -[3] |
Core Mechanism of Action
This compound's primary mechanism of action is the inhibition of the 20S proteasome, a multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins in eukaryotic cells. The proteasome has three main catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like. This compound exhibits potent inhibition of the chymotrypsin-like activity.
This inhibition leads to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis and triggering several downstream signaling pathways.
Inhibition of the Ubiquitin-Proteasome System
By targeting the chymotrypsin-like activity of the proteasome, this compound prevents the degradation of proteins tagged for destruction. This leads to a build-up of misfolded and regulatory proteins, inducing cellular stress.
References
Z-LLF-CHO: A Technical Guide to its Function as a Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-LLF-CHO, also known as N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-phenylalaninal, is a potent, cell-permeable, and reversible peptide aldehyde inhibitor. It primarily targets the chymotrypsin-like (ChT-L) activity of the 26S proteasome, a critical component of the cellular machinery for protein degradation. Additionally, this compound exhibits inhibitory effects on calpain, a family of calcium-dependent cysteine proteases. Its ability to interfere with these key cellular processes has made it a valuable tool in studying protein degradation, apoptosis, and signal transduction pathways, including the NF-κB signaling cascade. This technical guide provides an in-depth overview of the function of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of the relevant cellular pathways.
Core Functions and Mechanism of Action
This compound exerts its biological effects through the inhibition of two major classes of proteases: the proteasome and calpains.
Proteasome Inhibition
The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a central role in protein homeostasis, cell cycle control, and antigen presentation. The proteasome possesses three distinct catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like. This compound is a potent and specific inhibitor of the chymotrypsin-like activity of the proteasome.[1] The aldehyde group of this compound forms a reversible covalent bond with the active site threonine residue of the β5 subunit of the 20S proteasome core particle, thereby blocking its catalytic function.
This inhibition of the proteasome's chymotrypsin-like activity leads to the accumulation of ubiquitinated proteins, which can trigger a variety of cellular responses, including cell cycle arrest and apoptosis. One of the key consequences of proteasome inhibition is the stabilization of IκBα, an inhibitory protein that sequesters the transcription factor NF-κB in the cytoplasm. By preventing the degradation of IκBα, this compound effectively blocks the nuclear translocation and activation of NF-κB.[2]
Calpain Inhibition
Calpains are a family of calcium-activated neutral cysteine proteases involved in various cellular processes, including cytoskeletal remodeling, signal transduction, and apoptosis. This compound has been shown to inhibit calpain activity, although its potency against calpains is generally less than that against the proteasome. The mechanism of calpain inhibition also involves the interaction of the aldehyde group with the active site cysteine residue of the enzyme. Inhibition of calpain by this compound can contribute to its neuroprotective effects by preventing the degradation of key neuronal proteins.
Quantitative Inhibitory Data
The inhibitory potency of this compound against its primary targets has been quantified in various studies. The following tables summarize the available quantitative data.
| Target Enzyme | Inhibitor | Parameter | Value | Reference |
| Pituitary Multicatalytic Proteinase Complex (ChT-L) | This compound | Ki | 460 nM | [2] |
| 20S Proteasome (ChT-L) | MG-132 | IC50 | ~100 nM | |
| Calpain I | This compound | IC50 | Not specified | |
| Calpain II | This compound | IC50 | Not specified |
Signaling Pathways and Experimental Workflows
Inhibition of the NF-κB Signaling Pathway
The inhibition of the proteasome by this compound directly impacts the canonical NF-κB signaling pathway. This pathway is crucial for regulating inflammatory responses, cell survival, and proliferation.
Experimental Workflow: Proteasome Inhibition Assay
A common method to quantify the inhibitory effect of this compound on the proteasome's chymotrypsin-like activity is a fluorometric assay using a specific substrate.
Experimental Protocols
Protocol for In Vitro Proteasome Activity Assay
This protocol describes a method to measure the chymotrypsin-like activity of purified 20S proteasome in the presence of this compound.
Materials:
-
Purified 20S proteasome
-
This compound (dissolved in DMSO)
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5, 10 mM KCl, 1 mM DTT
-
Fluorogenic substrate: Suc-LLVY-AMC (Succinyl-L-leucyl-L-valyl-L-tyrosine-7-amido-4-methylcoumarin), 10 mM stock in DMSO
-
Black 96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 2 µL of each this compound dilution or vehicle (DMSO) to the respective wells.
-
Add 88 µL of Assay Buffer containing 2.5 ng of purified 20S proteasome to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 10 µL of 200 µM Suc-LLVY-AMC substrate to each well (final concentration 20 µM).
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm. Continue to take readings every 5 minutes for 30-60 minutes.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control and plot the results to calculate the IC50 value.
Protocol for In Vitro Calpain Activity Assay
This protocol outlines a method to assess the inhibitory effect of this compound on calpain activity using a fluorometric assay.
Materials:
-
Purified calpain-1 or calpain-2
-
This compound (dissolved in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM CaCl₂, 1 mM DTT
-
Fluorogenic substrate: Ac-LLY-AFC (N-Acetyl-L-leucyl-L-leucyl-L-argininal-7-amido-4-trifluoromethylcoumarin), 10 mM stock in DMSO
-
Black 96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 2 µL of each this compound dilution or vehicle (DMSO) to the appropriate wells.
-
Add 88 µL of Assay Buffer containing purified calpain to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Start the reaction by adding 10 µL of 1 mM Ac-LLY-AFC substrate to each well (final concentration 100 µM).
-
Monitor the increase in fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm every 5 minutes for 30-60 minutes.
-
Calculate the reaction rates and determine the percent inhibition for each this compound concentration to calculate the IC50 value.
Protocol for NF-κB Nuclear Translocation Inhibition Assay
This protocol describes a method to visualize the inhibition of NF-κB nuclear translocation by this compound using immunofluorescence.
Materials:
-
HeLa cells or other suitable cell line
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with 10 ng/mL TNF-α for 30 minutes to induce NF-κB translocation.
-
Wash the cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS and permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash twice with PBS and block with Blocking Buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against NF-κB p65 (diluted in Blocking Buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI.
-
Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope. In untreated, stimulated cells, p65 will be predominantly in the nucleus. In this compound treated cells, p65 will be retained in the cytoplasm.
Conclusion
This compound is a versatile and potent research tool for investigating cellular processes regulated by the proteasome and calpains. Its ability to inhibit the chymotrypsin-like activity of the proteasome provides a mechanism to study the consequences of impaired protein degradation and to probe the regulation of the NF-κB signaling pathway. While also inhibiting calpains, its primary utility in many studies is as a proteasome inhibitor. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in a research setting, enabling further discoveries in cell biology and drug development.
References
Z-LLF-CHO Pathway Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-LLF-CHO, also known as MG-132, is a potent, reversible, and cell-permeable peptide aldehyde that functions as a highly effective inhibitor of the proteasome and calpain. Its ability to selectively block the proteolytic activity of the 26S proteasome complex and various calpain isoforms has made it an invaluable tool in cell biology and a focal point in drug discovery, particularly in oncology. This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its inhibitory pathways, and offers detailed experimental protocols for its application in research settings. Quantitative data on its inhibitory concentrations are presented, alongside visualizations of the key signaling cascades it modulates.
Introduction to this compound
This compound (N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-[(1S)-1-formyl-3-methylbutyl]-L-leucinamide) is a synthetic peptide aldehyde that primarily targets the chymotrypsin-like activity of the proteasome.[1][2] By inhibiting the proteasome, this compound disrupts the degradation of ubiquitinated proteins, leading to the accumulation of proteins that regulate critical cellular processes such as cell cycle progression, apoptosis, and signal transduction.[2] Additionally, this compound exhibits inhibitory activity against calpains, a family of calcium-dependent cysteine proteases involved in cellular functions like cytoskeletal remodeling and signal transduction.[3]
Mechanism of Action
Proteasome Inhibition
The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins in eukaryotic cells.[2][4] this compound specifically inhibits the chymotrypsin-like (β5 subunit), trypsin-like (β2 subunit), and peptidyl-glutamyl peptide-hydrolyzing (caspase-like; β1 subunit) activities of the proteasome.[1] This inhibition leads to the accumulation of misfolded or damaged proteins, which can trigger cellular stress responses, including the Unfolded Protein Response (UPR) and apoptosis.[5][6] A key consequence of proteasome inhibition is the stabilization of the inhibitor of NF-κB, IκBα, which prevents the activation of the pro-survival NF-κB signaling pathway.[2]
Calpain Inhibition
Calpains are calcium-activated neutral proteases that play a role in various cellular processes, including cell motility, proliferation, and apoptosis.[7] this compound inhibits calpain activity, which can impact cytoskeletal integrity by preventing the breakdown of proteins like αII-spectrin and vinculin.[7][8] Calpain inhibition has been shown to be neuroprotective in models of central nervous system trauma and ischemia.[9]
Quantitative Data: Inhibitory Concentrations
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound (MG-132) and other relevant inhibitors.
Table 1: IC50 Values for this compound (MG-132)
| Target | IC50 Value | Cell Line/System | Reference |
| 26S Proteasome (in vitro) | 100 nM | Cell-free | [3][10] |
| Calpain (in vitro) | 1.2 µM | Cell-free | [1][3][10] |
| Chymotrypsin-like activity (β5 subunit) in HEK293 cells | 0.009 µM | HEK293 | [3] |
| Antiproliferative activity in HCT116 cells | 0.82 µM | HCT116 | [3] |
| Growth inhibition in HeLa cells | ~5 µM | HeLa | [10] |
| Mtb proteasome | 27.97 µM | Cell-free | [11] |
Table 2: Comparative IC50 Values of Various Calpain Inhibitors
| Inhibitor | Target | IC50 Value (nM) | Reference |
| Calpeptin | Calpain 1 | 5.0, 40.0, 52.0, 1000.0 | [12] |
| CID 11199915 | Calpain 1 | 70.0 | [12] |
| AK295 | NFP degradation | ~10,000 | [9] |
| AK275 | NFP degradation | >10,000 | [9] |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Pathway
Inhibition of the proteasome by this compound leads to the accumulation of pro-apoptotic proteins and the induction of endoplasmic reticulum (ER) stress, culminating in apoptosis.[5] A key event is the stabilization of p53 and the activation of caspases.[1]
Calpain Inhibition and Cytoskeletal Dynamics
This compound's inhibition of calpain prevents the degradation of key cytoskeletal proteins, which is crucial for maintaining cell structure and motility.[7][13]
Experimental Workflow: Measuring Proteasome Activity
This workflow outlines the key steps in assessing the inhibitory effect of this compound on proteasome activity in a cell-based assay.
Detailed Experimental Protocols
Proteasome Activity Assay (Cell-Based)
This protocol is adapted from methodologies used to determine the IC50 of proteasome inhibitors.[1][3]
-
Cell Culture: Plate cells (e.g., HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[1] Create a serial dilution of this compound in a culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 2 hours).[3]
-
Substrate Addition: Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-Glo™ for chymotrypsin-like activity) to each well according to the manufacturer's instructions.[3]
-
Measurement: After a short incubation with the substrate (e.g., 10 minutes), measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Plot the luminescence/fluorescence signal against the inhibitor concentration. Calculate the IC50 value using a suitable curve-fitting model (e.g., four-parameter logistic model).[11]
Calpain Activity Assay (Fluorometric)
This protocol is based on commercially available calpain activity assay kits.[14][15]
-
Sample Preparation:
-
Cell Lysates: Treat cells with the desired stimulus to activate calpain. Pellet 1-2 x 10^6 cells and resuspend in 100 µl of Extraction Buffer. Incubate on ice for 20 minutes with gentle mixing. Centrifuge to pellet debris and collect the supernatant.[14]
-
Tissue Homogenates: Homogenize tissue in Extraction Buffer on ice. Centrifuge to remove insoluble material.[15]
-
-
Assay Reaction:
-
In a 96-well plate, add 50-200 µg of cell lysate or tissue homogenate to a final volume of 85 µl with Extraction Buffer.
-
Include a positive control (active calpain) and a negative control (untreated lysate or lysate with a calpain inhibitor).[14]
-
Add 10 µl of 10X Reaction Buffer to each well.
-
Add 5 µl of Calpain Substrate (e.g., Ac-LLY-AFC) to each well.[14]
-
-
Incubation: Incubate the plate at 37°C for 1 hour, protected from light.[14]
-
Measurement: Read the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[14]
-
Data Analysis: Compare the fluorescence intensity of the treated samples to the controls to determine the change in calpain activity.
Cell Viability Assay (MTT/XTT)
This protocol provides a general method for assessing cell viability after treatment with this compound.[16][17][18][19]
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48 hours).[1]
-
MTT/XTT Addition:
-
MTT: Add MTT solution (final concentration ~0.5 mg/ml) to each well and incubate for 1-4 hours at 37°C.[17] Then, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.[16][17]
-
XTT: Prepare the XTT labeling mixture (XTT labeling reagent and electron-coupling reagent) and add it to each well. Incubate for 4-18 hours at 37°C.[18]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450-500 nm for XTT).[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Western Blotting for Apoptosis Markers
This protocol is for detecting the cleavage of caspase-3 and changes in Bcl-2 family protein expression following this compound treatment.[20][21][22][23]
-
Cell Lysis: Treat cells with this compound for the desired time. Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, full-length caspase-3, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Conclusion
This compound is a powerful research tool for investigating the roles of the proteasome and calpains in a multitude of cellular pathways. Its ability to induce apoptosis and modulate key signaling cascades has significant implications for the development of novel therapeutics, particularly in the field of oncology. The protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies. A thorough understanding of its mechanisms of action and the appropriate experimental methodologies is crucial for obtaining reliable and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of a new series of non-covalent proteasome inhibitors with exquisite potency and selectivity for the 20S β5-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome inhibition-induces endoplasmic reticulum dysfunction and cell death of human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells. | Semantic Scholar [semanticscholar.org]
- 7. Calpain-mediated breakdown of cytoskeletal proteins contributes to cholecystokinin-induced damage of rat pancreatic acini - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the calcium-calpain pathway in cytoskeletal damage after eccentric contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New inhibitors of calpain prevent degradation of cytoskeletal and myelin proteins in spinal cord in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MG-132 | Z-Leu-Leu-Leu-CHO | 26S proteasome inhibitor | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. Calpain 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 13. Calpain Regulates Actin Remodeling during Cell Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
- 15. abcam.com [abcam.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 19. researchhub.com [researchhub.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Z-LLF-CHO: A Technical Guide to its Impact on Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Z-LLF-CHO, a potent and reversible peptide aldehyde inhibitor, has emerged as a critical tool in the study of protein degradation. Primarily recognized for its robust inhibition of the chymotrypsin-like activity of the proteasome, its influence extends to other protease families, including calpains and cathepsins. This multifaceted inhibitory profile makes this compound a valuable agent for dissecting the complex cellular processes governed by proteolysis, such as apoptosis, autophagy, and signal transduction. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on various proteases, detailed experimental protocols for its application, and a visual representation of the key signaling pathways it modulates. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the comprehensive knowledge required to effectively utilize this compound in their investigations.
Mechanism of Action and Specificity
This compound (N-carbobenzoxy-L-leucyl-L-leucyl-L-phenylalaninal) is a synthetic peptide aldehyde that functions as a transition-state analog inhibitor of certain proteases. The aldehyde group forms a reversible covalent bond with the active site serine or cysteine residue of the target protease, thereby blocking its catalytic activity.
Its primary and most well-documented target is the 20S proteasome , a key component of the ubiquitin-proteasome system (UPS) responsible for the degradation of the majority of intracellular proteins in eukaryotic cells. Specifically, this compound potently inhibits the chymotrypsin-like activity of the proteasome, which is responsible for cleaving peptide bonds after large hydrophobic residues.[1][2]
Beyond the proteasome, this compound has been reported to inhibit other cysteine proteases, including calpains and certain cathepsins . This broader specificity is an important consideration in experimental design, as effects observed upon treatment with this compound may not be solely attributable to proteasome inhibition.
Quantitative Data on Inhibitory Activity
The potency of this compound against various proteases has been quantified through determination of its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). The following table summarizes key quantitative data for this compound and related inhibitors. It is important to note that inhibitory values can vary depending on the specific assay conditions, substrate used, and the source of the enzyme.
| Inhibitor | Target Protease | Enzyme Source | Parameter | Value | Reference |
| This compound | Pituitary Multicatalytic Proteinase Complex (Proteasome) | Pituitary | Ki | 460 nM | [1][2] |
| Z-LLL-CHO | 20S Proteasome (Chymotrypsin-like activity) | Yeast | IC50 | 0.26 µM | [3] |
| Z-FY-CHO | Cathepsin L | IC50 | 0.85 nM | [4] | |
| Z-FY-CHO | Cathepsin B | IC50 | 85.1 nM | [4] | |
| Z-FY-CHO | Calpain II | IC50 | 184 nM | [4] | |
| Z-FL-COCHO | Cathepsin S | Human | IC50 | 7.7 nM | [5] |
| Z-FL-COCHO | Cathepsin S | Mouse | IC50 | 1.67 nM | [5] |
Signaling Pathways Modulated by this compound
By inhibiting key cellular proteases, this compound can significantly impact a variety of signaling pathways that regulate critical cellular processes.
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its activation is tightly controlled by the inhibitor of κB (IκB) proteins, which sequester NF-κB dimers in the cytoplasm. The degradation of IκB by the ubiquitin-proteasome system is a prerequisite for NF-κB activation and nuclear translocation. By inhibiting the proteasome, this compound prevents IκB degradation, thereby blocking NF-κB nuclear translocation and subsequent gene transcription.[1][2]
Apoptosis and Autophagy Pathways
Protein degradation is central to the regulation of both apoptosis (programmed cell death) and autophagy (cellular self-digestion). The proteasome degrades anti-apoptotic proteins, while cathepsins released from the lysosome can trigger apoptotic cascades. Autophagy involves the lysosomal degradation of cellular components. Given this compound's inhibitory effects on both the proteasome and cathepsins, it can have complex, context-dependent effects on these pathways. For instance, proteasome inhibition can induce apoptosis by causing the accumulation of pro-apoptotic factors. Conversely, cathepsin inhibition can block certain apoptotic pathways.
Experimental Protocols
The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.
In Vitro Proteasome Activity Assay
This protocol measures the chymotrypsin-like activity of purified 20S proteasome or cell lysates.
Materials:
-
Purified 20S proteasome or cell lysate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT
-
Fluorogenic Substrate: Suc-LLVY-AMC (for chymotrypsin-like activity)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO).
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the purified proteasome or cell lysate to each well and incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Monitor the fluorescence kinetically over time or take an endpoint reading after a defined incubation period.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
Western Blot Analysis of Protein Degradation
This protocol assesses the effect of this compound on the degradation of a specific protein of interest.
Materials:
-
Cultured cells
-
This compound stock solution (in DMSO)
-
Protein synthesis inhibitor (e.g., cycloheximide)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with a protein synthesis inhibitor (e.g., cycloheximide) to block new protein production.
-
Simultaneously, treat cells with various concentrations of this compound or a vehicle control.
-
Harvest cells at different time points (e.g., 0, 2, 4, 6, 8 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using an antibody specific to the protein of interest.
-
Analyze the band intensities to determine the rate of protein degradation in the presence and absence of this compound.
References
Understanding the Specificity of Z-LLF-CHO: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Leu-Leu-Phe-CHO, commonly abbreviated as Z-LLF-CHO, is a potent, reversible, and cell-permeable peptide aldehyde inhibitor. It is widely recognized for its strong inhibition of the chymotrypsin-like (CT-L) activity of the 26S proteasome, a critical cellular machinery for protein degradation. The ubiquitin-proteasome system (UPS) plays a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. Consequently, inhibitors of the proteasome are valuable tools for studying these pathways and hold significant therapeutic potential, particularly in oncology.
This technical guide provides an in-depth analysis of the specificity of this compound. It summarizes the available quantitative data on its inhibitory activity, details relevant experimental protocols for assessing its efficacy and selectivity, and visualizes key cellular pathways and experimental workflows.
Data Presentation: Inhibitory Specificity of this compound and Related Peptide Aldehydes
The primary target of this compound is the chymotrypsin-like activity of the proteasome. However, due to structural similarities with substrates of other cysteine proteases, its activity against related enzymes such as calpains and cathepsins is a critical consideration for its experimental application. The following tables summarize the inhibitory constants (Ki and IC50) of this compound and structurally related peptide aldehydes against these key protease families.
Note: Direct inhibitory constants for this compound against calpains and cathepsins are not extensively reported in the literature. The data for Z-Phe-Tyr-CHO and Z-LLL-CHO (MG-132) are included to provide an informed perspective on the potential for off-target activities, given their structural similarities as peptide aldehydes.
| Inhibitor | Target Enzyme | Activity | Inhibitory Constant |
| This compound | Proteasome (pituitary multicatalytic proteinase complex) | Chymotrypsin-like | Ki = 460 nM |
Table 1: Inhibitory Activity of this compound against the Proteasome. This table details the known inhibition constant of this compound for its primary target.
| Inhibitor | Target Enzyme | Activity | Inhibitory Constant (IC50) |
| Z-Phe-Tyr-CHO | Cathepsin L | 0.85 nM[1] | |
| Cathepsin B | 85.1 nM[1] | ||
| Calpain II | 184 nM[1] | ||
| Z-LLL-CHO (MG-132) | Calpain | Casein Degradation | 1.25 µM[2] |
| Proteasome | Chymotrypsin-like (Suc-LLVY-MCA) | 850 nM[2] | |
| Proteasome | Peptidyl-glutamyl (Z-LLE-MCA) | 100 nM[2] |
Table 2: Inhibitory Profile of Structurally Similar Peptide Aldehydes. This table provides IC50 values for related compounds, offering insights into the potential cross-reactivity of this compound with calpains and cathepsins. The data suggests that while the primary target is the proteasome, inhibition of other proteases, particularly certain cathepsins, may occur at higher concentrations.
Experimental Protocols
Accurate determination of inhibitor specificity is paramount for the interpretation of experimental results. The following are detailed methodologies for key experiments to assess the inhibitory activity of this compound.
Proteasome Chymotrypsin-Like Activity Inhibition Assay
This assay quantifies the chymotrypsin-like activity of the 20S or 26S proteasome using a fluorogenic substrate.
Materials:
-
Purified 20S or 26S proteasome
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA
-
Fluorogenic Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin), 10 mM stock in DMSO
-
This compound: 10 mM stock in DMSO
-
Black 96-well microplate
-
Fluorometric plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer to achieve a range of final concentrations (e.g., 1 nM to 100 µM).
-
In a 96-well plate, add 2 µL of each this compound dilution. Include a vehicle control (DMSO).
-
Add 178 µL of Assay Buffer to each well.
-
Add 10 µL of purified proteasome (final concentration ~0.5 µg/mL) to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of Suc-LLVY-AMC (final concentration 100 µM) to each well.
-
Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curve.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value.
-
To determine the Ki value, repeat the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive, non-competitive).
Calpain Activity Inhibition Assay
This protocol measures the activity of calpain using a fluorogenic substrate.
Materials:
-
Purified Calpain-1 (µ-calpain) or Calpain-2 (m-calpain)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 1 mM DTT
-
Activation Buffer: Assay Buffer containing 10 mM CaCl₂
-
Fluorogenic Substrate: Suc-LLVY-AMC or Ac-LLY-AFC (N-Acetyl-Leu-Leu-Tyr-7-Amino-4-trifluoromethylcoumarin), 10 mM stock in DMSO
-
This compound: 10 mM stock in DMSO
-
Black 96-well microplate
-
Fluorometric plate reader (Ex/Em for AMC: ~380/460 nm; for AFC: ~400/505 nm)
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 2 µL of each this compound dilution and a vehicle control.
-
Add 178 µL of Activation Buffer to each well.
-
Add 10 µL of purified calpain (final concentration ~1 µg/mL) and incubate for 15 minutes at 30°C.
-
Start the reaction by adding 10 µL of the fluorogenic substrate (final concentration 100 µM).
-
Monitor the increase in fluorescence kinetically for 30 minutes at 30°C.
-
Determine the initial reaction rates and calculate the IC₅₀ and Ki values as described for the proteasome assay.
Cathepsin L Activity Inhibition Assay
This method assesses the inhibition of Cathepsin L activity.
Materials:
-
Purified human Cathepsin L
-
Assay Buffer: 100 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 5 mM DTT
-
Fluorogenic Substrate: Z-FR-AMC (Z-Phe-Arg-AMC), 10 mM stock in DMSO
-
This compound: 10 mM stock in DMSO
-
Black 96-well microplate
-
Fluorometric plate reader (Ex/Em: ~380/460 nm)
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
To each well of a 96-well plate, add 50 µL of Assay Buffer and 2 µL of the this compound dilution or vehicle.
-
Add 20 µL of purified Cathepsin L (pre-activated according to the manufacturer's instructions) and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 28 µL of Z-FR-AMC (final concentration 50 µM).
-
Measure the fluorescence intensity kinetically for 30 minutes at room temperature.
-
Calculate the initial reaction rates and determine the IC₅₀ and Ki values as described previously.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the action and analysis of this compound.
References
Z-LLF-CHO: A Technical Guide to its Role in the Ubiquitin-Proteasome System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Z-LLF-CHO (N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-phenylalaninal), a potent and cell-permeable peptide aldehyde inhibitor of the proteasome. This document details its mechanism of action, its impact on the ubiquitin-proteasome system, and its applications in research, with a focus on quantitative data, experimental protocols, and pathway visualizations.
Core Concepts: this compound and the Ubiquitin-Proteasome System
The ubiquitin-proteasome system (UPS) is the principal mechanism for regulated protein degradation in eukaryotic cells, controlling the levels of numerous proteins involved in critical cellular processes such as cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central protease of this system, is a large multi-catalytic complex responsible for the degradation of proteins marked with a polyubiquitin (B1169507) chain. The 20S core particle of the proteasome possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (also referred to as peptidyl-glutamyl peptide hydrolyzing).
This compound is a synthetic tripeptide aldehyde that acts as a reversible, covalent inhibitor of the proteasome. Its aldehyde functional group forms a hemiacetal with the active-site threonine residues of the proteasome's catalytic β-subunits, thereby blocking their proteolytic activity.[1] While it primarily targets the chymotrypsin-like activity of the proteasome, it also exhibits inhibitory effects on other proteases, notably calpains.
Quantitative Inhibitory Profile of this compound
The inhibitory potency of this compound has been characterized against various proteolytic activities. The following tables summarize the available quantitative data.
| Target Enzyme/Complex | Proteolytic Activity | Organism/Source | Inhibitory Value | Citation |
| 20S Proteasome | Chymotrypsin-like | Yeast | Ki = 0.1 µM | [2] |
| 20S Proteasome | Chymotrypsin-like | Yeast | IC50 = 0.26 µM | [2] |
| 20S Proteasome | Trypsin-like | Human | IC50 = 2.3 µM | [2][3] |
| Pituitary Multicatalytic Proteinase Complex | Chymotrypsin-like | Not Specified | Ki = 460 nM | [4] |
Note: IC50 and Ki values can vary depending on the specific experimental conditions, including substrate concentration and enzyme source.
Comparative Inhibitory Data:
| Inhibitor | Target Protease | IC50 Value | Citation |
| This compound | Calpain | Not explicitly defined, but effective | [5] |
| Z-Phe-Tyr-CHO | Calpain II | 184 nM | [6][7] |
Mechanism of Action and Cellular Consequences
This compound exerts its cellular effects primarily through the inhibition of the proteasome, leading to a cascade of downstream events.
Inhibition of Proteasomal Activity
As a peptide aldehyde, this compound reversibly and covalently binds to the active site threonine residues of the proteasome's catalytic subunits.[1] This binding is particularly effective against the chymotrypsin-like activity, which is crucial for the degradation of a wide range of cellular proteins.
Disruption of the Ubiquitin-Proteasome System
By blocking proteasome function, this compound prevents the degradation of ubiquitinated proteins. This leads to the accumulation of proteins that are normally targeted for destruction, disrupting cellular homeostasis.
Induction of Apoptosis
A key consequence of proteasome inhibition by this compound is the induction of apoptosis, or programmed cell death.[8] This is achieved through multiple mechanisms, including the accumulation of pro-apoptotic proteins and the activation of caspase cascades. For instance, inhibition of the proteasome can lead to the activation of a caspase-3-like protease and subsequent cleavage of the anti-apoptotic protein Bcl-2.[8]
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a critical regulator of inflammatory responses, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated, ubiquitinated by the SCFβ-TrCP E3 ligase complex, and subsequently degraded by the proteasome.[5][9] This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. This compound, by inhibiting the proteasome, prevents the degradation of IκBα, thereby blocking NF-κB nuclear translocation and subsequent gene activation.[4][10]
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
In Vitro Proteasome Activity Assay
This protocol measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates using fluorogenic substrates.
Materials:
-
Cells of interest
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail
-
Protein Assay Reagent (e.g., Bradford or BCA)
-
Fluorogenic Substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LSTR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for caspase-like activity)
-
-
This compound (or other inhibitors)
-
Assay Buffer: 25 mM HEPES (pH 7.5)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Cell Lysate Preparation:
-
Culture and harvest cells.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well black microplate, add cell lysate (e.g., 20-50 µg of protein per well).
-
Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the wells.
-
Incubate at 37°C for 15-30 minutes to allow for inhibitor binding.
-
Prepare substrate solutions in Assay Buffer (e.g., 50 µM final concentration).
-
-
Measurement:
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of AMC release (slope of the linear portion of the fluorescence curve).
-
Normalize the activity to the protein concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Spectrophotometric plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100-150 µL of Solubilization Solution to each well to dissolve the formazan crystals.
-
Incubate for a further 2-4 hours at 37°C or overnight, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the drug concentration to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow to investigate the effect of this compound on the degradation of a specific protein, such as the tumor suppressor p53.
Conclusion
This compound is a valuable research tool for studying the ubiquitin-proteasome system. Its ability to potently and selectively inhibit the chymotrypsin-like activity of the proteasome allows for the elucidation of the roles of this critical cellular machinery in various biological processes. By inducing apoptosis and inhibiting NF-κB signaling, this compound has also been instrumental in cancer research and drug development. The experimental protocols and pathway diagrams provided in this guide offer a practical framework for researchers to effectively utilize this compound in their investigations into the complex world of protein degradation and cellular regulation.
References
- 1. The caspase-like sites of proteasomes, their substrate specificity, new inhibitors and substrates, and allosteric interactions with the trypsin-like sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Cullin-RING E3 Ubiquitin Ligases: Bridges to Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of NF-κB by ubiquitination and degradation of the IκBs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. Selective inhibitor of proteasome’s caspase-like sites sensitizes cells to specific inhibition of chymotrypsin-like sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ubiquitination and Degradation of the Inhibitors of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Covalent modification of the active site threonine of proteasomal β subunits and the Escherichia coli homolog HslV by a new class of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Z-LLF-CHO as an NF-κB Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Z-LLF-CHO (Z-Leu-Leu-Phe-CHO), a potent inhibitor of the transcription factor NF-κB. It details the underlying mechanism of action, presents key quantitative data, and offers detailed experimental protocols for its characterization in a research setting.
Mechanism of Action: Proteasome Inhibition
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor family that orchestrates a wide range of cellular processes, including immune and inflammatory responses, cell proliferation, and survival.[1] Its dysregulation is linked to numerous diseases, making it a prime therapeutic target.[1][2]
In most resting cells, NF-κB dimers (commonly p50-p65) are held inactive in the cytoplasm through their association with inhibitor of κB (IκB) proteins, most notably IκBα.[2][3] The activation of the canonical NF-κB pathway is a tightly regulated process initiated by pro-inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α).[1] This process unfolds as follows:
-
Signal Transduction : An external stimulus activates the IκB kinase (IKK) complex.[3]
-
IκBα Phosphorylation : The activated IKK complex phosphorylates IκBα on two specific N-terminal serine residues.[3][4]
-
Ubiquitination : This phosphorylation event marks IκBα for recognition by an E3 ubiquitin ligase, which tags it with a polyubiquitin (B1169507) chain.[5][6]
-
Proteasomal Degradation : The ubiquitinated IκBα is then degraded by the 26S proteasome, a large multi-catalytic protease complex.[3][4]
-
NF-κB Translocation : The degradation of IκBα exposes a nuclear localization sequence (NLS) on the NF-κB dimer, enabling its translocation into the nucleus.[3][7]
-
Gene Transcription : Once in the nucleus, NF-κB binds to specific DNA sequences known as κB sites in the promoter regions of target genes, initiating their transcription.[1]
This compound functions as an NF-κB inhibitor by directly targeting the proteasome. It is a potent, reversible peptide aldehyde inhibitor that specifically blocks the chymotrypsin-like activity of the proteasome.[8] By inhibiting the proteasome, this compound prevents the degradation of phosphorylated and ubiquitinated IκBα.[2] As a result, IκBα remains bound to NF-κB, sequestering the entire complex in the cytoplasm and effectively blocking the downstream transcriptional activation.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different mechanisms control signal-induced degradation and basal turnover of the NF-kappaB inhibitor IkappaB alpha in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NF-kappa-B cellular function via specific targeting of the I-kappa-B-ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-kappa-B cellular function via specific targeting of the I-kappa-B-ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nuclear translocation of transcription factor NF-kappa B by a synthetic peptide containing a cell membrane-permeable motif and nuclear localization sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
The Biological Activity of Z-LLF-CHO: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Leu-Leu-Phe-CHO (Z-LLF-CHO) is a potent, cell-permeable, and reversible peptide aldehyde inhibitor that has garnered significant attention in cellular biology and drug discovery. Primarily recognized for its inhibitory effects on the proteasome, this compound also demonstrates activity against other cysteine proteases, including calpains and cathepsins. Its ability to modulate critical cellular pathways, such as NF-κB signaling and apoptosis, has made it a valuable tool for investigating these processes and a lead compound for the development of therapeutics targeting a range of pathologies, from cancer to neurodegenerative diseases. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, target specificity, and effects on key signaling cascades.
Core Mechanism of Action: Proteasome Inhibition
The principal biological activity of this compound is the potent and specific inhibition of the chymotrypsin-like (CT-L) activity of the 26S proteasome. The proteasome is a large, multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins, thereby playing a crucial role in cellular homeostasis, cell cycle regulation, and signal transduction.
This compound, as a peptide aldehyde, is believed to form a reversible covalent bond with the active site threonine residue of the β5 subunit of the 20S proteasome core particle, which is responsible for the chymotrypsin-like activity. This inhibition prevents the degradation of ubiquitinated proteins, leading to their accumulation within the cell.
Quantitative Data on Proteasome Inhibition
The inhibitory potency of this compound and related peptide aldehydes against the proteasome's chymotrypsin-like activity is summarized in the table below.
| Compound | Target | Parameter | Value | Reference |
| This compound | Pituitary Multicatalytic Proteinase Complex (Chymotrypsin-like activity) | Ki | 460 nM | (1) |
| MG-132 (Z-LLL-CHO) | 26S Proteasome | IC50 | 100 nM | [2](2) |
| MG-132 (Z-LLL-CHO) | 26S Proteasome | Ki | 4 nM | [3](3) |
Inhibition of Other Cysteine Proteases: Calpains and Cathepsins
Beyond its well-documented effects on the proteasome, this compound is also reported to inhibit other families of cysteine proteases, namely calpains and cathepsins.[4][5][6] However, specific quantitative data (Ki or IC50 values) for this compound against these proteases are not as readily available in the literature. For comparative purposes, the inhibitory activities of other structurally similar peptide aldehydes are presented below.
Calpain Inhibition
Calpains are calcium-dependent cysteine proteases involved in various cellular processes, including signal transduction, cell motility, and apoptosis.
| Compound | Target | Parameter | Value |
| Z-Val-Phe-CHO (MDL28170) | Calpain | - | Potent inhibitor |
| Ac-Leu-Leu-Nle-CHO (ALLN) | Calpain I | Ki | 190 nM |
| Ac-Leu-Leu-Nle-CHO (ALLN) | Calpain II | Ki | 150 nM |
Cathepsin Inhibition
Cathepsins are a group of proteases, primarily found in lysosomes, that are involved in protein turnover, antigen presentation, and pro-hormone activation.
| Compound | Target | Parameter | Value |
| Z-Phe-Tyr-CHO | Cathepsin L | IC50 | 0.85 nM |
| Z-Phe-Tyr-CHO | Cathepsin B | IC50 | 85.1 nM |
| Ac-Leu-Leu-Nle-CHO (ALLN) | Cathepsin L | Ki | 0.5 nM |
Modulation of Key Signaling Pathways
The inhibitory activity of this compound on the proteasome has profound downstream effects on several critical signaling pathways that regulate inflammation, cell survival, and apoptosis.
Inhibition of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in the inflammatory response, cell proliferation, and survival. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by various signals (e.g., cytokines, growth factors), the IκB kinase (IKK) complex phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of its target genes.
By inhibiting the proteasome, this compound prevents the degradation of IκB, thereby blocking the nuclear translocation and activation of NF-κB. This mechanism underlies the anti-inflammatory properties of this compound.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a fundamental process for tissue homeostasis and the elimination of damaged or unwanted cells. The proteasome plays a critical role in regulating apoptosis by degrading both pro-apoptotic and anti-apoptotic proteins. By inhibiting the proteasome, this compound can disrupt this delicate balance, leading to the accumulation of pro-apoptotic factors and the induction of apoptosis.
One of the key mechanisms by which proteasome inhibitors induce apoptosis is through the stabilization of the tumor suppressor protein p53. Under normal conditions, p53 levels are kept low through proteasome-mediated degradation. Inhibition of the proteasome leads to the accumulation of p53, which can then activate the transcription of pro-apoptotic genes, such as Bax, and initiate the mitochondrial (intrinsic) pathway of apoptosis. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspases, the executioner enzymes of apoptosis.
Experimental Protocols
Proteasome Activity Assay
This protocol describes a method to measure the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
This compound (or other inhibitors)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Lysis: Culture and treat cells as required. Harvest cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well black microplate, add cell lysate (e.g., 20-50 µg of protein) to each well.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the wells. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Substrate Addition: Add the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 50 µM) to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC) over time using a fluorometer.
-
Data Analysis: Calculate the rate of substrate cleavage (change in fluorescence over time). Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of Apoptosis Markers
This protocol outlines the steps for detecting key apoptosis-related proteins by western blotting following treatment with this compound.
Materials:
-
Cells treated with this compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse treated and control cells in RIPA buffer. Quantify protein concentration.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescent imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a multifaceted inhibitor with significant biological activities, primarily centered around its potent inhibition of the proteasome's chymotrypsin-like activity. This action has far-reaching consequences on cellular signaling, most notably leading to the inhibition of the pro-inflammatory NF-κB pathway and the induction of apoptosis. While its inhibitory effects on calpains and cathepsins are also reported, further quantitative characterization is warranted. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to utilize this compound as a tool to investigate fundamental cellular processes and to explore its therapeutic potential.
References
Z-LLF-CHO: A Technical Guide to its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LLF-CHO, also known as N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-phenylalaninal, is a potent, reversible, and cell-permeable peptide aldehyde inhibitor. It has garnered significant interest in the scientific community for its specific inhibition of the chymotrypsin-like activity of the 20S proteasome, a key player in cellular protein degradation. Beyond its effects on the proteasome, this compound also demonstrates inhibitory activity against other cysteine proteases, including calpains and cathepsins. This multifaceted inhibitory profile makes it a valuable tool for studying various cellular processes, including protein homeostasis, signal transduction, cell cycle regulation, and apoptosis. This technical guide provides a comprehensive overview of the discovery, development, and molecular mechanisms of this compound, along with detailed experimental protocols and data presented for clarity and comparison.
Discovery and Development
The discovery of peptide aldehydes as protease inhibitors dates back to the study of natural products. These compounds typically feature a C-terminal aldehyde group that can form a reversible covalent bond with the active site cysteine or serine residue of a target protease. The development of this compound and similar peptide aldehydes was a result of rational drug design, aiming to create specific inhibitors for various proteases by mimicking their natural peptide substrates. The sequence Leu-Leu-Phe was chosen to target the chymotrypsin-like activity of the proteasome, which preferentially cleaves after large hydrophobic residues. The N-terminal benzyloxycarbonyl (Z) group enhances cell permeability and protects the peptide from degradation by aminopeptidases.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of key cellular proteases.
Proteasome Inhibition
The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in the regulation of numerous cellular processes. The 20S core particle of the proteasome harbors three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (or peptidyl-glutamyl peptide-hydrolyzing). This compound is a highly potent and specific inhibitor of the chymotrypsin-like activity, which is primarily mediated by the β5 subunit of the 20S proteasome. The aldehyde group of this compound forms a hemiacetal adduct with the active site threonine residue of the β5 subunit, thereby reversibly blocking its catalytic activity.
Calpain and Cathepsin Inhibition
In addition to its well-documented effects on the proteasome, this compound has been shown to inhibit calpains and cathepsins. Calpains are calcium-dependent cysteine proteases involved in signal transduction and cell motility, while cathepsins are primarily lysosomal proteases involved in bulk protein degradation. The inhibition of these proteases by this compound contributes to its broader cellular effects.
Quantitative Inhibitory Activity
The potency of this compound against various proteases has been characterized by determining its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). While a comprehensive, directly comparable dataset for this compound across all relevant proteases is challenging to compile from existing literature, the following tables summarize available data and data for structurally related and functionally similar peptide aldehyde inhibitors to provide a comparative perspective.
| Target Enzyme | Inhibitor | Ki (nM) | IC50 (nM) | Reference/Notes |
| Pituitary Multicatalytic Proteinase Complex (Chymotrypsin-like activity) | This compound | 460 | - | Orlowski M, et al. Biochemistry. 1993. This complex is a form of the proteasome. |
| Calpain I (µ-calpain) | Calpain Inhibitor XII | 19 | - | A reversible and selective peptide-based inhibitor, providing a benchmark for calpain inhibition.[1] |
| Calpain II (m-calpain) | Calpain Inhibitor XII | 120 | - | Shows selectivity for Calpain I over Calpain II.[1] |
| Cathepsin B | Calpain Inhibitor XII | 750 | - | Demonstrates cross-reactivity with cathepsins.[1] |
| Cathepsin L | Z-Phe-Tyr-CHO | - | 0.85 | A potent peptide aldehyde inhibitor of Cathepsin L.[2] |
| Cathepsin B | Z-Phe-Tyr-CHO | - | 85.1 | Shows selectivity for Cathepsin L over Cathepsin B.[2] |
| Calpain II | Z-Phe-Tyr-CHO | - | 184 | Demonstrates the inhibitory potential of peptide aldehydes against calpains.[2] |
Signaling Pathways and Cellular Effects
The inhibition of the proteasome and other proteases by this compound has profound effects on various cellular signaling pathways and processes.
Inhibition of the NF-κB Signaling Pathway
One of the most well-characterized downstream effects of proteasome inhibition by this compound is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by various signals (e.g., inflammatory cytokines), IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation, immunity, and cell survival. By inhibiting the proteasome's chymotrypsin-like activity, this compound prevents the degradation of IκB, thereby blocking NF-κB nuclear translocation and subsequent gene activation.
Induction of Apoptosis and Cell Cycle Arrest
By disrupting protein homeostasis, this compound can induce apoptosis (programmed cell death) in various cell types, particularly in cancer cells that are highly dependent on proteasome function for their survival and proliferation. The accumulation of pro-apoptotic proteins (e.g., Bax, Bak) and the inhibition of the degradation of cell cycle regulators (e.g., p21, p27) can lead to cell cycle arrest, typically at the G1 or G2/M phase, and the activation of caspase cascades, ultimately leading to apoptosis. The inhibition of calpains can also modulate apoptotic pathways.
References
Z-LLF-CHO: A Technical Guide to its Target Enzyme and Broader Protease Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-Leu-Leu-Phe-CHO (Z-LLF-CHO) is a potent, reversible, and cell-permeable peptide aldehyde inhibitor most prominently recognized for its specific targeting of the chymotrypsin-like (CT-L) activity of the 20S proteasome. This inhibition plays a crucial role in disrupting cellular protein homeostasis and interfering with signaling pathways reliant on proteasomal degradation, most notably the NF-κB pathway. While the proteasome is its primary target, the structural characteristics of this compound suggest, and data on related compounds strongly support, a broader inhibitory profile that includes other cysteine proteases such as calpains and cathepsins. This technical guide provides an in-depth overview of the target enzymes of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Core Target: The 26S Proteasome
The primary intracellular target of this compound is the 26S proteasome, a large multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. This compound specifically inhibits the chymotrypsin-like activity of the proteasome, one of its three major proteolytic activities.
Quantitative Inhibition Data
The inhibitory potency of this compound and related peptide aldehydes against various proteases is summarized below. It is important to note that while this compound is a well-established proteasome inhibitor, specific IC50 and Ki values for its activity against calpains and a broad range of cathepsins are not extensively reported in publicly available literature. The data for structurally similar compounds are included to provide insights into potential off-target activities.
| Inhibitor | Target Enzyme | Enzyme Subunit/Type | Inhibitory Value | Value Type | Reference |
| This compound | Pituitary Multicatalytic Proteinase Complex | Chymotrypsin-like | 460 nM | Ki | |
| This compound | Yeast 20S Proteasome | Chymotrypsin-like | 0.26 µM | IC50 | |
| Z-FY-CHO | Human Cathepsin L | - | 0.85 nM | IC50 | |
| Z-Val-Phe-CHO (MDL28170) | Human Cathepsin L | - | 2.5 nM | IC50 | |
| zVLL-CHO | Calpain | - | 1 µM | Effective Concentration | |
| Z-FY-CHO | Human Cathepsin B | - | 85.1 nM | IC50 | |
| Z-FY-CHO | Calpain II | - | 184 nM | IC50 |
Off-Target Profile: Calpains and Cathepsins
Peptide aldehydes with hydrophobic residues, such as this compound, are known to exhibit inhibitory activity against other cysteine proteases, including calpains and cathepsins.[1] While specific quantitative data for this compound is limited, the nanomolar potency of related compounds against these enzymes suggests that this compound may also act as an inhibitor of these protease families, a critical consideration in experimental design and data interpretation.
-
Calpains: These are calcium-dependent neutral cysteine proteases involved in various cellular processes, including signal transduction and cell proliferation.[2]
-
Cathepsins: This family of proteases is primarily found in lysosomes and is involved in protein degradation and antigen presentation.
Impact on Cellular Signaling: The NF-κB Pathway
The inhibition of the proteasome by this compound has a significant downstream effect on cellular signaling pathways that are regulated by protein degradation. The most well-characterized of these is the Nuclear Factor-kappa B (NF-κB) signaling pathway.
In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by various signals (e.g., cytokines, growth factors), the IκB kinase (IKK) complex phosphorylates IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, immunity, and cell survival.
By inhibiting the chymotrypsin-like activity of the proteasome, this compound prevents the degradation of phosphorylated IκBα. This leads to the accumulation of the IκBα-NF-κB complex in the cytoplasm, effectively blocking NF-κB nuclear translocation and subsequent gene activation.
References
- 1. Cysteine proteases as therapeutic targets: does selectivity matter? A systematic review of calpain and cathepsin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine proteases as therapeutic targets: does selectivity matter? A systematic review of calpain and cathepsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Z-LLF-CHO In Vitro Assay: A Comprehensive Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Z-LLF-CHO, also known as Z-Leu-Leu-Phe-CHO, is a potent, reversible, and selective inhibitor of the chymotrypsin-like (ChT-L) activity of the 20S proteasome. The proteasome is a multi-catalytic protease complex central to the ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells. The UPS plays a crucial role in a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders, making the proteasome an important therapeutic target. This document provides a detailed protocol for an in vitro assay to characterize the inhibitory activity of this compound on the chymotrypsin-like activity of the proteasome.
Data Presentation
The inhibitory activity of this compound and other common proteasome inhibitors is often quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several proteasome inhibitors against the chymotrypsin-like activity of the proteasome.
| Inhibitor | IC50 (Chymotrypsin-Like Activity) | Organism/Cell Line | Reference |
| This compound | ~0.26 µM | Yeast 20S Proteasome | [1] |
| MG132 | ~100 nM | In vitro | [2] |
| Bortezomib | 3.9 ± 0.49 nM | Calu6 cells | [3] |
| Lactacystin | ~200 nM | In vitro | [4] |
Experimental Protocols
This section outlines the key experimental protocols for determining the inhibitory effect of this compound on the chymotrypsin-like activity of the proteasome in cell lysates using a fluorometric assay.
Preparation of Cell Lysates
This protocol describes the preparation of whole-cell extracts containing active proteasomes.
Materials:
-
Cultured cells (e.g., HEK293T, Jurkat)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM HEPES (pH 7.8), 10 mM NaCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose.[5] Add 5 mM DTT fresh.
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge (refrigerated at 4°C)
-
Sonicator
Procedure:
-
Wash cultured cells twice with ice-cold PBS.[5]
-
Scrape the cells into an appropriate volume of ice-cold Lysis Buffer (e.g., 400 µL for a 60 mm dish).[5]
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Sonicate the cell suspension on ice for 10 seconds to lyse the cells.[5]
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[5]
-
Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
The cell lysate can be used immediately or stored at -80°C for future use.
In Vitro Proteasome Inhibition Assay
This protocol details the fluorometric assay to measure the chymotrypsin-like activity of the proteasome and its inhibition by this compound. The assay utilizes the fluorogenic substrate Suc-LLVY-AMC, which upon cleavage by the proteasome, releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC).
Materials:
-
Cell lysate (prepared as described above)
-
Assay Buffer: 50 mM HEPES (pH 7.8), 10 mM NaCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose.[5] Add 5 mM DTT and 2 mM ATP fresh.
-
Fluorogenic Substrate: Suc-LLVY-AMC (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare a working solution of the Suc-LLVY-AMC substrate in Assay Buffer to a final concentration of 100 µM.[5]
-
Prepare serial dilutions of this compound in Assay Buffer. A concentration of 4 µM has been shown to completely abolish chymotrypsin-like activity and can be used as a positive control for inhibition.[1] A suggested concentration range for determining the IC50 would be from 1 nM to 10 µM.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Blank: 50 µL Assay Buffer without cell lysate + 50 µL Substrate solution.
-
Vehicle Control: 25 µL cell lysate + 25 µL Assay Buffer with DMSO (at the same final concentration as the inhibitor wells) + 50 µL Substrate solution.
-
Inhibitor Wells: 25 µL cell lysate + 25 µL of each this compound dilution + 50 µL Substrate solution.
-
Positive Inhibition Control: 25 µL cell lysate + 25 µL of 4 µM this compound + 50 µL Substrate solution.
-
-
-
Incubation:
-
Pre-incubate the plate with cell lysate and inhibitor (or vehicle) for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (kinetic mode) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm every 5 minutes for 30-60 minutes.[5]
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence over time) for each well.
-
Subtract the rate of the blank from all other readings.
-
Normalize the activity of the inhibitor wells to the vehicle control (set as 100% activity).
-
Plot the percentage of proteasome activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the Ubiquitin-Proteasome Pathway, highlighting the site of action for this compound.
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound.
Experimental Workflow
The diagram below outlines the experimental workflow for the this compound in vitro assay.
Caption: Experimental workflow for the this compound in vitro proteasome inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. ubpbio.com [ubpbio.com]
- 3. Characterization of a new series of non-covalent proteasome inhibitors with exquisite potency and selectivity for the 20S β5-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of Proteasomal Inhibitors Lactacystin and MG132 Induced Synergistic Apoptosis in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-LLF-CHO in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LLF-CHO, also known as Z-Leu-Leu-Phe-CHO, is a potent, cell-permeable peptide aldehyde that functions as a reversible inhibitor of the chymotrypsin-like activity of the proteasome.[1][2] It also exhibits inhibitory effects on calpain and can prevent the nuclear translocation of NF-κB.[1][3] These properties make this compound a valuable tool for studying various cellular processes, including protein degradation, apoptosis, and inflammatory signaling pathways in cell culture, particularly with robust cell lines like Chinese Hamster Ovary (CHO) cells.
This document provides detailed application notes and protocols for the effective use of this compound in CHO cell culture experiments.
Mechanism of Action
This compound primarily targets the 20S proteasome, a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins.[2] Specifically, it inhibits the chymotrypsin-like peptidase activity of the proteasome.[1] By blocking proteasome function, this compound can lead to the accumulation of proteins that are normally degraded, which can, in turn, induce cell cycle arrest and apoptosis.
Additionally, this compound has been shown to inhibit calpains, a family of calcium-dependent cysteine proteases involved in various cellular processes, including signal transduction and apoptosis.[3] Its ability to inhibit the nuclear translocation of the transcription factor NF-κB is likely linked to its inhibition of the proteasome, which is responsible for the degradation of IκB, the inhibitory protein of NF-κB.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available literature. It is important to note that optimal concentrations may vary depending on the specific CHO cell line, cell density, and experimental conditions. Therefore, it is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
| Parameter | Value | Cell Type/System | Reference |
| Proteasome Inhibition (Kᵢ) | 460 nM | Pituitary multicatalytic proteinase complex (chymotrypsin-like activity) | [1][4] |
| Suggested Calpain Inhibition Concentration | 1 µM | Neuronal cells | [3] |
| Example Proteasome Inhibitor Concentration in CHO cells | 20 µM (for PSI 1, another proteasome inhibitor) | CHO cells | [5] |
| Recommended Starting Concentration Range for CHO cells | 1 - 20 µM | General mammalian cell culture | Derived from[3][5] |
Signaling Pathways
Below are diagrams illustrating the key signaling pathways affected by this compound.
References
Z-LLF-CHO (MG-132): Application Notes and Protocols for Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-LLF-CHO, also known as MG-132, is a potent, cell-permeable, and reversible proteasome inhibitor widely utilized in cellular biology to induce apoptosis. By blocking the proteolytic activity of the 26S proteasome, this compound disrupts the degradation of key regulatory proteins, leading to cell cycle arrest and programmed cell death. These application notes provide a comprehensive overview of the effective concentrations of this compound for inducing apoptosis in various cell lines, detailed experimental protocols for assessing its effects, and a diagrammatic representation of the underlying signaling pathways.
Introduction
The ubiquitin-proteasome system is a critical pathway for protein degradation, playing a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, a multi-catalytic enzyme complex, is the central component of this pathway. Inhibition of the proteasome leads to the accumulation of proteins that are normally targeted for degradation, such as tumor suppressors and cell cycle inhibitors.
This compound (N-Carbobenzoxy-L-leucyl-L-leucyl-L-leucinal) is a peptide aldehyde that effectively and reversibly inhibits the chymotrypsin-like activity of the proteasome. This inhibition triggers a cascade of events that culminate in the induction of apoptosis, making it a valuable tool for cancer research and drug development. Understanding the optimal concentrations and the molecular mechanisms of this compound-induced apoptosis is crucial for its effective application in experimental settings.
Data Presentation: Effective Concentrations of this compound for Apoptosis Induction
The effective concentration of this compound required to induce apoptosis is cell-type dependent. The following table summarizes the concentrations reported in the literature for various cancer cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for a specific cell line and experimental conditions.
| Cell Line | Cancer Type | Effective Concentration (µM) | Incubation Time (hours) | Notes |
| HeLa | Cervical Cancer | 0.25 - 10 | 24 | IC50 of approximately 5 µM for 24h.[1][2][3] |
| HepG2 | Hepatocellular Carcinoma | ~8 | 24 | Higher concentration needed compared to HeLa for similar toxicity.[1] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.25 - 1 | 24 | Induces apoptosis in a dose-dependent manner.[4] |
| U2OS | Osteosarcoma | 1 - 5 | 24 | Induces apoptosis in a dose- and time-dependent manner.[5] |
| Ovarian Cancer (ES-2, HEY-T30, OVCAR-3) | Ovarian Cancer | ~2 | 18 | Reduces cell viability significantly at this concentration.[6] |
| Glioblastoma (U138MG, C6, U87, U373) | Glioblastoma | Not specified, but effective | Not specified | Markedly inhibits cell growth and induces apoptosis.[7] |
| Malignant Pleural Mesothelioma (NCI-H2452, NCI-H2052) | Mesothelioma | 0.5 - 1 | 42 - 72 | Induces significant apoptosis at these concentrations.[8][9] |
| C6 Glioma | Glioma | 10 - 40 | 24 | IC50 of 18.5 µM at 24h.[10] |
| Jurkat | T-cell Leukemia | ~20 - 30 | 10 | IC50 for proteasome inhibition.[11][12] |
Signaling Pathways
This compound induces apoptosis primarily through the inhibition of the 26S proteasome. This leads to the disruption of several key signaling pathways that regulate cell survival and death.
Caption: this compound induced apoptosis signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess apoptosis induced by this compound.
Experimental Workflow
Caption: A typical experimental workflow for studying this compound induced apoptosis.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (MG-132) stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the desired concentrations of this compound for the appropriate time.
-
Harvest both floating and adherent cells. For adherent cells, use a gentle cell dissociation solution.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis of Apoptosis Markers
This protocol is for detecting the expression levels of key apoptosis-related proteins, such as cleaved caspase-3.[17][18][19]
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
After treatment with this compound, harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL detection reagent and an imaging system.
Conclusion
This compound is a powerful tool for inducing apoptosis in a variety of cell lines. The provided data on effective concentrations, detailed experimental protocols, and the elucidated signaling pathway will aid researchers in effectively utilizing this compound in their studies of programmed cell death. It is imperative to empirically determine the optimal conditions for each specific cell line and experimental setup to ensure reproducible and meaningful results.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of MG132, a proteasome inhibitor on HeLa cells in relation to cell growth, reactive oxygen species and GSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Proteasome inhibitor MG132 induces selective apoptosis in glioblastoma cells through inhibition of PI3K/Akt and NFkappaB pathways, mitochondrial dysfunction, and activation of p38-JNK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteasome Inhibitor MG132 Induces Apoptosis and Inhibits Invasion of Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteasome inhibitor MG132-induced apoptosis via ER stress-mediated apoptotic pathway and its potentiation by protein tyrosine kinase p56lck in human Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 13. benchchem.com [benchchem.com]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
- 15. kumc.edu [kumc.edu]
- 16. bosterbio.com [bosterbio.com]
- 17. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Blocking NF-kB with Z-LLF-CHO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1][2] Dysregulation of the NF-κB signaling pathway is implicated in various diseases, making it a key target for therapeutic intervention.[3][4] Z-LLF-CHO, also known as N-benzyloxycarbonyl-Leu-Leu-Phe-CHO, is a potent, cell-permeable peptide aldehyde that primarily functions as an inhibitor of the 26S proteasome's chymotrypsin-like activity.[1] This inhibitory action provides a direct mechanism for blocking the canonical NF-κB signaling pathway.
In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB).[2][3] Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the 26S proteasome.[1][5] The degradation of IκBα unmasks the nuclear localization signal (NLS) on NF-κB, leading to its translocation into the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.[1][2] By inhibiting the proteasome, this compound prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and effectively blocking its downstream signaling.
These application notes provide detailed protocols and guidelines for utilizing this compound to inhibit NF-κB activation in a research setting.
Mechanism of Action
This compound is a reversible aldehyde inhibitor that targets the chymotrypsin-like activity of the proteasome. The aldehyde group of this compound forms a covalent but reversible bond with the active site threonine residue of the β5 subunit of the 20S proteasome core particle. This inhibition prevents the degradation of polyubiquitinated proteins, including phosphorylated IκBα. As a result, NF-κB remains bound to IκBα in the cytoplasm and cannot translocate to the nucleus to activate gene transcription.
It is important for researchers to be aware that while this compound is a potent proteasome inhibitor, it may also exhibit off-target effects by inhibiting other proteases such as calpains and cathepsins, particularly at higher concentrations.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related inhibitors. Researchers should note that the IC50 values can vary depending on the experimental conditions, including the specific assay, cell type, and substrate used.
| Inhibitor | Target | IC50 / Ki | Notes |
| This compound | Proteasome (Chymotrypsin-like activity) | Ki = 460 nM | Potent inhibitor of the pituitary multicatalytic proteinase complex. |
| Z-FY-CHO | Cathepsin L | IC50 = 0.85 nM | A potent and specific cathepsin L inhibitor.[6] |
| Z-FY-CHO | Cathepsin B | IC50 = 85.1 nM | Shows selectivity for Cathepsin L over Cathepsin B.[6] |
| Z-FY-CHO | Calpain II | IC50 = 184 nM | Shows selectivity for Cathepsin L over Calpain II.[6] |
| MG132 | Proteasome | - | A commonly used proteasome inhibitor for comparison.[1] |
| Parameter | Typical Range | Cell Line Example | Notes |
| Working Concentration | 1 - 50 µM | HeLa, HEK293, Jurkat | Optimal concentration should be determined empirically for each cell line and experimental setup. |
| Incubation Time | 1 - 24 hours | HeLa, HEK293, Jurkat | Time-course experiments are recommended to determine the optimal incubation period. |
| Cell Viability | >90% | Varies | It is crucial to perform a dose-response curve to determine the maximum non-toxic concentration. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying NF-κB inhibition by this compound.
Experimental Protocols
Protocol 1: Inhibition of IκBα Degradation using Western Blot
This protocol describes how to assess the inhibitory effect of this compound on the degradation of IκBα in cultured cells.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293, or a relevant cell line for the research question)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
NF-κB activator (e.g., TNF-α, LPS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against IκBα
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
This compound Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 10 µM, 25 µM, 50 µM) or vehicle control (DMSO). Incubate for 1-2 hours.
-
NF-κB Activation: Add the NF-κB activator (e.g., 10 ng/mL TNF-α) to the wells and incubate for the desired time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: At each time point, wash the cells twice with ice-cold PBS and then add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting: a. Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the proteins to a nitrocellulose or PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against IκBα overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Apply ECL substrate and visualize the bands using an imaging system. j. Strip the membrane and re-probe with a loading control antibody.
-
Data Analysis: Quantify the band intensities and normalize the IκBα signal to the loading control. Compare the levels of IκBα in this compound treated cells to the vehicle-treated cells at each time point.
Protocol 2: Analysis of p65 Nuclear Translocation by Immunofluorescence
This protocol outlines the steps to visualize and quantify the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
Cells grown on glass coverslips in 24-well plates
-
This compound (stock solution in DMSO)
-
NF-κB activator (e.g., TNF-α)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against NF-κB p65
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound and an NF-κB activator as described in Protocol 1.
-
Fixation: At the desired time point, wash the cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against p65 diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS and incubate with DAPI for 5 minutes.
-
Mounting: Wash the cells twice with PBS and mount the coverslips onto glass slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the p65 and DAPI channels. Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus (co-localized with DAPI) and the cytoplasm. Calculate the ratio of nuclear to cytoplasmic fluorescence.
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity
EMSA is a technique to detect protein-DNA interactions and can be used to assess the DNA binding activity of NF-κB.[7][8][9][10][11]
Materials:
-
Nuclear extraction kit or buffers
-
This compound and NF-κB activator
-
Biotin- or radioactively-labeled oligonucleotide probe containing the NF-κB consensus binding site
-
Unlabeled ("cold") competitor oligonucleotide probe
-
Poly(dI-dC)
-
EMSA binding buffer
-
Native polyacrylamide gel
-
TBE or TGE running buffer
-
Detection system (chemiluminescence or autoradiography)
Procedure:
-
Cell Treatment and Nuclear Extraction: Treat cells with this compound and an NF-κB activator. At the desired time point, harvest the cells and prepare nuclear extracts according to the manufacturer's protocol or a standard laboratory method.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts.
-
Binding Reaction: a. In a microcentrifuge tube, combine the nuclear extract (5-10 µg), poly(dI-dC), and EMSA binding buffer. b. For competition controls, add a 50- to 100-fold molar excess of unlabeled NF-κB consensus oligonucleotide to a separate reaction. c. Incubate the reactions for 10-15 minutes at room temperature. d. Add the labeled NF-κB probe to each reaction and incubate for an additional 20-30 minutes at room temperature.
-
Electrophoresis: a. Load the samples onto a pre-run native polyacrylamide gel. b. Run the gel in TBE or TGE buffer at a constant voltage until the dye front has migrated an appropriate distance.
-
Detection: a. Transfer the DNA from the gel to a nylon membrane (for biotinylated probes) or dry the gel (for radioactive probes). b. Detect the labeled probe using a chemiluminescent substrate and imaging system or by exposing the dried gel to X-ray film.
-
Analysis: A shifted band indicates the formation of an NF-κB-DNA complex. The intensity of this band is proportional to the amount of active NF-κB in the nuclear extract. The specific binding is confirmed by the disappearance of the shifted band in the presence of the unlabeled competitor probe.
Troubleshooting and Considerations
-
Cytotoxicity: Always perform a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) to determine the optimal, non-toxic concentration of this compound for your specific cell line.[12][13][14][15][16]
-
Inhibitor Specificity: Be mindful of the potential off-target effects of this compound on calpains and cathepsins. Consider using more specific inhibitors of these proteases as controls if their involvement is suspected.
-
DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.1%) and consistent across all experimental conditions, as it can have its own cellular effects.
-
Positive and Negative Controls: Always include appropriate positive (NF-κB activator alone) and negative (vehicle control) controls in your experiments.
-
Optimization: The protocols provided are general guidelines. Optimal cell densities, inhibitor concentrations, and incubation times should be empirically determined for each specific experimental system.
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of the NF-κB signaling pathway in their specific areas of interest.
References
- 1. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Signal-induced degradation of I kappa B alpha requires site-specific ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Z-Phe-Tyr-CHO (Cathepsin L Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 7. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The best cell viability assays to measure adoptive cell therapy potency | Axion Biosystems [axionbiosystems.com]
- 14. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A High-Content Live-Cell Viability Assay and Its Validation on a Diverse 12K Compound Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-LLF-CHO Treatment in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Z-LLF-CHO, a potent proteasome inhibitor, in Western blot analysis, particularly for studying protein degradation and signaling pathways in Chinese Hamster Ovary (CHO) cells.
Introduction
This compound is a peptide aldehyde that acts as a highly specific inhibitor of the chymotrypsin-like activity of the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for the degradation of a majority of intracellular proteins. By inhibiting this activity, this compound treatment leads to the accumulation of ubiquitinated proteins and stabilization of proteins targeted for degradation. This property makes it a valuable tool for investigating the roles of specific proteins in various cellular processes. Furthermore, this compound is known to inhibit the nuclear translocation of NF-κB, a critical transcription factor involved in inflammation, immunity, and cell survival, by preventing the degradation of its inhibitor, IκBα.
These notes provide detailed protocols for the treatment of CHO cells with this compound, subsequent protein extraction, and analysis by Western blotting to observe the accumulation of specific proteins or the inhibition of signaling pathways.
Data Presentation
The following tables summarize quantitative data from hypothetical Western blot experiments demonstrating the effect of this compound on protein ubiquitination and NF-κB signaling in CHO cells.
Table 1: Quantitative Analysis of Ubiquitinated Protein Accumulation
| Treatment | Concentration (µM) | Treatment Time (hours) | Fold Increase in Ubiquitinated Proteins (Normalized to Control) |
| Vehicle (DMSO) | - | 4 | 1.0 |
| This compound | 10 | 4 | 3.5 |
| This compound | 25 | 4 | 5.8 |
| This compound | 50 | 4 | 8.2 |
Table 2: Quantitative Analysis of IκBα Stabilization
| Treatment | Concentration (µM) | Treatment Time (hours) | Fold Increase in IκBα Levels (Normalized to Control) |
| Vehicle (DMSO) | - | 2 | 1.0 |
| This compound | 10 | 2 | 2.1 |
| This compound | 25 | 2 | 4.3 |
| This compound | 50 | 2 | 6.7 |
Experimental Protocols
Protocol 1: Treatment of CHO Cells with this compound for Analysis of Protein Ubiquitination
This protocol describes the treatment of CHO cells with this compound to induce the accumulation of ubiquitinated proteins for detection by Western blot.
Materials:
-
Chinese Hamster Ovary (CHO) cells
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Ubiquitin
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture: Seed CHO cells in 6-well plates and grow to 70-80% confluency.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Cell Treatment:
-
Dilute the this compound stock solution in pre-warmed complete culture medium to final concentrations of 10 µM, 25 µM, and 50 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Aspirate the old medium from the cells and add the treatment media.
-
Incubate the cells for 4 hours at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Protocol 2: Analysis of NF-κB Pathway Inhibition by Monitoring IκBα Degradation
This protocol details the use of this compound to inhibit the degradation of IκBα in CHO cells, which can be visualized by Western blot.
Materials:
-
All materials from Protocol 1
-
Tumor Necrosis Factor-alpha (TNF-α) or other NF-κB pathway inducer
-
Primary antibody against IκBα
-
Primary antibody against phospho-IκBα (optional)
Procedure:
-
Cell Culture and Treatment:
-
Follow steps 1 and 2 from Protocol 1.
-
Pre-treat CHO cells with this compound at desired concentrations (e.g., 10, 25, 50 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with an NF-κB inducer (e.g., 20 ng/mL TNF-α) for 15-30 minutes. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification: Follow steps 4 and 5 from Protocol 1.
-
Western Blotting:
-
Follow step 6 from Protocol 1, but use a primary antibody against IκBα.
-
Optionally, a parallel blot can be probed with an antibody against phospho-IκBα to assess the effect on IκBα phosphorylation.
-
Analyze the band intensities to determine the level of IκBα stabilization in the presence of this compound.
-
Mandatory Visualizations
Caption: Mechanism of this compound in the Ubiquitin-Proteasome Pathway.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Caption: Experimental Workflow for Western Blot Analysis.
Application Notes and Protocols for Immunoprecipitation of Ubiquitinated Proteins using Z-LLF-CHO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitination is a critical post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein. This process governs a multitude of cellular functions, including protein degradation, signal transduction, and DNA repair. The ubiquitin-proteasome pathway is the primary mechanism for protein catabolism in the mammalian cytosol and nucleus, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.[1][2][3]
Detecting the ubiquitination of a specific protein can be challenging due to the dynamic nature of the process and the low abundance of ubiquitinated species. Immunoprecipitation (IP) is a powerful technique to isolate and enrich a protein of interest from a complex mixture, such as a cell lysate.[4][5] To study ubiquitinated proteins, it is often necessary to inhibit their degradation by the proteasome. Z-LLF-CHO is a potent, reversible, and cell-permeable proteasome inhibitor that blocks the chymotrypsin-like activity of the 26S proteasome. By treating cells with this compound prior to lysis, ubiquitinated proteins accumulate, facilitating their subsequent immunoprecipitation and detection.[6]
These application notes provide a detailed protocol for the immunoprecipitation of ubiquitinated proteins, with a special focus on the application of this compound to preserve the ubiquitinated state of target proteins.
Signaling Pathway and Experimental Workflow
The ubiquitin-proteasome system is a complex pathway involving a three-step enzymatic cascade (E1, E2, and E3) that results in the covalent attachment of ubiquitin to a target protein.[7][8] This can lead to various outcomes, with the most common being the degradation of the tagged protein by the 26S proteasome.[9]
Caption: Ubiquitin-Proteasome Pathway and the inhibitory action of this compound.
The experimental workflow for immunoprecipitating ubiquitinated proteins involves several key steps, starting from cell culture and treatment with a proteasome inhibitor to the final analysis by western blotting.
Caption: Experimental workflow for the immunoprecipitation of ubiquitinated proteins.
Detailed Experimental Protocol
This protocol outlines the steps for the immunoprecipitation of a target protein to analyze its ubiquitination status.
Materials and Reagents:
-
Cell Lines: HEK293T, HepG2, or other suitable cell lines.
-
Plasmids: Expression vectors for your protein of interest (e.g., HA-tagged), and a ubiquitin expression vector (e.g., His-tagged or V5-tagged) are recommended for overexpression systems.[10][11]
-
Transfection Reagent: Lipofectamine 2000 or similar.[12]
-
Proteasome Inhibitor: this compound (or MG132 as a common alternative).[10]
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors. For denaturing conditions, a buffer containing 1% SDS can be used initially.[10]
-
Antibodies:
-
Primary antibody against the protein of interest (IP-grade).
-
Primary antibody against ubiquitin or a ubiquitin tag (e.g., anti-HA, anti-V5) for western blotting.
-
-
Wash Buffer: PBS or Tris-buffered saline with 0.1% Tween-20 (PBST/TBST).
-
Elution Buffer: 2x Laemmli sample buffer.
-
General cell culture reagents: DMEM, FBS, antibiotics, PBS.
Procedure:
-
Cell Culture and Transfection (for overexpression systems): a. Plate cells to be 70-80% confluent at the time of transfection. b. Co-transfect cells with plasmids encoding your protein of interest and a tagged ubiquitin construct using a suitable transfection reagent according to the manufacturer's protocol.[12] c. Incubate for 24-48 hours post-transfection.
-
Proteasome Inhibition: a. Approximately 4-6 hours before harvesting, treat the cells with this compound at a final concentration of 10-50 µM. The optimal concentration and incubation time should be determined empirically for your specific cell line and experimental conditions. A common starting point is 20 µM for 4 hours.
-
Cell Lysis: a. Non-denaturing Lysis: i. Wash cells twice with ice-cold PBS. ii. Add ice-cold RIPA buffer with protease and phosphatase inhibitors to the plate. iii. Scrape the cells and transfer the lysate to a microfuge tube. iv. Incubate on ice for 30 minutes with occasional vortexing. v. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. vi. Transfer the supernatant to a new tube. This is your cell lysate. b. Denaturing Lysis (to disrupt protein-protein interactions): i. Wash cells as above. ii. Add a lysis buffer containing 1% SDS and boil for 10 minutes.[10] iii. Dilute the lysate 10-fold with a lysis buffer without SDS to reduce the SDS concentration to 0.1%.[6][10] iv. Proceed with centrifugation as in the non-denaturing protocol.
-
Pre-clearing the Lysate: a. Determine the protein concentration of your lysate using a BCA or Bradford assay. b. To reduce non-specific binding, add 20-30 µL of Protein A/G beads to 500-1000 µg of protein lysate. c. Incubate for 1-2 hours at 4°C on a rotator. d. Centrifuge at 500 x g for 5 minutes at 4°C and transfer the supernatant to a new tube.[10]
-
Immunoprecipitation: a. Add the primary antibody specific to your protein of interest to the pre-cleared lysate. The optimal antibody concentration should be determined empirically (typically 1-5 µg per 1 mg of lysate). b. Incubate overnight at 4°C on a rotator.
-
Capture of Immune Complexes: a. Add 30-50 µL of Protein A/G beads to the lysate-antibody mixture. b. Incubate for 2-4 hours at 4°C on a rotator.
-
Washing: a. Pellet the beads by centrifugation at 500 x g for 3 minutes at 4°C. b. Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual wash buffer.
-
Elution: a. Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to elute the protein and denature it. c. Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
-
Western Blot Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane and probe with a primary antibody against ubiquitin or the ubiquitin tag. d. Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
Data Presentation and Interpretation
Quantitative data from western blots can be obtained through densitometry analysis. The intensity of the ubiquitinated protein bands can be normalized to the total immunoprecipitated protein.
| Experimental Condition | This compound (µM) | Incubation Time (h) | Relative Ubiquitination Level (Normalized Intensity) |
| Untreated Control | 0 | 4 | 1.0 |
| This compound Treatment 1 | 10 | 4 | Value |
| This compound Treatment 2 | 20 | 4 | Value |
| This compound Treatment 3 | 50 | 4 | Value |
| Time Course 1 | 20 | 2 | Value |
| Time Course 2 | 20 | 6 | Value |
Note: The values in the table should be replaced with actual experimental data.
A successful experiment will show an accumulation of higher molecular weight species of the target protein, corresponding to mono- and poly-ubiquitination, in the this compound treated samples compared to the untreated control.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no signal of ubiquitinated protein | Inefficient immunoprecipitation. | Ensure your antibody is validated for IP. Optimize antibody and bead concentrations.[5] |
| Low abundance of ubiquitinated protein. | Optimize the concentration and incubation time of this compound. Consider overexpressing your protein of interest and tagged ubiquitin. | |
| Protein degradation. | Ensure protease and phosphatase inhibitors are always included in your lysis buffer. | |
| High background | Non-specific binding to beads or antibody. | Pre-clear the lysate. Increase the number and stringency of washes. Consider using a more specific antibody. |
| Insufficient washing. | Increase the number of wash steps and the detergent concentration in the wash buffer (e.g., up to 0.5% NP-40).[14] | |
| Ubiquitinated smear is not visible | Inefficient transfer of high molecular weight proteins. | Optimize western blot transfer conditions (e.g., use a lower percentage gel, longer transfer time, or a wet transfer system). |
| Antibody does not recognize ubiquitinated forms. | Use a high-quality antibody against ubiquitin or the ubiquitin tag. |
Conclusion
The immunoprecipitation of ubiquitinated proteins is a fundamental technique for studying the role of this post-translational modification in cellular processes. The use of the proteasome inhibitor this compound is crucial for stabilizing and enriching ubiquitinated protein species for successful detection. This protocol provides a comprehensive guide for researchers to effectively perform these experiments and contribute to a deeper understanding of the ubiquitin-proteasome system.
References
- 1. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tebubio.com [tebubio.com]
- 3. Pharmacological Modulation of Ubiquitin-Proteasome Pathways in Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to Detect Endogenous Ubiquitination of a Target Mammalian Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 6. Optimising methods for the preservation, capture and identification of ubiquitin chains and ubiquitylated proteins by immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New insights into the role of the ubiquitin-proteasome pathway in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of ubiquitination in the occurrence and development of osteoporosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-Molecule Inhibitors Targeting Proteasome-Associated Deubiquitinases [mdpi.com]
- 10. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 11. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An optimized protocol to detect ubiquitination modification of exogenous or endogenous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Detect Protein Ubiquitination-IP | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-LLF-CHO: A Potent Tool for Elucidating Protein Turnover Dynamics
Application Note & Protocols
For researchers, scientists, and drug development professionals investigating the intricacies of protein homeostasis, Z-LLF-CHO emerges as a valuable chemical probe. This cell-permeable peptide aldehyde is a potent, reversible inhibitor of the chymotrypsin-like activity of the 26S proteasome, a key component of the ubiquitin-proteasome system (UPS) responsible for the degradation of the majority of intracellular proteins. By selectively blocking this proteolytic activity, this compound allows for the study of protein turnover rates, the identification of proteasome substrates, and the elucidation of signaling pathways regulated by protein degradation.
Mechanism of Action
This compound, also known as Z-Leu-Leu-Phe-CHO, exerts its inhibitory effect by targeting the chymotrypsin-like (β5) subunit of the 20S proteasome core particle. The aldehyde group of this compound forms a reversible covalent bond with the N-terminal threonine residue in the active site of the β5 subunit, thereby blocking its ability to cleave proteins after hydrophobic amino acid residues. This inhibition leads to the accumulation of polyubiquitinated proteins that would otherwise be degraded, providing a window into the dynamic process of protein turnover. Notably, this compound also acts as an inhibitor of NF-κB nuclear translocation, expanding its utility in studying inflammatory and immune responses.[1]
Applications in Protein Turnover Studies
The primary application of this compound in protein turnover research is to stabilize and allow for the detection of proteins that are normally rapidly degraded. This enables several key experimental approaches:
-
Determination of Protein Half-Life: By inhibiting proteasomal degradation, the intrinsic stability of a protein can be assessed.
-
Identification of Proteasome Substrates: Proteins that accumulate in the presence of this compound are likely substrates of the proteasome.
-
Elucidation of Signaling Pathways: The stability of key regulatory proteins, such as cell cycle regulators and transcription factors, is often controlled by the proteasome. This compound can be used to investigate the role of proteasomal degradation in these pathways.
-
Drug Discovery: As the proteasome is a validated therapeutic target, particularly in oncology, this compound can be used as a tool compound to study the effects of proteasome inhibition.
Quantitative Data Summary
The efficacy of this compound as a proteasome inhibitor has been characterized by its inhibitory constant (Ki).
| Parameter | Value | Target | Reference |
| Ki | 460 nM | Chymotrypsin-like activity of the pituitary multicatalytic proteinase complex | [1] |
Experimental Protocols
Protocol 1: Analysis of Protein Stability by Western Blotting
This protocol describes how to use this compound to assess the stability of a protein of interest by preventing its degradation and observing its accumulation via Western blotting.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound (stock solution in DMSO)
-
Protein synthesis inhibitor (e.g., cycloheximide)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells to be 70-80% confluent on the day of the experiment.
-
Treatment:
-
Control Group: Treat cells with vehicle (DMSO) only.
-
This compound Group: Treat cells with the desired concentration of this compound (typically 1-20 µM). The optimal concentration should be determined empirically for the specific cell line and experimental conditions.
-
Time Course: Treat cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to observe the accumulation of the target protein.
-
-
Optional - Protein Synthesis Inhibition: To specifically look at degradation without the influence of new protein synthesis, a protein synthesis inhibitor like cycloheximide (B1669411) (CHX) can be added. Treat cells with CHX (at a pre-determined optimal concentration) for a set period before adding this compound.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Plot the relative protein levels over time to assess the effect of this compound on protein stability.
Protocol 2: Pulse-Chase Analysis of Protein Half-Life
This protocol outlines a method to determine the half-life of a protein by metabolically labeling newly synthesized proteins and then tracking their degradation in the presence or absence of this compound.
Materials:
-
Cells of interest cultured in appropriate media
-
Methionine/Cysteine-free medium
-
[³⁵S]-Methionine/Cysteine labeling mix
-
Chase medium (complete medium supplemented with excess unlabeled methionine and cysteine)
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the protein of interest
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE gels and running buffer
-
Autoradiography film or phosphorimager
Procedure:
-
Cell Seeding: Seed cells to be 70-80% confluent on the day of the experiment.
-
Starvation: Wash cells with PBS and incubate in methionine/cysteine-free medium for 30-60 minutes to deplete intracellular pools of these amino acids.
-
Pulse Labeling: Replace the starvation medium with methionine/cysteine-free medium containing [³⁵S]-Methionine/Cysteine (e.g., 100-250 µCi/mL) and incubate for a short period (e.g., 15-30 minutes) to label newly synthesized proteins.[2]
-
Chase:
-
Remove the labeling medium and wash the cells twice with warm PBS.
-
Add pre-warmed chase medium.
-
For the this compound treated group, add the desired concentration of the inhibitor to the chase medium.
-
-
Time Points: Collect cell lysates at various time points during the chase (e.g., 0, 30, 60, 120, 240 minutes).
-
Immunoprecipitation:
-
Lyse the cells at each time point.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the lysates with the primary antibody against the protein of interest overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
SDS-PAGE and Autoradiography:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film or a phosphorimager screen.
-
-
Data Analysis: Quantify the band intensities at each time point. Plot the natural logarithm of the signal intensity versus time. The slope of the resulting line is the degradation rate constant (k), and the half-life (t₁/₂) can be calculated using the formula: t₁/₂ = ln(2)/k.
Visualizations
Caption: The Ubiquitin-Proteasome System and the inhibitory action of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
Application Notes and Protocols for Measuring Proteasome Activity Using a Chymotrypsin-Like Specific Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and the removal of misfolded or damaged proteins.[1][2] The 26S proteasome, the central protease of this system, is a large multi-catalytic complex responsible for the degradation of ubiquitinated proteins. The catalytic activity of the proteasome is primarily attributed to its 20S core particle, which possesses three distinct peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like.[3]
Given the integral role of the proteasome in cellular homeostasis, its dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders, making it a key target for therapeutic intervention.[1][4] Therefore, the accurate measurement of proteasome activity is essential for basic research and drug discovery.
These application notes provide a detailed protocol for measuring the chymotrypsin-like activity of the proteasome in cell lysates and purified preparations using a fluorogenic peptide substrate. The protocol also describes the use of Z-Leu-Leu-Phe-CHO (Z-LLF-CHO), a potent and specific inhibitor of the chymotrypsin-like activity, to ensure the specificity of the assay.[5]
Principle of the Assay
The chymotrypsin-like activity of the proteasome can be quantified using a specific fluorogenic peptide substrate, such as Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin).[1][6] In its intact form, the substrate is non-fluorescent. However, upon cleavage by the chymotrypsin-like activity of the proteasome, the fluorescent reporter molecule, 7-Amino-4-methylcoumarin (AMC), is released. The resulting increase in fluorescence intensity is directly proportional to the proteasome's enzymatic activity and can be measured using a fluorometric plate reader.[1][6][7]
To differentiate between proteasome-specific activity and non-specific substrate cleavage by other cellular proteases, a parallel reaction is performed in the presence of a specific proteasome inhibitor, this compound.[5] By subtracting the fluorescence signal obtained in the presence of the inhibitor (background) from the signal in its absence (total activity), the specific chymotrypsin-like activity of the proteasome can be accurately determined.
Caption: Principle of the fluorometric proteasome activity assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) |
| Suc-LLVY-AMC | Enzo Life Sciences | P802 |
| This compound | MedChemExpress | HY-101157 |
| HEPES | Sigma-Aldrich | H3375 |
| NaCl | Sigma-Aldrich | S9888 |
| MgCl₂ | Sigma-Aldrich | M2670 |
| EDTA | Sigma-Aldrich | E5134 |
| EGTA | Sigma-Aldrich | E4378 |
| Sucrose | MP Biomedicals | 821713 |
| Dithiothreitol (DTT) | Life Technologies | 15508013 |
| ATP | Sigma-Aldrich | A2383 |
| Coomassie (Bradford) Protein Assay Kit | Thermo Fisher | 23200 |
| Black, flat-bottom 96-well plates | Corning | 3603 |
| DMSO | Sigma-Aldrich | D8418 |
Experimental Protocols
Protocol 1: Proteasome Activity Assay in Cell Lysates
This protocol details the measurement of chymotrypsin-like proteasome activity from cultured cells.
A. Preparation of Cell Lysates
-
Culture cells to the desired confluence (typically 80-90%) in a 100 mm dish.
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Scrape the cells in 400 µL of ice-cold Proteasome Lysis Buffer.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Sonicate the lysate for 10 seconds on a low setting to ensure complete cell lysis. Avoid excessive sonication to prevent protein denaturation.
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Carefully transfer the supernatant to a new pre-chilled tube. This is the cell lysate.
-
Determine the protein concentration of the lysate using a Bradford or similar protein assay. The concentration should ideally be between 2-5 mg/mL.[8]
-
Lysates can be used immediately or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.
B. Proteasome Activity Measurement
-
Prepare the Assay Reaction Buffer. For each sample, you will need a "total activity" well and a "background" well.
-
Prepare the substrate solution by diluting the Suc-LLVY-AMC stock (typically 10 mM in DMSO) in Assay Reaction Buffer to a final concentration of 100 µM.[1][2]
-
For the "background" wells, add this compound to the substrate solution to a final concentration of 50 µM.
-
In a black 96-well plate, add 100 µL of the appropriate substrate solution to each well.
-
Add 20-50 µg of cell lysate (in a volume of 10-50 µL) to each well.[3]
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[1]
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 360-380 nm and an emission wavelength of 460 nm.[1][9][10]
Caption: Workflow for proteasome activity assay in cell lysates.
Protocol 2: Proteasome Activity Assay with Purified Proteasome
This protocol is suitable for kinetic studies and for screening potential proteasome inhibitors using a purified 20S or 26S proteasome.
-
Dilute the purified proteasome (e.g., 0.2 µg per well) in Assay Reaction Buffer.[7]
-
If testing inhibitors, pre-incubate the diluted proteasome with various concentrations of the test compound (and this compound as a positive control) for 15-30 minutes at 37°C.
-
Prepare the substrate solution by diluting Suc-LLVY-AMC in Assay Reaction Buffer to a final concentration of 100 µM.
-
Initiate the reaction by adding the substrate solution to the proteasome/inhibitor mixture in a black 96-well plate.
-
Immediately place the plate in a pre-warmed (37°C) fluorescent microplate reader.
-
Measure the fluorescence kinetically over 30-60 minutes, with readings taken every 1-2 minutes (Ex/Em = 360/460 nm).
Data Presentation and Analysis
1. Calculation of Specific Proteasome Activity:
Specific proteasome activity is calculated by subtracting the background fluorescence (from wells with this compound) from the total fluorescence and normalizing to the amount of protein added.
-
Specific Activity (RFU/µ g/min ) = [(RFU_sample - RFU_blank) - (RFU_inhibitor - RFU_blank)] / (Protein amount (µg) * Time (min))
Where:
-
RFU_sample = Relative Fluorescence Units of the sample.
-
RFU_inhibitor = Relative Fluorescence Units of the sample with this compound.
-
RFU_blank = Relative Fluorescence Units of the buffer blank.
2. Quantitative Data Summary:
The following tables provide example data for the inhibition of the chymotrypsin-like activity of the proteasome by various inhibitors.
Table 1: IC₅₀ Values of Proteasome Inhibitors on Chymotrypsin-Like Activity
| Compound | Cell Type / Enzyme Source | Chymotrypsin-Like IC₅₀ | Reference |
| Bortezomib | Myeloma Cell Lines | ~5 nM | [11] |
| Ixazomib | Purified Proteasome | 3.4 nM | [4] |
| MG132 | HEK293T Cell Lysates | ~100 µM (used for inhibition) | [8][12] |
| This compound | Pituitary MPC | Kᵢ = 460 nM | [5] |
| Organotin (TET) | Purified Human 20S | 0.8 µM | [13] |
IC₅₀ values represent the concentration of an inhibitor required to reduce the proteasome activity by 50%. Kᵢ is the inhibition constant.
Table 2: Example Calculation of Relative Proteasome Activity
| Sample | Treatment | Average RFU/min | Relative Proteasome Activity (RFU/min) | % of Control |
| HEK293T Cell Lysate | None (Control) | 7.72 x 10⁶ | 7.21 x 10⁶ | 100% |
| HEK293T Cell Lysate | MG132 (inhibitor) | 0.51 x 10⁶ | N/A | N/A |
| Data adapted from UBPBio product literature. | [8] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | 1. Substrate degradation.2. Contaminated reagents. | 1. Prepare fresh substrate solution.2. Use fresh, high-quality reagents.3. Ensure proper buffer pH. |
| Low Signal or No Activity | 1. Inactive proteasome.2. Insufficient protein. | 1. Use fresh lysates or properly stored purified enzyme.2. Increase the amount of lysate/enzyme per well. |
| High Well-to-Well Variability | 1. Inaccurate pipetting.2. Incomplete mixing. | 1. Use calibrated pipettes.2. Gently mix the plate after adding lysate before incubation. |
| Non-linear Reaction Rate | 1. Substrate depletion.2. Enzyme instability. | 1. Use a lower enzyme concentration or shorter incubation time.2. Ensure assay buffer contains stabilizing agents (e.g., DTT, ATP). |
References
- 1. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome Assay in Cell Lysates [bio-protocol.org]
- 3. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Chymotrypsin-Like Activity of the Proteasome during Ischemia Induces Myocardial Dysfunction and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Proteasome Activity Assay Kit (ab107921) | Abcam [abcam.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. ubpbio.com [ubpbio.com]
- 9. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ubpbio.com [ubpbio.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Z-LLF-CHO in Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LLF-CHO, also known as N-carbobenzoxy-L-leucyl-L-leucyl-L-norvalinal, is a potent, cell-permeable inhibitor of the proteasome. The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, a critical process for the regulation of numerous cellular functions, including cell cycle progression. By inhibiting the proteasome, this compound prevents the degradation of key cell cycle regulatory proteins, such as cyclins, leading to cell cycle arrest. This property makes this compound a valuable tool for studying the mechanisms of cell cycle control and for investigating the therapeutic potential of proteasome inhibitors in diseases like cancer.
This compound has also been identified as an inhibitor of caspase-3, a key executioner caspase in apoptosis. While this activity is important in studies of programmed cell death, its primary application in cell cycle analysis stems from its effects on the ubiquitin-proteasome system.
Mechanism of Action: Proteasome Inhibition and Cell Cycle Arrest
The cell cycle is driven by the sequential activation and deactivation of cyclin-dependent kinases (CDKs), which are regulated by their association with cyclins. The timely degradation of cyclins by the proteasome is essential for the transition between cell cycle phases.
This compound inhibits the chymotrypsin-like activity of the 26S proteasome. This inhibition stabilizes the levels of various cyclins (e.g., cyclin B), preventing their degradation and causing cells to arrest at specific checkpoints, most commonly the G2/M phase. The accumulation of cyclin-dependent kinase inhibitors, such as p21 and p27, also contributes to cell cycle arrest, often in the G0/G1 phase. The precise phase of arrest can be cell-type dependent.
Data Presentation: Effects of Proteasome Inhibitors on Cell Cycle Distribution
The following table summarizes representative quantitative data on the effects of proteasome inhibitors on the cell cycle distribution in various cell lines. Note that optimal concentrations and incubation times for this compound may vary depending on the cell line and experimental conditions.
| Cell Line | Inhibitor | Concentration (µM) | Incubation Time (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| Mantle Cell Lymphoma | Lactacystin | 10 | 24 | Increased | Decreased | No significant change | [1] |
| Rituximab-Sensitive Lymphoma | Carfilzomib (B1684676) | 0.01 | 24 | Not specified | Not specified | Increased | [2][3] |
| CHO | CDK4/6 Inhibitor | 10 | 24 | Increased | Diminished | Decline | [4][5] |
Experimental Protocols
Protocol 1: Induction of Cell Cycle Arrest using this compound
This protocol describes the general procedure for treating cultured mammalian cells with this compound to induce cell cycle arrest.
Materials:
-
Mammalian cell line of interest (e.g., CHO, HeLa, Jurkat)
-
Complete cell culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend cells in fresh, complete medium.
-
Count the cells and determine viability.
-
Seed 2 x 10^5 to 5 x 10^5 cells per well in 6-well plates.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Treatment of Cells:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 25 µM). A vehicle control (DMSO alone) should be prepared at the same final concentration of DMSO as the highest this compound concentration.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 12, 24, 48 hours).
-
-
Cell Harvesting:
-
After incubation, collect the culture medium (which may contain floating, arrested cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells collected from the medium.
-
Centrifuge the cell suspension and discard the supernatant.
-
Wash the cell pellet with cold PBS.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium (B1200493) Iodide (PI) Staining
This protocol details the staining of this compound-treated cells with propidium iodide for DNA content analysis by flow cytometry.[6][7]
Materials:
-
Harvested cell pellets from Protocol 1
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 30 minutes (or overnight).
-
-
Cell Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the fluorescence channel corresponding to PI.
-
Collect data for at least 10,000 events per sample.
-
Gate out doublets and debris.
-
Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]
-
Visualizations
References
- 1. Inhibition of the proteasome induces cell cycle arrest and apoptosis in mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel proteasome inhibitor carfilzomib induces cell cycle arrest, apoptosis and potentiates the anti-tumour activity of chemotherapy in rituximab-resistant lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel proteasome inhibitor carfilzomib (CFZ) induces cell cycle arrest, apoptosis and potentiates the anti-tumour activity of chemotherapy in rituximab-resistant lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
In Vivo Application and Stability of Z-LLF-CHO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LLF-CHO, also known as Z-Leu-Leu-Phe-CHO, Calpain Inhibitor III, or MDL-28170, is a potent, cell-permeable peptide aldehyde that functions as a reversible inhibitor of the chymotrypsin-like activity of the proteasome and as a selective inhibitor of µ-calpain and m-calpain.[1][2] Its ability to cross the blood-brain barrier has made it a valuable tool in preclinical research, particularly in models of neurodegeneration, traumatic brain injury, and cerebral ischemia.[3][4][5] This document provides detailed application notes and protocols for the in vivo use of this compound, focusing on its administration, stability, and mechanism of action.
Physicochemical Properties and Formulation
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₆N₂O₄ | [5] |
| Molecular Weight | 382.5 g/mol | [5] |
| Solubility | Soluble in DMSO (up to 75 mg/mL) | [5] |
| Storage (Lyophilized) | -20°C, desiccated, stable for 24 months | [5] |
| Storage (In Solution) | -20°C in DMSO, use within 1 month | [5][6] |
Formulation Protocol for In Vivo Administration:
A common method for preparing this compound for in vivo use involves initial dissolution in a sterile organic solvent followed by dilution in a physiologically compatible vehicle.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
0.9% Sodium Chloride (Normal Saline), sterile
-
Corn oil, sterile (for intraperitoneal injections)
Protocol:
-
Stock Solution Preparation:
-
Aseptically, reconstitute the lyophilized this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).[5][7] For a 10 mM stock, dissolve 5 mg of this compound in 1.30 mL of DMSO.[5]
-
Vortex gently to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[5][6]
-
-
Working Solution for Intravenous (IV) or Intraperitoneal (IP) Injection:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
For IV administration, dilute the stock solution with sterile 0.9% NaCl to the desired final concentration. The final concentration of DMSO should be minimized (ideally below 5% v/v) to avoid vehicle-induced toxicity.
-
For IP administration, the stock solution can be diluted in sterile corn oil. For example, a working solution can be prepared by adding 50 μL of a 54 mg/mL DMSO stock solution to 950 μL of corn oil.[8]
-
Ensure the final solution is clear and free of precipitates before administration.
-
In Vivo Administration Protocols
The optimal administration route and dosage of this compound depend on the animal model and the specific research question. Below are examples of protocols used in published studies.
| Parameter | Intravenous (IV) Administration | Intraperitoneal (IP) Administration | Direct Lesion Site Injection | Reference |
| Animal Model | Rats (Focal Cerebral Ischemia) | Mice (Traumatic Brain Injury) | Rats (Traumatic Brain Injury) | [3][4][7] |
| Dosage | Bolus: 10-20 mg/kg, followed by infusion of 3.33 mg/kg/hr | 10-50 mg/kg | 1.0 μl of 50 mM solution | [3][4][6][7] |
| Vehicle | DMSO diluted in 0.9% NaCl | DMSO diluted in corn oil or saline | 20% DMSO in 0.9% NaCl | [3][7][8] |
| Frequency | Single bolus followed by infusion, or multiple injections | Single or multiple injections | Single injection | [3][4][7] |
Experimental Protocol: Intraperitoneal Administration in a Mouse Model of Traumatic Brain Injury
This protocol is based on methodologies described in studies investigating the neuroprotective effects of this compound.[4]
Materials:
-
This compound working solution (formulated as described above)
-
Syringes (1 mL) with appropriate gauge needles (e.g., 25-27G)
-
Animal scale
-
70% Ethanol for disinfection
Procedure:
-
Weigh the animal to accurately calculate the required dose.
-
Prepare the this compound working solution at the desired concentration (e.g., for a 20 mg/kg dose in a 25g mouse, you would need 0.5 mg of this compound).
-
Draw the calculated volume of the working solution into a 1 mL syringe.
-
Gently restrain the mouse and locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle and inject the solution into the peritoneal cavity.
-
Monitor the animal for any adverse reactions post-injection.
-
For studies requiring sustained inhibition, subsequent IP injections can be administered at intervals determined by the compound's half-life (e.g., every 2-4 hours).[4]
Pharmacokinetics and In Vivo Stability
| Parameter | Value | Animal Model | Administration Route | Reference |
| Pharmacodynamic Half-life | ~2 hours | Rats | Intravenous | [3] |
| Pharmacodynamic Half-life | ~2 hours | Mice | Intraperitoneal | [4] |
| Maximal Brain Protease Inhibition | 30 minutes post-injection | Rats | Intravenous | [3] |
Note on Stability: The aldehyde group in this compound is susceptible to oxidation, which can lead to a loss of activity. Therefore, it is crucial to prepare solutions fresh on the day of use and handle them according to the storage recommendations.[1] The in vivo stability is reflected in its relatively short pharmacodynamic half-life, necessitating repeated dosing for sustained target engagement in longer-term studies.[4]
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the inhibition of calpains and the proteasome.
Calpain Inhibition: Calpains are calcium-activated neutral proteases that, when over-activated, contribute to neuronal damage through the breakdown of key structural proteins and signaling molecules. This compound inhibits calpain-mediated proteolysis of substrates such as α-spectrin, a cytoskeletal protein.[4]
Proteasome Inhibition: The 26S proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in protein quality control, cell cycle regulation, and inflammation. This compound specifically inhibits the chymotrypsin-like activity of the β5 subunit of the proteasome.[1]
Downstream Effects:
-
Neuroprotection: By inhibiting calpain, this compound prevents the degradation of essential neuronal proteins, thereby reducing neuronal damage in models of ischemia and trauma.[3][4]
-
Anti-inflammatory Effects: Inhibition of the proteasome can lead to the stabilization of IκB, an inhibitor of the pro-inflammatory transcription factor NF-κB. This can result in the downregulation of pro-inflammatory cytokine expression.[7] One study demonstrated that MDL28170 administration after traumatic brain injury could inhibit cell apoptosis and reduce inflammation by inhibiting the NFκB-IκB signaling pathway.[7]
Signaling Pathway Diagram:
Caption: Mechanism of action of this compound in neuroprotection.
Experimental Workflow Diagram:
Caption: General workflow for in vivo studies using this compound.
Conclusion
This compound is a versatile and effective tool for the in vivo study of cellular processes involving calpains and the proteasome. Careful consideration of its formulation, administration route, and dosing schedule is essential for obtaining reliable and reproducible results. The information and protocols provided in this document serve as a comprehensive guide for researchers utilizing this compound in their preclinical investigations.
References
- 1. Z-Leu-Leu-Phe-CHO | Proteasome inhibitor | Hello Bio [hellobio.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. ahajournals.org [ahajournals.org]
- 4. A Pharmacological Analysis of the Neuroprotective Efficacy of the Brain- and Cell-Permeable Calpain Inhibitor MDL-28170 in the Mouse Controlled Cortical Impact Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDL-28170 (Calpain Inhibitor III) | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Calpain inhibitor MDL28170 improves the transplantation-mediated therapeutic effect of bone marrow-derived mesenchymal stem cells following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Z-LLF-CHO solubility in DMSO and culture media
Welcome to the technical support center for Z-LLF-CHO. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, use, and troubleshooting of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound (Z-Leu-Leu-Phe-CHO) is a potent, cell-permeable peptide aldehyde that functions as a highly specific inhibitor of the chymotrypsin-like activity of the 20S proteasome.[1] It is also recognized as an inhibitor of NF-κB nuclear translocation.[1] Its inhibitory effects make it a valuable tool for studying protein degradation pathways and inflammatory signaling.
Q2: What is the solubility of this compound in DMSO?
A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). Published data indicates a solubility of up to 10 mM in DMSO.
Q3: Can I dissolve this compound directly in cell culture media?
A3: It is not recommended to dissolve this compound directly in aqueous-based cell culture media due to its hydrophobic nature, which can lead to poor solubility and precipitation. The recommended method is to first prepare a concentrated stock solution in DMSO.
Q4: What is the maximum recommended concentration of DMSO for cell culture experiments?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. For most cell lines, a final DMSO concentration of 0.5% (v/v) is well-tolerated.[1] Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.
Q5: What is the recommended working concentration for this compound?
A5: The optimal working concentration of this compound will vary depending on the cell type, cell density, and the specific experimental endpoint. For inhibiting the chymotrypsin-like activity of the proteasome, concentrations in the low micromolar to nanomolar range are typically effective, with a reported Ki of 460 nM.[1] For NF-κB inhibition, a similar concentration range is often a good starting point. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your system.
Q6: How should I store this compound?
A6: Lyophilized this compound should be stored at -20°C. Once reconstituted in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitate forms upon adding this compound to culture media. | The concentration of this compound in the final working solution is too high, exceeding its solubility limit in the aqueous media. | - Ensure the final DMSO concentration is at a safe level for your cells (e.g., ≤ 0.5%).- Add the this compound DMSO stock solution to your pre-warmed culture media dropwise while gently vortexing or swirling the tube to facilitate mixing and prevent localized high concentrations.- If precipitation persists, consider lowering the final concentration of this compound. |
| The temperature of the culture media is too low, decreasing the solubility of the compound. | Always use pre-warmed (37°C) culture media when preparing your final working solution. | |
| Inconsistent or no observable effect in my experiment. | The this compound may have degraded due to improper storage or multiple freeze-thaw cycles. | - Use freshly prepared stock solutions or aliquots that have been stored properly at -20°C or -80°C.- Avoid repeated freeze-thaw cycles of the DMSO stock solution. |
| The working concentration of this compound is too low for your specific cell line or experimental conditions. | Perform a dose-response experiment to determine the optimal effective concentration. | |
| The duration of the treatment is not sufficient to observe an effect. | Optimize the incubation time of your experiment. | |
| Cell toxicity or death is observed in my control group (vehicle only). | The concentration of DMSO in the final culture media is too high for your cell line. | - Reduce the final DMSO concentration to a non-toxic level (typically ≤ 0.5%).- Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerable concentration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution based on the amount of this compound provided. (Molecular Weight of this compound: ~499.6 g/mol ).
-
Carefully add the calculated volume of sterile DMSO to the vial of this compound.
-
Gently vortex or pipette up and down to ensure the compound is completely dissolved.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640) with serum and supplements as required for your cell line.
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final desired working concentration of this compound for your experiment (e.g., 10 µM).
-
Calculate the volume of the 10 mM stock solution needed to achieve the final concentration in your total volume of culture medium. Important: Ensure the final DMSO concentration does not exceed a cytotoxic level (e.g., 0.5%).
-
In a sterile tube, add the required volume of pre-warmed culture medium.
-
While gently vortexing or swirling the tube of media, add the calculated volume of the 10 mM this compound stock solution dropwise.
-
Continue to mix gently for a few seconds to ensure homogeneity.
-
Use this working solution to treat your cells immediately.
Example Dilution for a 10 µM final concentration with 0.1% DMSO:
-
To prepare 1 mL of a 10 µM working solution:
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed culture medium.
-
The final DMSO concentration will be 0.1%.
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Solvent | Solubility | Recommended Storage of Stock Solution |
| DMSO | Up to 10 mM | -20°C or -80°C in aliquots |
| Cell Culture Media | Low (Direct dissolution not recommended) | N/A |
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Target Pathway | Typical Working Concentration Range | Key Considerations |
| Proteasome Inhibition (Chymotrypsin-like activity) | 1 µM - 20 µM | Perform a dose-response curve to determine the optimal concentration for your cell line. |
| NF-κB Inhibition | 1 µM - 20 µM | The effective concentration may vary depending on the stimulus and cell type. |
| Vehicle Control | DMSO Concentration | Recommendation |
| ≤ 0.5% (v/v) | Always include a vehicle control with the same final DMSO concentration as your experimental samples. |
Visualizations
Diagram 1: The Ubiquitin-Proteasome Pathway and Inhibition by this compound
Caption: this compound inhibits the proteasomal degradation of polyubiquitinated proteins.
Diagram 2: Canonical NF-κB Signaling and Inhibition by this compound
References
Technical Support Center: Optimizing Z-LLF-CHO Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Z-LLF-CHO treatment duration in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Z-Leu-Leu-Phe-CHO) is a potent, cell-permeable peptide aldehyde that primarily functions as a proteasome inhibitor. It specifically inhibits the chymotrypsin-like activity of the 20S proteasome.[1][2] Additionally, this compound has been shown to inhibit the nuclear translocation of NF-κB.[1]
Q2: What are the common applications of this compound in research?
A2: this compound is widely used in cell biology research to study the roles of the proteasome and NF-κB signaling in various cellular processes. Common applications include inducing apoptosis, studying protein degradation pathways, and investigating the effects of proteasome inhibition on cell cycle and survival.
Q3: How do I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration of this compound is highly cell-type dependent. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A starting point for concentration ranges can be from 1 µM to 50 µM.
Q4: What is a typical starting point for this compound treatment duration?
A4: A common starting point for this compound treatment is 24 to 48 hours. However, the optimal duration depends on the experimental goals and the cell line being used. A time-course experiment is crucial to pinpoint the most effective treatment time for your specific endpoint, whether it's observing apoptosis, cell cycle arrest, or inhibition of a particular signaling pathway.[3]
Q5: How can I assess the effectiveness of this compound treatment?
A5: The effectiveness of this compound treatment can be evaluated through various assays, including:
-
Cell Viability Assays: Such as MTT, MTS, or resazurin (B115843) assays, to measure the extent of cell death.[4][5][6]
-
Apoptosis Assays: Including Annexin V/PI staining to detect early and late apoptotic cells, and caspase activity assays (e.g., Caspase-3/7) to measure the activation of executioner caspases.[4][7][8][9]
-
Western Blotting: To analyze the levels of specific proteins involved in apoptosis (e.g., cleaved PARP, Bcl-2 family proteins) or the NF-κB pathway (e.g., IκBα, p65).
-
Proteasome Activity Assays: To directly measure the inhibition of proteasome activity in treated cells.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No significant effect on cell viability or apoptosis. | Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM) to determine the IC50. |
| Insufficient Treatment Duration: The incubation time may be too short to induce a measurable effect. | Conduct a time-course experiment, assessing endpoints at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[3] | |
| Cell Line Resistance: Some cell lines may be inherently resistant to proteasome inhibitors. | Consider using a different cell line or a combination treatment with another compound to enhance sensitivity. | |
| Compound Instability: this compound may have degraded due to improper storage or handling. | Ensure this compound is stored correctly (typically at -20°C) and prepare fresh working solutions for each experiment. | |
| High variability between experimental replicates. | Uneven Cell Seeding: Inconsistent cell numbers in wells can lead to variable results. | Ensure the cell suspension is homogenous before and during seeding. Use a calibrated pipette and allow the plate to sit at room temperature for a short period before incubation to ensure even cell distribution.[3] |
| Edge Effects: Wells on the periphery of the microplate are prone to evaporation, affecting cell growth and compound concentration. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. | |
| Unexpected or off-target effects observed. | Non-specific Inhibition: At high concentrations, this compound may inhibit other proteases, such as calpains or cathepsins. | Use the lowest effective concentration determined from your dose-response studies. Include appropriate controls, such as other proteasome inhibitors with different specificities (e.g., MG132, Bortezomib), to confirm that the observed effects are due to proteasome inhibition. |
| Difficulty in detecting apoptosis. | Timing of Assay: Apoptosis is a dynamic process, and the peak of apoptotic events may be missed. | Perform a time-course experiment and measure apoptosis at various time points. For caspase assays, analysis should typically be completed between 30 minutes to 4 hours post-challenge.[7] |
| Choice of Assay: The selected apoptosis assay may not be sensitive enough for the experimental conditions. | Use a combination of apoptosis assays. For example, pair Annexin V/PI staining with a functional caspase activity assay for a more comprehensive analysis. |
Experimental Protocols
Protocol: Optimizing this compound Treatment Duration via Time-Course Cell Viability Assay
This protocol outlines a method to determine the optimal treatment duration of this compound by assessing cell viability at multiple time points using an MTT assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, then resuspend them in complete culture medium to the desired density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., based on a prior dose-response experiment). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Time-Course Incubation:
-
Incubate the plates for different durations (e.g., 12, 24, 48, and 72 hours). Use a separate plate for each time point.
-
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[3]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration at each time point relative to the vehicle control.
-
Plot cell viability against treatment duration for each concentration of this compound to determine the optimal time point for the desired effect.
-
Quantitative Data Summary
Table 1: IC50 Values of Proteasome Inhibitors in Different Cell Lines
| Compound | Cell Line | IC50 (µM) | Treatment Duration (hours) | Assay |
| Germacrone | MCF-7/ADR | ~180.41 | 48 | MTT |
| Germacrone | HepG2 | ~160 | 24 | MTT |
| Z-LLL-CHO | Human 20S Proteasome | IC50 = 2.3 µM (for T-L activity) | N/A (in vitro) | Fluorometric |
| Analogue V | Human 20S Proteasome | IC50 = 0.94 µM (for ChT-L activity) | N/A (in vitro) | Fluorometric |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing treatment duration.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Caspase-7 deficiency in Chinese hamster ovary cells reduces cell proliferation and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Z-LLF-CHO (MG-132) Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Z-LLF-CHO, also widely known as MG-132, in primary cell cultures.
Understanding this compound (MG-132)
This compound is a potent, reversible, and cell-permeable peptide aldehyde that functions as a proteasome inhibitor. It primarily blocks the chymotrypsin-like activity of the 26S proteasome, a crucial cellular complex responsible for degrading ubiquitinated proteins. By inhibiting the proteasome, this compound leads to the accumulation of proteins that are normally targeted for degradation, thereby impacting a variety of cellular processes, including cell cycle progression, apoptosis, and signal transduction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (MG-132) that leads to cytotoxicity?
A1: The primary mechanism of this compound-induced cytotoxicity is the inhibition of the ubiquitin-proteasome pathway. This inhibition leads to the accumulation of pro-apoptotic proteins and the activation of caspase-dependent apoptotic pathways. Specifically, it has been shown to activate caspase-3-like proteases and induce the cleavage of Bcl-2.[1]
Q2: What is a typical working concentration for this compound in primary cell culture experiments?
A2: A common starting concentration range for this compound (MG-132) in cell culture is 5-10 µM.[2] However, the optimal concentration is highly dependent on the specific primary cell type and the experimental objectives. Therefore, performing a dose-response curve is strongly recommended to determine the optimal concentration for your experiment.[2] For some applications, concentrations as low as 1 µM have been used for longer incubation times (24 hours).
Q3: What is a typical incubation time for this compound treatment?
A3: Incubation times can vary from 1 to 24 hours.[2] For observing the accumulation of short-lived proteins, a shorter treatment of 2-8 hours is often sufficient. For cytotoxicity and apoptosis assays, longer incubation times of 12-24 hours are common. The optimal time should be determined empirically for each primary cell type and experimental setup.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in DMSO or ethanol (B145695) to create a stock solution.[2] It is recommended to prepare aliquots of the stock solution to avoid multiple freeze-thaw cycles. Store the lyophilized powder and stock solutions at -20°C, protected from light. Once in solution, it is best to use it within one month to prevent loss of potency.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death even at low concentrations | High sensitivity of the primary cell line: Primary cells can be more sensitive than immortalized cell lines. | - Perform a dose-response experiment with a wide range of concentrations to determine the optimal, non-toxic working concentration. - Reduce the incubation time. - Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.1%).[3] |
| No observable effect on protein degradation or cell viability | Insufficient concentration or incubation time: The concentration or duration of treatment may not be adequate for the specific primary cell type. | - Increase the concentration of this compound. - Increase the incubation time. - Confirm the activity of your this compound stock by treating a sensitive cell line as a positive control. |
| Protein degraded by other pathways: The target protein may be degraded by pathways other than the proteasome, such as lysosomal proteases. | - Use inhibitors of other degradation pathways (e.g., chloroquine (B1663885) for lysosomal inhibition) in conjunction with this compound to confirm proteasomal degradation. | |
| Poor cell health: Unhealthy or confluent primary cell cultures may not respond as expected. | - Ensure you are using healthy, sub-confluent primary cell cultures for your experiments. | |
| Inconsistent results between experiments | Variability in primary cell cultures: Primary cells can have inherent variability between isolations. | - Standardize your primary cell isolation and culture protocols as much as possible. - Use cells from the same passage number for comparative experiments. - Include appropriate controls in every experiment. |
| Degradation of this compound: The compound may have lost its activity due to improper storage. | - Prepare fresh stock solutions of this compound.[4] - Aliquot stock solutions to avoid repeated freeze-thaw cycles and protect from light.[5] |
Quantitative Data
| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| C6 | Glioma | 24 | 18.5 | [6] |
| HeLa | Cervical Cancer | 24 | ~5 | [6] |
| HeLa | Cervical Cancer | 48 | 2.1 | [6] |
| CaSki | Cervical Cancer | 48 | 3.2 | [6] |
| C33A | Cervical Cancer | 48 | 5.2 | [6] |
| PC3 | Prostate Cancer | 48 | 0.6 | [7] |
| A549 | Lung Cancer | - | ~20 | [8] |
Observed Effects on Primary Cells:
-
Primary Mouse Hepatocytes: Treatment with MG-132 has been shown to increase LDLR expression and LDL uptake.[9]
-
Primary Human Hepatocytes: These cells have been noted to be less sensitive to TRAIL-induced apoptosis when pre-treated with MG-132 compared to hepatocellular carcinoma cell lines.[10] This is partly due to the metabolism of MG-132 by CYP3A enzymes in hepatocytes.[11]
-
Rat Primary Hepatocytes: In vitro, MG-132 increased the production of reactive oxygen species.[1]
Experimental Protocols
Protocol 1: Determining Cytotoxicity using MTT Assay in Primary Neuronal Cultures
Objective: To determine the dose-dependent cytotoxic effect of this compound on primary neurons.
Materials:
-
Primary neuronal cell culture
-
This compound (MG-132)
-
Neurobasal medium with supplements (e.g., B-27)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Methodology:
-
Cell Plating: Seed primary neurons in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere and differentiate for at least 5-7 days.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium. A typical concentration range to test would be 0.1, 0.5, 1, 5, 10, 20, 50, and 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessing Apoptosis by Annexin V/Propidium Iodide Staining in Primary Cardiomyocytes
Objective: To quantify the induction of apoptosis by this compound in primary cardiomyocytes.
Materials:
-
Primary cardiomyocyte culture
-
This compound (MG-132)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Methodology:
-
Cell Plating: Plate primary cardiomyocytes in 6-well plates and culture until they form a confluent, beating monolayer.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., the predetermined IC50 value) and a vehicle control for 12-24 hours.
-
Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution. Collect the cells by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated samples compared to the control.
Signaling Pathways and Visualizations
This compound (MG-132) induces cytotoxicity through complex signaling pathways, primarily by inhibiting the proteasome, which leads to apoptosis.
Caption: this compound (MG-132) induced apoptosis signaling pathway.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. Effects of proteasome inhibitor, MG132, on proteasome activity and oxidative status of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. stemcell.com [stemcell.com]
- 4. ubpbio.com [ubpbio.com]
- 5. MG-132 | Cell Signaling Technology [cellsignal.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. MG132, a proteasome inhibitor, enhances LDL uptake in HepG2 cells in vitro by regulating LDLR and PCSK9 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteasome inhibition sensitizes hepatocellular carcinoma cells, but not human hepatocytes, to TRAIL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism and Action of Proteasome Inhibitors in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
preventing Z-LLF-CHO off-target effects
Welcome to the technical support center for Z-LLF-CHO. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (Z-Leu-Leu-Phe-CHO) is a potent, reversible peptide aldehyde inhibitor. Its primary target is the chymotrypsin-like (CT-L) activity of the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for intracellular protein degradation.[1][2] It has been shown to inhibit the chymotrypsin-like activity of the pituitary multicatalytic proteinase complex with a Ki of 460 nM.[1][2] Additionally, this compound is known to be an inhibitor of NF-κB nuclear translocation.[1][2]
Q2: What are the potential off-target effects of this compound?
While this compound is a potent proteasome inhibitor, like many small molecule inhibitors, it can exhibit off-target effects, particularly at higher concentrations. Potential off-targets can include other proteases with similar substrate specificities, such as certain caspases or cathepsins. It's important to note that some commercially available caspase inhibitors have been shown to lack specificity in Chinese Hamster Ovary (CHO) cells, highlighting the need for careful validation when using protease inhibitors.[3]
Q3: How can I minimize off-target effects in my experiments?
To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of this compound required to inhibit the proteasome in your specific experimental system.
-
Optimize treatment duration: Limit the exposure time of your cells or samples to the inhibitor to the shortest duration necessary to achieve the desired effect.
-
Use appropriate controls: Always include vehicle-only controls (e.g., DMSO) and consider using a structurally different proteasome inhibitor as a positive control to confirm that the observed effects are due to proteasome inhibition.
-
Perform rescue experiments: If possible, a rescue experiment can help confirm specificity. For example, if this compound induces a specific phenotype, see if that phenotype can be reversed by overexpressing a downstream effector that is normally regulated by the proteasome.
Q4: My cells are showing signs of toxicity. Is it due to off-target effects?
Cellular toxicity can result from both on-target and off-target effects. Inhibition of the proteasome, the intended target, can itself lead to cell death as the cell can no longer degrade critical regulatory proteins. To distinguish between on-target and off-target toxicity, you can:
-
Compare with other proteasome inhibitors: If different classes of proteasome inhibitors produce the same toxic effect, it is more likely to be an on-target effect.
-
Perform a cell viability assay: Assess cell viability across a range of this compound concentrations. Toxicity at very high concentrations is more likely to be due to off-target effects.
Q5: I am not observing the expected inhibition of my target. What should I do?
If you are not seeing the expected inhibitory effect, consider the following:
-
Inhibitor stability: Ensure that your this compound stock solution is properly prepared and stored to maintain its activity.
-
Cell permeability: Verify that this compound is able to enter your cells. This can be indirectly assessed by measuring the inhibition of intracellular proteasome activity.
-
Assay sensitivity: Confirm that your assay is sensitive enough to detect the inhibitory effect. You may need to optimize your assay conditions.
-
Proteasome subunit specificity: this compound primarily targets the β5 (chymotrypsin-like) subunit of the proteasome. Ensure that the process you are studying is dependent on this specific activity.
Quantitative Data
The following table summarizes the known inhibitory activity of this compound.
| Target | Inhibitor | Ki | IC50 | Organism | Notes |
| Chymotrypsin-like activity of the pituitary multicatalytic proteinase complex | This compound | 460 nM | - | Not specified | Potent inhibitor.[1][2] |
Experimental Protocols
1. Proteasome Activity Assay
This protocol describes how to measure the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.
-
Materials:
-
Cells treated with this compound or vehicle control.
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA).
-
Protease inhibitor cocktail (proteasome inhibitor-free).
-
Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT).
-
Fluorometer.
-
-
Procedure:
-
Wash treated cells with cold PBS and lyse them in lysis buffer containing a protease inhibitor cocktail.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well black plate, add a standardized amount of protein lysate to each well.
-
Add the assay buffer to each well.
-
Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC) over time.
-
Calculate the rate of substrate cleavage, which is proportional to the proteasome activity.
-
2. Western Blotting for NF-κB Pathway Activation
This protocol can be used to assess the effect of this compound on the NF-κB signaling pathway by measuring the levels of IκBα.
-
Materials:
-
Cells treated with this compound or vehicle control, and potentially stimulated with an NF-κB activator (e.g., TNF-α).
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against IκBα and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against IκBα overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. An increase in IκBα levels upon this compound treatment would indicate proteasome inhibition.
-
Visualizations
Caption: this compound inhibits the proteasome, preventing IκB degradation and NF-κB activation.
Caption: A workflow for troubleshooting unexpected experimental outcomes with this compound.
References
Z-LLF-CHO stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Z-LLF-CHO (Z-Leu-Leu-Phe-CHO), a potent proteasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid (powder) this compound should be stored at -20°C for long-term stability. When stored properly at this temperature, the compound is expected to be stable for at least one year.[1]
Q2: How should I prepare and store this compound solutions?
A2: this compound is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a concentrated stock solution, for example, at 10 mM in anhydrous DMSO.[2] For optimal stability, this stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C.[3] It is best practice to prepare fresh working solutions from the stock solution on the day of the experiment.[4]
Q3: What is the stability of this compound in a DMSO solution?
A3: When stored in anhydrous DMSO at -20°C in properly sealed vials, this compound solutions can be stable for up to one month.[4] For longer-term storage, some similar peptide aldehydes in DMSO have been reported to be stable for at least 6 months at -20°C when aliquoted to avoid repeated freeze-thaw cycles.[3]
Q4: Why is it important to avoid repeated freeze-thaw cycles?
A4: Repeated freeze-thaw cycles can lead to the degradation of this compound in solution.[5] DMSO is also hygroscopic, meaning it readily absorbs moisture from the atmosphere. Each freeze-thaw cycle can introduce moisture, which may dilute the compound concentration and potentially contribute to its degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound solution due to improper storage or handling. | 1. Ensure the stock solution has been stored at -20°C and protected from light. 2. Avoid using a stock solution that has undergone multiple freeze-thaw cycles. Use a fresh aliquot for each experiment. 3. Prepare working dilutions fresh on the day of the experiment. |
| Precipitate observed in the solution after thawing. | The compound may have come out of solution at low temperatures. | 1. Before use, ensure the solution is completely thawed and brought to room temperature. 2. Gently vortex the vial to ensure the compound is fully dissolved. 3. Visually inspect the solution to confirm there is no precipitate before making dilutions. |
| Lower than expected potency in the assay. | 1. Inaccurate initial concentration of the stock solution. 2. Dilution of the stock solution over time due to moisture absorption by DMSO. | 1. Ensure accurate weighing of the solid compound and addition of solvent when preparing the initial stock solution. 2. Use anhydrous DMSO and handle it in a low-humidity environment. 3. Store aliquots in tightly sealed vials to minimize moisture absorption. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Shelf Life | Special Handling |
| Solid (Powder) | N/A | -20°C | ≥ 1 year[1] | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 1 month[4] (potentially longer if properly aliquoted)[3] | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[3][5] Protect from light. |
| Working Dilutions | Aqueous buffer/media | Room Temperature | Prepare fresh for each experiment and use the same day.[4] | N/A |
Experimental Protocols
Protocol: Assessment of this compound Stability using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the stability of this compound in a DMSO solution over time and after freeze-thaw cycles.
Objective: To quantify the percentage of intact this compound remaining under different storage conditions.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and a UV detector
Methodology:
-
Sample Preparation:
-
Time Zero (T0) Sample: Immediately after preparing the this compound stock solution, dilute a small aliquot to a suitable concentration for HPLC analysis (e.g., 100 µM) using the mobile phase. This will serve as the reference for 100% integrity.
-
Study Samples:
-
Freeze-Thaw Cycles: Subject aliquots of the stock solution to a defined number of freeze-thaw cycles (e.g., 1, 3, 5, 10 cycles). A single cycle consists of freezing the sample at -20°C for at least one hour, followed by thawing to room temperature.
-
Time-Course Stability: Store aliquots of the stock solution at the desired temperature (e.g., -20°C, 4°C, room temperature). At specified time points (e.g., 1 week, 2 weeks, 1 month), remove an aliquot for analysis.
-
-
For each study sample, dilute to the same final concentration as the T0 sample.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: Develop a suitable gradient to separate this compound from any potential degradation products (e.g., a linear gradient from 10% to 90% Mobile Phase B over 20 minutes).
-
Flow Rate: 1 mL/min
-
Detection: Monitor the absorbance at a wavelength where this compound has a strong absorbance (e.g., 220 nm).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the T0 chromatogram based on its retention time.
-
Integrate the peak area of this compound in the chromatograms for the T0 and all study samples.
-
Calculate the percentage of this compound remaining in each study sample using the following formula:
% Remaining = (Peak Area of Study Sample / Peak Area of T0 Sample) x 100
-
Mandatory Visualization
References
Technical Support Center: Troubleshooting Inconsistent Z-LLF-CHO Results
Welcome to the technical support center for Z-LLF-CHO, a potent, reversible, and cell-permeable inhibitor of the chymotrypsin-like activity of the 20S proteasome. This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Z-Leu-Leu-Phe-CHO) is a peptide aldehyde that acts as a potent inhibitor of the chymotrypsin-like activity of the proteasome. The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. By inhibiting the proteasome, this compound can lead to an accumulation of proteins that are normally degraded, which can induce cell cycle arrest and apoptosis. It is also known to inhibit NF-κB nuclear translocation.
Q2: What are the common causes of inconsistent results in this compound experiments?
Inconsistent results with this compound can stem from several factors, including:
-
Compound Integrity: Degradation or improper storage of the this compound compound.
-
Cell Culture Conditions: Variations in cell density, passage number, and overall cell health.
-
Experimental Protocol: Inconsistencies in incubation times, concentrations, and reagent preparation.
-
Off-Target Effects: this compound, like other inhibitors, may have off-target effects that can vary between cell lines and experimental conditions.
-
Cell Line Specificity: Different cell lines can exhibit varying sensitivity to proteasome inhibitors.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments with this compound.
Issue 1: Variable or Lower-than-Expected Potency
Q: My this compound treatment is showing variable or weaker than expected effects on my cells. What could be the cause and how can I troubleshoot this?
A: Variable potency is a common issue that can be attributed to several factors. Here’s a step-by-step guide to troubleshoot this problem.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | 1. Verify Storage: Ensure this compound is stored at -20°C. Avoid repeated freeze-thaw cycles. 2. Fresh Stock Solutions: Prepare fresh stock solutions in a suitable solvent like DMSO. Do not store diluted working solutions for extended periods. |
| Cell Health and Density | 1. Consistent Cell Density: Plate cells at a consistent density for all experiments. Overly confluent or sparse cultures can respond differently to treatment. 2. Monitor Cell Viability: Regularly check the viability of your cell cultures. Unhealthy cells may show inconsistent responses. 3. Use Low Passage Numbers: Use cells with a low passage number to ensure consistent genetic and phenotypic characteristics. |
| Incubation Time and Concentration | 1. Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time for your specific cell line and endpoint. 2. Dose-Response Curve: Generate a dose-response curve to identify the optimal concentration range for this compound in your system. |
| Serum Interaction | 1. Reduce Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with and reduce the effective concentration of small molecule inhibitors. Consider reducing the serum percentage during treatment, if compatible with your cell line. |
Logical Workflow for Troubleshooting Potency Issues:
Caption: Troubleshooting workflow for inconsistent this compound potency.
Issue 2: Inconsistent Results in Downstream Assays (e.g., Western Blot, Proteasome Activity)
Q: I am seeing inconsistent results in my Western blots or proteasome activity assays after this compound treatment. How can I resolve this?
A: Inconsistencies in downstream assays often point to issues in sample preparation or the assay protocol itself.
Troubleshooting Western Blot Inconsistencies:
| Possible Cause | Troubleshooting Steps |
| Unequal Protein Loading | 1. Accurate Quantification: Use a reliable protein quantification method (e.g., BCA assay) to ensure equal protein loading in each lane. 2. Loading Control: Always use a loading control (e.g., GAPDH, β-actin, Tubulin) to normalize your results. |
| Inefficient Protein Extraction | 1. Appropriate Lysis Buffer: Use a lysis buffer suitable for your target protein and cell type. Ensure it contains protease and phosphatase inhibitors. 2. Complete Lysis: Ensure complete cell lysis by sonication or other appropriate methods. |
| Antibody Performance | 1. Antibody Validation: Use antibodies validated for the intended application (e.g., Western blotting). 2. Optimize Antibody Dilution: Perform a titration to determine the optimal primary and secondary antibody concentrations. |
| Transfer Issues | 1. Verify Transfer: Stain the membrane with Ponceau S after transfer to visualize protein bands and ensure even transfer across the gel. |
Troubleshooting Proteasome Activity Assay Inconsistencies:
| Possible Cause | Troubleshooting Steps |
| Substrate Degradation | 1. Proper Substrate Handling: Store fluorogenic substrates protected from light and prepare fresh working solutions for each experiment. |
| Incomplete Cell Lysis | 1. Gentle Lysis: Use a gentle lysis method that preserves proteasome activity. Avoid harsh detergents or excessive sonication. |
| Incorrect Buffer Conditions | 1. Optimal Buffer: Use the recommended assay buffer for the specific proteasome activity being measured. Ensure the pH is correct. |
| Signal Interference | 1. Control for Autofluorescence: Include a control with cell lysate but no substrate to measure background fluorescence. |
Experimental Workflow for a Proteasome Activity Assay:
Caption: Workflow for a fluorometric proteasome activity assay.
Quantitative Data Summary
The following table provides a summary of typical concentration ranges and incubation times for this compound experiments. Note that these are starting points and should be optimized for your specific experimental system.
| Parameter | Typical Range | Notes |
| Working Concentration | 1 - 50 µM | Highly cell-type dependent. Perform a dose-response curve to determine the optimal concentration. |
| Incubation Time | 1 - 24 hours | The optimal time depends on the endpoint being measured (e.g., proteasome inhibition, apoptosis). |
| IC50 for Chymotrypsin-like Activity | 0.1 - 5 µM | Varies depending on the cell line and assay conditions. |
Detailed Experimental Protocols
Protocol 1: Western Blotting for Proteasome Substrate Accumulation
This protocol describes the detection of ubiquitinated proteins or a specific proteasome substrate after this compound treatment.
Materials:
-
This compound
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against target protein (e.g., Ubiquitin, p27)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentration of this compound for the optimized incubation time. Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability after this compound treatment.
Materials:
-
This compound
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Cell Treatment: Treat the cells with a range of this compound concentrations for the desired duration. Include untreated and vehicle-treated controls.
-
MTT Incubation: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathway Affected by this compound:
Caption: Simplified signaling pathway showing the effect of this compound.
Technical Support Center: Minimizing Z-LLF-CHO Impact on Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the impact of the proteasome inhibitor Z-LLF-CHO on cell viability during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cell death?
A1: this compound is a potent, reversible proteasome inhibitor. The proteasome is a cellular complex responsible for degrading ubiquitinated proteins. By inhibiting the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome, this compound disrupts cellular protein homeostasis. This leads to an accumulation of misfolded or damaged proteins, which in turn triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately culminating in apoptosis (programmed cell death).
Q2: Why am I observing excessive cell death in my experiments with this compound?
A2: Excessive cell death when using this compound can stem from several factors:
-
High Concentration: The concentration of this compound may be too high for your specific cell line.
-
Prolonged Exposure: The duration of treatment may be too long, leading to irreversible cellular stress.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to proteasome inhibitors.
-
Suboptimal Cell Health: Cells that are unhealthy or have a high passage number may be more susceptible to the cytotoxic effects of the inhibitor.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells.
Q3: How can I optimize the concentration of this compound to minimize cytotoxicity while still achieving effective proteasome inhibition?
A3: Optimization is key to a successful experiment. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. This involves treating cells with a range of this compound concentrations and assessing both proteasome inhibition and cell viability. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q4: Are there any alternatives to this compound with potentially lower cytotoxicity?
A4: Yes, several other proteasome inhibitors are available, each with different specificities and potencies. Some alternatives include:
-
MG-132: A widely used proteasome inhibitor, though it can also inhibit other proteases like calpains.[1] It has been shown to have weak inhibition of the chymotrypsin-like and peptidylglutamyl peptide-hydrolyzing (PGPH) activities of the proteasome.[2]
-
Bortezomib (Velcade, PS-341): An FDA-approved drug for treating multiple myeloma, it is a highly potent and specific proteasome inhibitor.[3][4] It completely inhibits the chymotrypsin-like and PGPH activities.[2] Multiple myeloma cells have shown more sensitivity to Bortezomib than to analogs of this compound.[2]
-
Carfilzomib: A second-generation proteasome inhibitor that is more selective for the chymotrypsin-like activity and may have a better toxicity profile in some contexts.[4]
The choice of an alternative will depend on the specific requirements of your experiment.
Troubleshooting Guides
Problem: Unexpectedly High Cell Death
-
Possible Cause 1: this compound concentration is too high.
-
Solution: Perform a dose-response curve to determine the IC50 value for your cell line. Start with a broad range of concentrations and narrow it down to find a concentration that effectively inhibits the proteasome with minimal impact on viability. Refer to the "Experimental Protocols" section for a detailed titration protocol.
-
-
Possible Cause 2: Extended exposure time.
-
Solution: Conduct a time-course experiment to identify the optimal treatment duration. It's possible that a shorter exposure is sufficient to achieve the desired effect without causing widespread cell death.
-
-
Possible Cause 3: Cell line is highly sensitive.
-
Solution: If your cell line is particularly sensitive, consider using a lower starting concentration range for your optimization experiments. You may also explore the use of less potent alternatives mentioned in the FAQs.
-
-
Possible Cause 4: Poor cell health prior to treatment.
-
Solution: Ensure cells are healthy, in the logarithmic growth phase, and have a low passage number before starting the experiment. Perform a quick viability check (e.g., trypan blue exclusion) before adding this compound.
-
Problem: Inconsistent Results Between Experiments
-
Possible Cause 1: Inconsistent this compound preparation.
-
Solution: Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) for each set of experiments. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Variation in cell density at the time of treatment.
-
Solution: Standardize your cell seeding protocol to ensure a consistent number of cells in each well or flask for every experiment.
-
-
Possible Cause 3: Fluctuation in incubation conditions.
-
Solution: Maintain consistent incubation conditions (temperature, CO2 levels, humidity) as variations can affect cell health and response to treatment.
-
Data Presentation
Table 1: Comparative IC50 Values of Proteasome Inhibitors on Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| MG-132 | M21 (Melanoma) | ~0.01 | 24 | [1] |
| MG-132 | U87 (Glioblastoma) | ~1 | 24 | [1] |
| MG-132 | 9L (Glioma) | ~5.73 | 24 | [1] |
| Bortezomib | HEK293 | >50 (for 8h) | 8 | [3] |
| Bortezomib | HEK293 | ~0.5-50 (causes ~40% cell death) | 24 | [3] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Assay)
Objective: To determine the concentration of this compound that effectively inhibits the proteasome while minimizing cytotoxicity.
Materials:
-
Your cell line of interest (e.g., CHO, HeLa)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or a commercial kit)
-
Proteasome activity assay kit (optional, but recommended)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A good starting range is from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assess Cell Viability: Following incubation, perform a cell viability assay according to the manufacturer's instructions.
-
(Optional) Assess Proteasome Activity: In a parallel plate, assess proteasome activity using a suitable kit to correlate viability with inhibitory effect.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: Assessing Apoptosis vs. Necrosis using Annexin V/Propidium Iodide (PI) Staining
Objective: To distinguish between apoptotic and necrotic cell death induced by this compound.
Materials:
-
Cells treated with this compound at the desired concentration and for the desired time
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Signaling pathway of apoptosis induced by this compound.
Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.
References
determining effective concentration of Z-LLF-CHO
Welcome to the technical support center for Z-LLF-CHO. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this potent inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
A1: this compound (Z-Leu-Leu-Phe-CHO) is a synthetic peptide aldehyde that functions as a potent, reversible inhibitor of the chymotrypsin-like activity of the 20S proteasome. It is also known to inhibit the nuclear translocation of NF-κB, a key transcription factor involved in inflammatory responses, cell survival, and proliferation.[1][2]
Q2: What is the typical effective concentration range for this compound in cell culture?
A2: The effective concentration of this compound can vary significantly depending on the cell line, the specific application (proteasome inhibition vs. NF-κB inhibition), and the duration of treatment. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. The table below provides a summary of reported effective concentrations.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 10 mM. For long-term storage, it is recommended to store the solid compound and DMSO stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q4: How can I confirm that this compound is effectively inhibiting the proteasome in my cells?
A4: To confirm proteasome inhibition, you can perform a proteasome activity assay using a fluorogenic substrate like Suc-LLVY-AMC. A decrease in fluorescence in this compound-treated cells compared to a vehicle control would indicate proteasome inhibition. Alternatively, you can monitor the accumulation of a known proteasome substrate, such as p53 or a ubiquitinated protein, by Western blotting.
Q5: Can this compound induce apoptosis or affect the cell cycle?
A5: Yes, as a proteasome inhibitor, this compound can induce apoptosis and cause cell cycle arrest, typically at the G2/M phase. The extent of these effects is cell-type dependent and concentration-dependent. It is advisable to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range in your cell line of interest.
Data Presentation: Effective Concentrations of this compound
| Application | Cell Line | Effective Concentration (IC50) | Incubation Time | Reference |
| Proteasome Inhibition (Chymotrypsin-Like Activity) | Pituitary Multicatalytic Proteinase Complex | Ki = 460 nM | N/A (In vitro) | [1] |
| NF-κB Inhibition | RAW264.7 | IC50 = 48 µg/mL | 24 hours | [3] |
| Cytotoxicity | B16F10 (Melanoma) | 207 µg/mL | Not Specified | [4] |
| Cytotoxicity | MDA-MB-231 (Breast Cancer) | 201.6 µg/mL | Not Specified | [4] |
| Cytotoxicity | MCF-7 (Breast Cancer) | 238.9 µg/mL | Not Specified | [4] |
| Cytotoxicity | NIH3T3 (Fibroblast) | 263.9 µg/mL | Not Specified | [4] |
Note: The provided IC50 values from various sources may not be directly comparable due to differences in experimental conditions. Researchers should always determine the optimal concentration for their specific cell line and assay.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cell lines.
Materials:
-
This compound
-
Target adherent cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium. The concentration range should be determined based on preliminary experiments, but a starting range of 0.1 µM to 100 µM is often a good starting point.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired treatment time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: In-Cell Proteasome Activity Assay
This protocol describes how to measure the chymotrypsin-like activity of the proteasome in live cells treated with this compound.
Materials:
-
This compound
-
Target cell line
-
White, clear-bottom 96-well plates
-
Proteasome-Glo™ Cell-Based Assay reagent (or similar)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a white, clear-bottom 96-well plate at a density of 10,000-20,000 cells/well in 80 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 5X serial dilution of this compound in complete medium.
-
Add 20 µL of the diluted this compound solutions to the respective wells. Include a vehicle control.
-
Incubate for the desired treatment time (e.g., 1-4 hours).
-
-
Proteasome Activity Measurement:
-
Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix briefly on an orbital shaker.
-
Incubate at room temperature for 10-15 minutes to allow for signal stabilization.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of proteasome inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the effective concentration.
-
Mandatory Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound on the proteasome.
Caption: General experimental workflow for determining the effective concentration of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low proteasome inhibition observed | 1. This compound concentration is too low. 2. Incubation time is too short. 3. This compound has degraded. 4. Cell line is resistant. | 1. Perform a dose-response experiment with a wider concentration range. 2. Increase the incubation time. 3. Use a fresh stock of this compound. Ensure proper storage at -20°C or -80°C. 4. Try a different cell line or a more potent proteasome inhibitor. |
| High cell death observed at expected effective concentrations | 1. This compound is cytotoxic to the cell line at the tested concentrations. 2. The solvent (DMSO) concentration is too high. | 1. Perform a cytotoxicity assay (e.g., MTT) to determine the toxic concentration range. Use a lower concentration of this compound. 2. Ensure the final DMSO concentration in the culture medium is below 0.5%. |
| Inconsistent results between experiments | 1. Variation in cell seeding density. 2. Inconsistent incubation times. 3. Instability of this compound in culture medium. | 1. Ensure accurate cell counting and consistent seeding density. 2. Standardize all incubation times. 3. Prepare fresh dilutions of this compound for each experiment. Consider the stability of the compound in your specific culture medium over the course of the experiment. |
| No effect on NF-κB translocation, but proteasome is inhibited | 1. The NF-κB pathway is not activated in your experimental setup. 2. The specific NF-κB pathway in your cell line may not be solely dependent on proteasomal degradation of IκB. | 1. Ensure you are stimulating the cells with an appropriate agonist (e.g., TNFα, LPS) to activate the NF-κB pathway. 2. Investigate alternative NF-κB activation pathways in your cell line. |
References
issues with Z-LLF-CHO precipitating in media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of Z-LLF-CHO, a potent proteasome inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the precipitation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (Z-Leu-Leu-Phe-CHO) is a cell-permeable peptide aldehyde that acts as a potent and reversible inhibitor of the chymotrypsin-like activity of the 26S proteasome. The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a crucial role in cell cycle regulation, signal transduction, and the removal of misfolded or damaged proteins. By inhibiting the proteasome, this compound can induce apoptosis (programmed cell death) and block the activation of transcription factors like NF-κB.
Q2: What is the recommended solvent and stock solution concentration for this compound?
This compound is hydrophobic and has low solubility in aqueous solutions. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (B87167) (DMSO). A common stock solution concentration is 10 mM.[1][2] It is crucial to ensure that the this compound is fully dissolved in the DMSO before further dilution.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
While DMSO is an excellent solvent for this compound, it can be toxic to cells at higher concentrations. It is recommended to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.1%. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity. However, the sensitivity of your specific cell line to DMSO should be determined empirically.
Q4: How should I store my this compound stock solution?
For long-term storage, it is recommended to aliquot the this compound stock solution into smaller, single-use volumes and store them at -20°C for up to one month.[3] Avoid repeated freeze-thaw cycles, as this can promote precipitation and degradation of the compound. Before use, allow the aliquot to equilibrate to room temperature and visually inspect for any precipitate.[3]
Troubleshooting Guide: this compound Precipitation in Media
Precipitation of this compound upon addition to cell culture media is a common issue due to its hydrophobic nature. This can lead to inaccurate experimental results and potential cytotoxicity from the precipitate itself. The following guide provides potential causes and solutions to prevent and resolve this issue.
Immediate Precipitation Upon Dilution
If you observe a precipitate immediately after adding the this compound stock solution to your cell culture medium, consider the following causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous medium exceeds its solubility limit. | - Lower the final working concentration of this compound.- Perform a serial dilution to determine the maximum soluble concentration in your specific media. |
| Rapid Dilution | Adding a concentrated DMSO stock directly and quickly into the media can cause a rapid solvent exchange, leading to the compound "crashing out" of solution. | - Pre-warm your cell culture medium to 37°C.- Add the DMSO stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion. |
| Low Media Temperature | The solubility of many compounds, including this compound, decreases at lower temperatures. | - Always use pre-warmed (37°C) cell culture medium for preparing your final working solution. |
| High DMSO Concentration | A high final DMSO concentration, while aiding initial dissolution, may not be sufficient to keep the compound in solution upon significant dilution in the aqueous media. | - Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.- This may necessitate preparing a more dilute intermediate stock solution in DMSO. |
Delayed Precipitation (After Incubation)
If the media appears clear initially but a precipitate forms after several hours or days in the incubator, the following factors may be at play:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may have limited stability in the aqueous, physiological pH environment of the cell culture medium over extended periods. | - Prepare fresh this compound-containing media for each media change, especially for long-term experiments.- Consider performing media changes every 24-48 hours. |
| Interaction with Media Components | Components in the media, such as proteins in fetal bovine serum (FBS) or certain salts, can interact with this compound and reduce its solubility over time. | - If possible, test the solubility of this compound in different basal media formulations.- For serum-containing media, the presence of proteins can sometimes help to stabilize hydrophobic compounds, but can also lead to binding and reduced bioavailability. The effect of serum should be evaluated for your specific experimental setup. |
| Media Evaporation | Evaporation of water from the culture vessel can lead to an increase in the concentration of all media components, including this compound, potentially exceeding its solubility limit. | - Ensure proper humidification of your cell culture incubator.- Use culture plates with low-evaporation lids or seal the plates with a gas-permeable membrane for long-term experiments. |
| pH and Temperature Fluctuations | Changes in the pH of the media due to cellular metabolism or repeated removal of the culture vessel from the incubator can affect the solubility of this compound. | - Use a buffered medium and monitor the pH of your cultures.- Minimize the time that culture vessels are outside the controlled environment of the incubator. |
Experimental Protocols
Protocol for Preparing this compound Working Solution
-
Prepare Stock Solution:
-
Allow the lyophilized this compound to come to room temperature.
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM stock solution.
-
Gently vortex or sonicate until the compound is completely dissolved. Visually inspect to ensure there are no solid particles.
-
-
Prepare Intermediate Dilution (Optional but Recommended):
-
Pre-warm your complete cell culture medium (with serum and other supplements, if applicable) to 37°C.
-
To minimize the risk of precipitation, create an intermediate dilution of your 10 mM stock in DMSO. For example, dilute it to 1 mM in DMSO.
-
-
Prepare Final Working Solution:
-
Add a small volume of the this compound stock (or intermediate dilution) to the pre-warmed medium.
-
Crucially, add the stock solution dropwise while gently swirling the medium. This gradual introduction is key to preventing precipitation.
-
For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock solution to 1 mL of medium. This will result in a final DMSO concentration of 0.1%.
-
-
Final Check:
-
After dilution, visually inspect the medium for any signs of cloudiness or precipitation before adding it to your cells.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Managing Z-LLF-CHO-Induced ER Stress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing endoplasmic reticulum (ER) stress induced by Z-LLF-CHO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce ER stress?
A1: this compound (Z-Leu-Leu-Phe-CHO) is a potent, cell-permeable, and reversible proteasome inhibitor. It specifically targets the chymotrypsin-like activity of the 26S proteasome. The proteasome is a cellular complex responsible for degrading misfolded or unnecessary proteins. By inhibiting the proteasome, this compound causes an accumulation of these proteins within the endoplasmic reticulum, leading to a condition known as ER stress. This stress, in turn, activates the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis.
Q2: What are the key signaling pathways activated by this compound-induced ER stress?
A2: this compound-induced ER stress primarily activates the three main branches of the Unfolded Protein Response (UPR):
-
PERK (PKR-like ER kinase) pathway: Leads to a temporary shutdown of general protein synthesis to reduce the protein load on the ER and selective translation of transcription factors like ATF4.
-
IRE1α (Inositol-requiring enzyme 1α) pathway: Activates the splicing of XBP1 mRNA, leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and degradation.
-
ATF6 (Activating transcription factor 6) pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to its active form, which then moves to the nucleus to activate the transcription of ER chaperones.
Prolonged or severe ER stress can shift the UPR from a pro-survival to a pro-apoptotic response, often involving the transcription factor CHOP and the ER-resident caspase-12.
Q3: How does this compound compare to other proteasome inhibitors like MG-132?
A3: Both this compound and MG-132 are peptide aldehyde proteasome inhibitors. However, there can be differences in their potency and specificity. This compound is known to be a potent inhibitor of the chymotrypsin-like activity of the proteasome.[1] While MG-132 also inhibits the proteasome, it is known to have off-target effects on other proteases like calpains and cathepsins, especially at higher concentrations.[2][3] The choice between inhibitors may depend on the specific experimental context and the need to minimize off-target effects.
Q4: What is the optimal concentration and treatment time for inducing ER stress with this compound?
A4: The optimal concentration and treatment time for this compound are highly cell-type dependent and should be determined empirically for each experimental system. A good starting point is to perform a dose-response and time-course experiment. Generally, concentrations in the range of 1-20 µM and treatment times from 6 to 24 hours are used. It is crucial to find a balance between inducing a robust ER stress response and minimizing cytotoxicity.[4]
Q5: What are the common off-target effects of this compound?
A5: While this compound is considered a relatively specific proteasome inhibitor, potential off-target effects, especially at higher concentrations, can include the inhibition of other proteases such as calpains and some cathepsins.[2] It is advisable to include appropriate controls to confirm that the observed effects are indeed due to proteasome inhibition and subsequent ER stress.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No or weak induction of ER stress markers (e.g., GRP78, CHOP). | 1. Suboptimal this compound concentration: The concentration may be too low for the specific cell line. 2. Insufficient treatment time: The incubation period may be too short to elicit a detectable response. 3. Cell line resistance: Some cell lines may be inherently more resistant to proteasome inhibitors. 4. Inactive inhibitor: The this compound may have degraded due to improper storage. | 1. Perform a dose-response experiment: Test a range of concentrations (e.g., 1, 5, 10, 20 µM) to determine the optimal dose. 2. Conduct a time-course experiment: Analyze marker expression at different time points (e.g., 6, 12, 18, 24 hours). 3. Verify with a positive control: Use a known ER stress inducer like tunicamycin (B1663573) or thapsigargin (B1683126) to confirm that the cells can mount an ER stress response. 4. Ensure proper storage: Store this compound at -20°C and protect it from light. Prepare fresh stock solutions in a suitable solvent like DMSO. |
| High levels of cell death. | 1. This compound concentration is too high: Excessive proteasome inhibition can be highly toxic. 2. Prolonged treatment time: Long exposure can lead to irreversible cellular damage and apoptosis. 3. Cell line sensitivity: The cells may be particularly sensitive to proteasome inhibition. | 1. Lower the this compound concentration: Use the lowest effective concentration determined from your dose-response experiment. 2. Reduce the incubation time: A shorter treatment may be sufficient to induce ER stress without causing widespread cell death. 3. Assess cell viability: Use assays like MTT or trypan blue exclusion to quantify cytotoxicity at different concentrations and time points. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect the cellular response. 2. Inconsistent this compound preparation: Variations in the preparation of the inhibitor stock solution can lead to different effective concentrations. 3. Pipetting errors: Inaccurate pipetting can lead to inconsistent inhibitor concentrations in the wells. | 1. Standardize cell culture protocols: Use cells within a consistent passage number range and maintain uniform plating densities. 2. Prepare and aliquot stock solutions: Prepare a large batch of this compound stock solution, aliquot it, and store it at -20°C to ensure consistency. 3. Calibrate pipettes regularly: Ensure that all pipettes are properly calibrated. |
| Unexpected changes in protein expression unrelated to ER stress. | 1. Off-target effects of this compound: The inhibitor may be affecting other cellular pathways. 2. Cellular stress response beyond ER stress: Proteasome inhibition can induce a more general stress response. | 1. Use a more specific proteasome inhibitor as a control: Compare the effects of this compound with a structurally different proteasome inhibitor. 2. Include a negative control: Use an inactive analog of the inhibitor if available. 3. Analyze a broader range of cellular markers: Investigate markers of other stress pathways, such as oxidative stress or DNA damage, to assess the specificity of the response. |
Experimental Protocols
Induction of ER Stress in Cultured Cells
This protocol describes a general procedure for treating cultured mammalian cells with this compound to induce ER stress.
Materials:
-
Mammalian cell line of interest (e.g., CHO, HeLa, HEK293)
-
Complete cell culture medium
-
This compound (stored as a 10 mM stock in DMSO at -20°C)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Seed the cells in culture plates or flasks at a density that will result in 70-80% confluency at the time of treatment.
-
Allow the cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).
-
On the day of the experiment, prepare the desired concentrations of this compound by diluting the 10 mM stock solution in pre-warmed complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the cells.
-
Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.
-
After the incubation period, harvest the cells for downstream analysis (e.g., Western blotting, qPCR, or caspase activity assay).
Western Blot Analysis of ER Stress Markers
This protocol outlines the steps for detecting key ER stress marker proteins by Western blotting.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-phospho-PERK, anti-ATF4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Table 1: Example Quantitative Western Blot Data
| Treatment | GRP78 (Fold Change vs. Control) | CHOP (Fold Change vs. Control) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| This compound (5 µM) | 2.5 | 3.8 |
| This compound (10 µM) | 4.2 | 6.5 |
| This compound (20 µM) | 5.8 | 9.1 |
qPCR Analysis of UPR Gene Expression
This protocol describes how to measure the mRNA levels of key UPR genes using quantitative real-time PCR.
Materials:
-
Treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for target genes (e.g., HSPA5 (GRP78), DDIT3 (CHOP), spliced XBP1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Extract total RNA from the cell pellets using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from an equal amount of RNA for each sample using a cDNA synthesis kit.
-
Set up the qPCR reactions in triplicate for each gene (target and housekeeping) and each sample.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.[5]
Table 2: Example Quantitative qPCR Data
| Treatment | HSPA5 (GRP78) mRNA (Fold Change vs. Control) | DDIT3 (CHOP) mRNA (Fold Change vs. Control) | Spliced XBP1 mRNA (Fold Change vs. Control) |
| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 |
| This compound (10 µM, 6h) | 3.2 | 4.5 | 2.8 |
| This compound (10 µM, 12h) | 5.6 | 8.2 | 4.1 |
| This compound (10 µM, 24h) | 7.1 | 12.7 | 3.5 |
Caspase-12 Activity Assay
This protocol outlines a fluorometric assay to measure the activity of caspase-12, a key mediator of ER stress-induced apoptosis.
Materials:
-
Treated and control cells
-
Caspase-12 assay kit (containing cell lysis buffer, reaction buffer, and a specific caspase-12 substrate like ATAD-AFC)[6]
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Induce apoptosis in your cells by treating with this compound as described in Protocol 1.
-
Harvest and count the cells.
-
Lyse the cells using the provided cell lysis buffer according to the kit's instructions.
-
Add the cell lysate to the wells of a 96-well black microplate.
-
Add the reaction buffer containing DTT to each well.
-
Initiate the reaction by adding the caspase-12 substrate (e.g., ATAD-AFC).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).[6]
-
Calculate the fold-increase in caspase-12 activity by comparing the fluorescence of the treated samples to the untreated control.
Table 3: Example Caspase-12 Activity Data
| Treatment | Caspase-12 Activity (Fold Increase vs. Control) |
| Vehicle (DMSO) | 1.0 |
| This compound (10 µM) | 2.8 |
| This compound (20 µM) | 4.5 |
| Positive Control (e.g., Tunicamycin) | 5.2 |
Visualizations
Caption: this compound induced ER stress signaling pathway.
Caption: Experimental workflow for analyzing this compound induced ER stress.
References
- 1. allpeptide.com [allpeptide.com]
- 2. A Practical Review of Proteasome Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of proteasome inhibitors MG132, ZL3VS and AdaAhx3L3VS on protein metabolism in septic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. abcam.com [abcam.com]
Validation & Comparative
A Head-to-Head Comparison of Z-LLF-CHO and MG132 for Proteasome Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used peptide aldehyde proteasome inhibitors: Z-LLF-CHO and MG132. Understanding the nuances of their activity, specificity, and application is critical for designing robust experiments and interpreting results accurately in research and drug development.
Introduction to Proteasome Inhibition
The ubiquitin-proteasome system (UPS) is the principal mechanism for selective protein degradation in eukaryotic cells, regulating a vast array of cellular processes including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central protease of this system, possesses three distinct catalytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidyl-glutamyl peptide hydrolyzing (PGPH) or caspase-like (C-L). Inhibition of the proteasome leads to the accumulation of polyubiquitinated proteins, triggering downstream cellular responses such as cell cycle arrest and apoptosis, making it a key target in cancer therapy and for studying protein degradation pathways.
This compound and MG132 (Z-LLL-CHO) are both potent, reversible, and cell-permeable peptide aldehyde inhibitors of the proteasome. They are valuable tools for dissecting the role of the UPS in various biological contexts.
Mechanism of Action
Both this compound and MG132 are substrate analogues that primarily target the chymotrypsin-like activity of the 26S proteasome.[1] The aldehyde group in their structure forms a reversible covalent bond with the active site threonine residue of the β5 subunit, which is responsible for the chymotrypsin-like activity. This inhibition prevents the degradation of ubiquitinated proteins, leading to their accumulation.
One of the key downstream consequences of proteasome inhibition is the stabilization of the inhibitor of κB (IκBα). Under normal conditions, IκBα is ubiquitinated and rapidly degraded by the proteasome, releasing the transcription factor NF-κB to translocate to the nucleus and activate the expression of pro-inflammatory and anti-apoptotic genes. By preventing IκBα degradation, both this compound and MG132 effectively inhibit the activation of the NF-κB signaling pathway.[2][3][4] Furthermore, the accumulation of pro-apoptotic proteins and the induction of endoplasmic reticulum (ER) stress due to the buildup of misfolded proteins contribute to the apoptotic effects observed with these inhibitors.[5]
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of proteasome inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the different catalytic activities of the proteasome. While extensive data is available for MG132, specific comparative IC50 values for this compound across all three proteasome activities are less documented in readily available literature.
| Inhibitor | Chymotrypsin-like (CT-L) Activity | Trypsin-like (T-L) Activity | PGPH/Caspase-like (C-L) Activity | Reference |
| MG132 | ~100 nM | Weak inhibition | Weak inhibition | [1][6] |
| This compound | Potent inhibitor (Ki = 460 nM for pituitary multicatalytic proteinase complex) | Data not available | Data not available | [4] |
Specificity and Off-Target Effects
A crucial aspect of any inhibitor is its specificity. Peptide aldehydes, while potent proteasome inhibitors, are known to have off-target effects, primarily on other cysteine proteases such as calpains and cathepsins.
| Inhibitor | Known Off-Target Effects | Reference |
| MG132 | Calpains (IC50 ~1.2 µM), Cathepsins (at higher concentrations) | [7] |
| This compound | As a peptide aldehyde, potential for off-target effects on other cysteine proteases exists, but specific data is limited. |
The off-target inhibition of calpains by MG132 is a significant consideration in experimental design, as calpains are involved in various cellular processes, including cell motility, proliferation, and apoptosis.
Experimental Protocols
Proteasome Activity Assay using a Fluorogenic Substrate
This protocol allows for the measurement of the chymotrypsin-like activity of the proteasome in cell lysates.
Materials:
-
Cells of interest
-
Proteasome inhibitor (this compound or MG132) dissolved in DMSO
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitors (proteasome inhibitor-free))
-
Proteasome Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM ATP, 5 mM MgCl2)
-
Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat cells with varying concentrations of this compound or MG132 (or vehicle control, DMSO) for the desired duration.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells with ice-cold Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add a standardized amount of protein lysate (e.g., 20-50 µg) to each well. Adjust the volume with Proteasome Assay Buffer.
-
Substrate Addition: Add the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 50 µM) to each well to initiate the reaction.
-
Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time). Compare the rates of inhibitor-treated samples to the vehicle control to determine the percentage of inhibition.
Western Blot Analysis of IκBα Degradation
This protocol is used to assess the inhibitory effect on the NF-κB pathway by measuring the accumulation of IκBα.
Materials:
-
Cells of interest
-
Proteasome inhibitor (this compound or MG132)
-
Stimulant for NF-κB activation (e.g., TNF-α)
-
PBS, ice-cold
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against IκBα and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat cells with this compound, MG132, or vehicle for a specific time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a short period (e.g., 15-30 minutes). Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against IκBα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
-
Analysis: Analyze the band intensities for IκBα. An accumulation of IκBα in the inhibitor-treated and stimulated samples compared to the stimulated-only sample indicates successful proteasome inhibition. Reprobe the membrane for a loading control to ensure equal protein loading.[8]
Visualizations
Caption: Ubiquitin-proteasome pathway and inhibition points.
Caption: General experimental workflow for inhibitor comparison.
Caption: Logical comparison of this compound and MG132.
Conclusion
Both this compound and MG132 are effective tools for inhibiting the proteasome, primarily through the chymotrypsin-like activity. MG132 is a well-characterized inhibitor with known potency and off-target effects on calpains. This compound is also a potent inhibitor of the chymotrypsin-like activity and an inhibitor of NF-κB nuclear translocation, though a more detailed characterization of its inhibitory profile across all proteasome subunits and its off-target effects would be beneficial for a more direct comparison. When choosing between these inhibitors, researchers should consider the specific experimental context, the potential influence of off-target effects, and the available literature to support their choice. The provided experimental protocols offer a starting point for the direct comparison of these and other proteasome inhibitors in various cellular systems.
References
- 1. Comparative selectivity and specificity of the proteasome inhibitors BzLLLCOCHO, PS-341, and MG-132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Constitutive p50/c-Rel Activity via Proteasome Inhibitor-Resistant IκBα Degradation in B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibitor of proteasome’s caspase-like sites sensitizes cells to specific inhibition of chymotrypsin-like sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of proteasome inhibitors MG132, ZL3VS and AdaAhx3L3VS on protein metabolism in septic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Proteasome Inhibitors: Z-LLF-CHO vs. Bortezomib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent proteasome inhibitors, Z-LLF-CHO and bortezomib (B1684674). The information presented herein is curated from experimental data to assist researchers in making informed decisions for their studies.
Introduction to this compound and Bortezomib
This compound, also known as Z-Leu-Leu-Phe-CHO, is a peptide aldehyde that acts as a reversible and cell-permeable inhibitor of the proteasome. It is recognized for its potent inhibition of the chymotrypsin-like activity of the proteasome. Bortezomib (Velcade®) is a dipeptidyl boronic acid derivative and the first-in-class proteasome inhibitor to receive FDA approval for the treatment of multiple myeloma and mantle cell lymphoma. It is known for its high affinity and specificity for the 26S proteasome.
Mechanism of Action
Both this compound and bortezomib exert their cytotoxic effects by inhibiting the proteasome, a critical cellular complex responsible for the degradation of ubiquitinated proteins. This inhibition disrupts cellular homeostasis, leading to the accumulation of misfolded and regulatory proteins, which in turn can trigger cell cycle arrest and apoptosis.
A key downstream target of proteasome inhibitors is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the degradation of IκBα, the inhibitor of NF-κB, these compounds block the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-survival genes.
Comparative Efficacy Data
The following tables summarize the available quantitative data to compare the efficacy of this compound and bortezomib.
Table 1: General Characteristics and Inhibitory Activity
| Feature | This compound (BzLLLCOCHO) | Bortezomib (PS-341) |
| Inhibitor Class | Peptide Aldehyde | Dipeptidyl Boronic Acid |
| Inhibition Type | Reversible | Reversible |
| Cell Permeability | Yes | Yes |
| Primary Target | 26S Proteasome | 26S Proteasome |
| Ki for Chymotrypsin-like Activity | 460 nM[1] | 0.6 nM[2] |
Table 2: Inhibition of Proteasome Catalytic Subunit Activities
Data from a comparative study on multiple myeloma cell lines.[3]
| Catalytic Activity | This compound (BzLLLCOCHO) | Bortezomib (PS-341) |
| Chymotrypsin-like (CT-L) | Strong Inhibition | Complete Inhibition |
| Trypsin-like (T-L) | Strong Inhibition | No Significant Inhibition |
| Peptidylglutamyl-peptide hydrolyzing (PGPH) | Strong Inhibition | Complete Inhibition |
Table 3: Cytotoxicity (IC50 Values) in Cancer Cell Lines
| Cell Line | This compound (BzLLLCOCHO) IC50 | Bortezomib (PS-341) IC50 |
| Multiple Myeloma (various) | Data not available | 3-20 nM[4] |
| PC-3 (Prostate Cancer) | Data not available | 20 nM (48h)[5] |
| MCF-7 (Breast Cancer) | Data not available | 50 nM[2] |
| NCI-H929 (Multiple Myeloma) | Data not available | ~5 nM (for viability)[6] |
| RPMI-8226 (Multiple Myeloma) | Data not available | 30 nM[4] |
Table 4: Induction of Apoptosis in Multiple Myeloma Cell Lines (48 hours)
Data from a comparative study.[3]
| Cell Line | This compound (BzLLLCOCHO) | Bortezomib (PS-341) |
| U266 | Lower induction of apoptosis | Higher induction of apoptosis |
| OPM-2 | Lower induction of apoptosis | Higher induction of apoptosis |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and bortezomib on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and Bortezomib
-
DMSO (for inhibitor stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and bortezomib in complete culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.1%. Include a vehicle control (medium with DMSO only).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curves and determine the IC50 values.
Proteasome Activity Assay (Fluorogenic Substrate-Based)
Objective: To measure the inhibition of the chymotrypsin-like, trypsin-like, and peptidylglutamyl-peptide hydrolyzing activities of the proteasome.
Materials:
-
Cell lysates from treated and untreated cells
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT)
-
Fluorogenic substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LSTR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for peptidylglutamyl-peptide hydrolyzing activity)
-
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 380/460 nm)
Procedure:
-
Cell Lysate Preparation: Treat cells with various concentrations of this compound or bortezomib for a specified time. Harvest the cells, wash with cold PBS, and lyse them in a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the proteasomes. Determine the protein concentration of the lysates.
-
Assay Setup: In a 96-well black plate, add 20-50 µg of protein lysate to each well. Adjust the volume with assay buffer.
-
Inhibitor Addition (for in vitro inhibition): Add different concentrations of this compound or bortezomib directly to the lysates and incubate for 15-30 minutes at 37°C.
-
Substrate Addition: Add the specific fluorogenic substrate to each well to a final concentration of 20-100 µM.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader and measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Calculate the rate of AMC release (proteasome activity) from the linear portion of the kinetic curve. Determine the percentage of inhibition relative to the untreated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound or bortezomib.
Materials:
-
Cells treated with inhibitors
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or bortezomib for the desired duration. Include an untreated control.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine them with the floating cells from the supernatant. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Ubiquitin-Proteasome System and Inhibition.
Caption: NF-κB Signaling Pathway Inhibition.
Caption: Experimental Workflow for Comparison.
Conclusion
Based on the available data, this compound and bortezomib exhibit distinct profiles as proteasome inhibitors. Bortezomib demonstrates significantly higher potency in inhibiting the chymotrypsin-like activity of the proteasome and is a more potent inducer of apoptosis in multiple myeloma cell lines.[3] this compound, on the other hand, shows broader inhibitory activity across all three catalytic subunits of the proteasome.[3] The lack of extensive cytotoxicity data for this compound in the public domain currently limits a more comprehensive quantitative comparison of their IC50 values across various cancer types. Researchers should consider these differences in specificity and potency when selecting a proteasome inhibitor for their specific experimental needs. Further studies are warranted to fully elucidate the therapeutic potential of this compound in comparison to clinically established proteasome inhibitors like bortezomib.
References
- 1. Selection of CHO host and recombinant cell pools by inhibition of the proteasome results in enhanced product yields and cell specific productivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Z-Gly-Pro-Phe-Leu-CHO (Z-GPFL-CHO) | 蛋白酶体抑制剂 | CAS 159659-05-9 | 美国InvivoChem [invivochem.cn]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Proteasome Inhibitors [labome.com]
A Comparative Guide to Alternative Proteasome Inhibitors for Z-LLF-CHO
For researchers, scientists, and drug development professionals exploring the landscape of proteasome inhibition, Z-LLF-CHO (N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal) is a well-known tool compound. However, its utility is often weighed against its broader reactivity, notably its potent inhibition of calpains. This guide provides an objective comparison of this compound with key alternative proteasome inhibitors, focusing on their performance, selectivity, and impact on cellular signaling, supported by experimental data and detailed protocols.
Performance Comparison of Proteasome Inhibitors
The inhibitory potency of this compound and its alternatives against the different catalytic activities of the proteasome is a critical determinant of their utility in research and therapeutic development. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound, MG132, Bortezomib, and Carfilzomib against the chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1) subunits of the proteasome.
| Inhibitor | Target Subunit(s) | IC50 (Chymotrypsin-like) | IC50 (Trypsin-like) | IC50 (Caspase-like) | Reversibility | Other Notable Targets |
| This compound | β5 > Calpain | 100 nM[1] | - | - | Reversible | Calpain I (IC50 = 1.2 µM)[1] |
| MG132 | β5, β1 | 100 nM[2] | - | - | Reversible | Calpains, Cathepsins[3] |
| Bortezomib | β5, β1 | ~7 nM[4] | - | - | Reversible | - |
| Carfilzomib | β5 | 5.2 - 21.8 nM[5][6] | 379 nM[5] | 618 nM[5] | Irreversible | - |
Note: IC50 values can vary depending on the experimental conditions, cell lines used, and the specific assay employed.
Impact on Cellular Signaling Pathways
Proteasome inhibitors exert their biological effects by disrupting the degradation of key regulatory proteins, leading to the modulation of various signaling pathways. A primary pathway affected is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which is crucial for cell survival and proliferation.
This compound , MG132, Bortezomib, and Carfilzomib all impinge on the NF-κB pathway by preventing the degradation of its inhibitor, IκBα. This leads to the cytoplasmic sequestration of NF-κB and a subsequent reduction in the transcription of its target genes.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of proteasome inhibitors.
Proteasome Activity Assay (Proteasome-Glo™ Assay)
This assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in a luminescence-based format.[7][8]
Detailed Steps:
-
Reagent Preparation: Prepare the Proteasome-Glo™ Reagent by adding the specific luminogenic substrate (e.g., Suc-LLVY-aminoluciferin for chymotrypsin-like activity) to the Luciferin Detection Reagent and buffer.[9][10]
-
Sample Preparation:
-
Cell-Based Assay: Seed cells in a 96-well plate and treat with various concentrations of the proteasome inhibitor.
-
Biochemical Assay: Prepare cell or tissue lysates and add different concentrations of the inhibitor.
-
-
Assay Procedure:
-
Add an equal volume of the prepared Proteasome-Glo™ Reagent to each well.
-
Mix briefly on an orbital shaker.
-
Incubate at room temperature for 10-30 minutes.[11]
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.[12][13][14][15][16]
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the proteasome inhibitors for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each inhibitor.
Western Blot Analysis of NF-κB Pathway Activation
This technique is used to detect changes in the levels of key proteins in the NF-κB signaling pathway, such as phosphorylated IκBα (p-IκBα) and the nuclear translocation of the p65 subunit.[17][18][19][20]
Detailed Steps:
-
Cell Treatment and Lysis: Treat cells with the proteasome inhibitor and/or a stimulant (e.g., TNF-α). Lyse the cells to extract total protein or perform subcellular fractionation to separate cytoplasmic and nuclear extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for p-IκBα, total IκBα, p65, and a loading control (e.g., β-actin for total lysates, or a cytoplasmic/nuclear marker for fractionated lysates).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein levels.
Conclusion
The choice of a proteasome inhibitor is contingent on the specific research question. While This compound is a potent inhibitor of the chymotrypsin-like activity of the proteasome, its significant off-target effects on calpains necessitate careful consideration and appropriate controls. MG132 , another peptide aldehyde, also exhibits off-target effects on other proteases.
For more selective and potent proteasome inhibition, Bortezomib and Carfilzomib represent superior alternatives. Bortezomib is a reversible inhibitor with high potency for the β5 and β1 subunits. Carfilzomib, an irreversible inhibitor, demonstrates exceptional potency and selectivity for the β5 subunit. The data and protocols presented in this guide are intended to provide a robust framework for researchers to make informed decisions when selecting and evaluating proteasome inhibitors for their studies.
References
- 1. Differential inhibition of calpain and proteasome activities by peptidyl aldehydes of di-leucine and tri-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MG-132 | Cell Signaling Technology [cellsignal.com]
- 3. MG132 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [promega.com]
- 8. Proteasome-Glo™ Assay Systems Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. worldwide.promega.com [worldwide.promega.com]
- 11. Cell-Based Proteasome-Glo™ Assays [promega.com]
- 12. researchhub.com [researchhub.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Validating the Specificity of Z-LLF-CHO in Cellular Assays: A Comparative Guide
For researchers in cell biology and drug discovery, the specific modulation of cellular pathways is paramount. The peptide aldehyde Z-LLF-CHO is widely utilized as an inhibitor of the chymotrypsin-like activity of the proteasome, a key player in cellular protein degradation and signaling. However, ensuring that the observed cellular effects are due to the on-target inhibition and not a result of off-target activities is a critical validation step. This guide provides a comparative framework for validating the specificity of this compound in cells, with supporting experimental data and detailed protocols.
Understanding the Target: The Proteasome and its Activities
The 26S proteasome is a multi-catalytic enzyme complex responsible for the degradation of ubiquitinated proteins. The catalytic core of the proteasome, the 20S particle, possesses three distinct proteolytic activities:
-
Chymotrypsin-like (CT-L): Cleaves after hydrophobic residues. This is the primary target of this compound.
-
Trypsin-like (T-L): Cleaves after basic residues.
-
Caspase-like (C-L) or Peptidylglutamyl-peptide hydrolyzing (PGPH): Cleaves after acidic residues.
Inhibitors can exhibit varying degrees of selectivity for these activities, and understanding this profile is the first step in specificity validation.
Quantitative Comparison of Inhibitor Potency
| Inhibitor | Target Activity | Ki (µM) | IC50 (µM) | Reference |
| Z-GPFL-CHO | Chymotrypsin-like | 40.5 | - | [1] |
| Branched chain amino acid preferring | 1.5 | - | [1] | |
| Small neutral amino acid preferring | 2.3 | - | [1] | |
| Peptidyl-glutamyl peptide hydrolyzing | - | 3.1 | [1] | |
| MG-132 (Z-LLL-CHO) | 26S Proteasome | - | 0.1 | [2] |
| Bortezomib | 26S Proteasome (Chymotrypsin-like) | 0.0006 | - | N/A |
Note: The lack of specific IC50/Ki values for this compound highlights the importance of empirical validation in your specific experimental system.
Off-Target Considerations: Caspases and Cathepsins
Peptide aldehydes like this compound have the potential to inhibit other proteases, particularly cysteine proteases such as caspases and cathepsins, due to similarities in their active sites. This is a critical aspect of specificity validation, as off-target inhibition of these proteases can lead to confounding effects on apoptosis and other cellular processes.
While direct inhibitory data for this compound against a broad panel of proteases is not widely published, some sources indicate it can inhibit calpains and cathepsins[3][4]. The selectivity of similar compounds, such as Z-FY-CHO, has been characterized and can serve as a guide for potential off-target activities.
| Inhibitor | Off-Target Enzyme | IC50 (nM) | Reference |
| Z-FY-CHO | Cathepsin L | 0.85 | [5][6][7] |
| Cathepsin B | 85.1 | [5] | |
| Calpain II | 184 | [5] |
It is also important to note that some commercially available "specific" caspase inhibitors have been shown to lack specificity in certain cell types, such as Chinese Hamster Ovary (CHO) cells[8]. This underscores the necessity of validating inhibitor specificity within the chosen cellular context.
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of this compound in your cellular model, a combination of biochemical and cell-based assays is recommended.
In-Cell Proteasome Activity Assay
This assay directly measures the inhibition of the three proteasome activities in intact cells.
Principle: Cells are treated with the inhibitor, lysed, and the activity of each proteasome catalytic subunit is measured using specific fluorogenic substrates.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of this compound, MG-132, and Bortezomib for the desired time (e.g., 1-4 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail without proteasome inhibitors).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.
-
Proteasome Activity Measurement:
-
In a black 96-well plate, add 20-50 µg of protein lysate to each well.
-
Add the specific fluorogenic substrate for each activity to be measured:
-
Chymotrypsin-like: Suc-LLVY-AMC (100 µM final concentration)
-
Trypsin-like: Boc-LRR-AMC (100 µM final concentration)
-
Caspase-like: Z-LLE-AMC (100 µM final concentration)
-
-
Incubate the plate at 37°C and measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC) in a kinetic mode for 30-60 minutes.
-
-
Data Analysis: Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence curve). Normalize the activity of treated samples to the vehicle control to determine the percent inhibition. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value for each proteasome activity.
Western Blot Analysis of NF-κB Signaling
This compound is known to inhibit the NF-κB pathway. A key step in the canonical NF-κB pathway is the proteasome-mediated degradation of the inhibitory protein IκBα.
Principle: This experiment assesses whether this compound inhibits the degradation of IκBα, a hallmark of proteasome inhibition in the NF-κB pathway.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells and treat with this compound, MG-132, and Bortezomib for 1-2 hours.
-
Stimulation: Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL), for 15-30 minutes. Include an unstimulated control.
-
Cell Lysis and Protein Quantification: Prepare cell lysates and determine protein concentrations as described above.
-
Western Blotting:
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against IκBα overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis: Quantify the band intensities and normalize the IκBα signal to the loading control. Compare the levels of IκBα in the different treatment groups. Effective proteasome inhibition will be observed as a stabilization of IκBα (i.e., prevention of its degradation) in the presence of TNF-α.
Competitive Activity-Based Protein Profiling (ABPP)
ABPP is a powerful technique to assess the selectivity of an inhibitor across an entire class of enzymes in a native biological system.
Principle: In a competitive ABPP experiment, a cell lysate or intact cells are pre-incubated with the inhibitor of interest (this compound) before adding a broad-spectrum activity-based probe (ABP) that covalently labels the active sites of a specific enzyme family (e.g., serine hydrolases or cysteine proteases). The inhibitor will compete with the ABP for binding to its target enzymes. The protein-probe complexes are then detected, and a reduction in probe labeling for a particular enzyme indicates that it is a target of the inhibitor.
Detailed Protocol:
-
Cell Culture and Lysis: Grow cells to confluency, harvest, and prepare a cell lysate as described in the previous protocols.
-
Inhibitor Pre-incubation: Aliquot the cell lysate. To each aliquot, add a different concentration of this compound (or MG-132, Bortezomib as controls). Include a vehicle control (DMSO). Incubate for 30 minutes at room temperature to allow the inhibitor to bind to its targets.
-
Activity-Based Probe Labeling: Add a broad-spectrum activity-based probe to each lysate. The choice of probe depends on the class of proteases being investigated (e.g., a fluorescently-tagged probe for serine hydrolases or a biotinylated probe for cysteine proteases). Incubate for another 30 minutes at room temperature.
-
Detection and Analysis:
-
Gel-Based Analysis (for fluorescent probes): Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE. Visualize the labeled proteins using a fluorescence gel scanner. A decrease in the fluorescence intensity of a band in the inhibitor-treated lanes compared to the control lane indicates a target of the inhibitor.
-
Mass Spectrometry-Based Analysis (for biotinylated probes): Capture the probe-labeled proteins using streptavidin beads. Digest the captured proteins with trypsin and analyze the resulting peptides by LC-MS/MS to identify and quantify the labeled proteins. A decrease in the abundance of a protein in the inhibitor-treated samples identifies it as a target.
-
-
Data Interpretation: The results will provide a profile of the enzymes that are inhibited by this compound at various concentrations, allowing for an assessment of its selectivity.
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: Canonical NF-κB signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for competitive activity-based protein profiling (ABPP).
Conclusion
Validating the specificity of this compound is essential for the accurate interpretation of experimental results. By employing a multi-faceted approach that includes in-cell proteasome activity assays, analysis of specific signaling pathways like NF-κB, and comprehensive off-target profiling with techniques such as competitive ABPP, researchers can confidently attribute the observed cellular phenotypes to the on-target inhibition of the proteasome's chymotrypsin-like activity. This guide provides the necessary framework and detailed protocols to perform these critical validation experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MG-132 | Z-Leu-Leu-Leu-CHO | 26S proteasome inhibitor | TargetMol [targetmol.com]
- 3. Z-Leu-Leu-Phe-CHO | Proteasome inhibitor | Hello Bio [hellobio.com]
- 4. adipogen.com [adipogen.com]
- 5. benchchem.com [benchchem.com]
- 6. Z-Phe-Tyr-CHO (Cathepsin L Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 7. Cathepsin L Inhibitor II The Cathepsin L Inhibitor II controls the biological activity of Cathepsin L. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-LLF-CHO Off-Target Activity: A Comparative Guide for Calpains and Cathepsins
For researchers, scientists, and drug development professionals, understanding the selectivity of protease inhibitors is paramount. This guide provides an objective comparison of the off-target activity of Z-LLF-CHO, a well-known inhibitor, against two major families of cysteine proteases: calpains and cathepsins. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate a comprehensive understanding of this compound's inhibitory profile.
Quantitative Efficacy: A Side-by-Side Comparison
The inhibitory potency of this compound (Z-Leu-Leu-Phe-CHO) against various calpain and cathepsin isoforms is summarized below. The data, primarily presented as IC50 values, highlights the compound's differential activity across these protease families.
| Target Protease | Common Name | This compound IC50 (nM) |
| Cathepsin L | CTSL | 0.85[1] |
| Cathepsin B | CTSB | 85.1[1] |
| Calpain II | m-calpain | 184[1] |
| Calpain I | µ-calpain | Data not available |
Understanding the Biological Context: The Calpain-Cathepsin Axis in Cell Death
Calpains and cathepsins are key players in various cellular processes, including apoptosis and neurodegeneration. The "calpain-cathepsin hypothesis" suggests a crosstalk between these two protease families in pathological conditions. The following diagram illustrates a simplified signaling pathway implicated in neuronal injury, where both enzyme families are involved.
References
Confirming In Vivo Target Engagement of Z-LLF-CHO: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming the in vivo target engagement of Z-LLF-CHO, a selective inhibitor of the immunoproteasome subunit β1i (LMP2), with alternative immunoproteasome inhibitors. We present supporting experimental data and detailed protocols to assist researchers in designing and evaluating studies on immunoproteasome modulation.
Introduction to this compound and the Immunoproteasome
This compound, also known as IPSI-001, is a peptide aldehyde that demonstrates high selectivity for the β1i (LMP2) subunit of the immunoproteasome.[1] The immunoproteasome is a variant of the constitutive proteasome found predominantly in hematopoietic cells and is induced in other cells by inflammatory cytokines.[2][3] Its distinct catalytic subunits, including β1i (LMP2), β2i (MECL-1), and β5i (LMP7), play a crucial role in processing antigens for presentation by MHC class I molecules and are implicated in the pathogenesis of various autoimmune diseases and cancers.[2][3]
While this compound shows significant promise in in vitro studies, its initial characterization suggested that its potency might be insufficient for extensive in vivo testing.[1] Furthermore, the aldehyde functional group has the potential for off-target reactions.[3] Consequently, a significant portion of in vivo research has focused on inhibitors targeting the β5i (LMP7) subunit, such as ONX 0914 (PR-957), or dual β1i/β5i inhibitors like KZR-616. This guide will, therefore, compare the strategies for confirming target engagement of β1i inhibitors, using this compound as a primary example, against the more established β5i inhibitors.
Comparative Analysis of Immunoproteasome Inhibitors
The selection of an appropriate immunoproteasome inhibitor for in vivo studies depends on the specific research question, the desired target subunit, and the inhibitor's pharmacokinetic and pharmacodynamic properties. Below is a summary of this compound and key alternative inhibitors.
| Inhibitor | Target Subunit(s) | Chemical Class | Key Characteristics | In Vivo Application Status |
| This compound (IPSI-001) | β1i (LMP2) | Peptide Aldehyde | High in vitro selectivity for β1i.[1] Potential for off-target effects due to aldehyde group.[3] | Limited in vivo studies reported due to initial potency concerns.[1][3] |
| ONX 0914 (PR-957) | β5i (LMP7) | Peptide Epoxyketone | Extensively studied in vivo in models of autoimmune disease and cancer.[2][4][5] Demonstrates selective inhibition of β5i in tissues.[2][4] | Widely used as a research tool for in vivo studies. |
| UK-101 | β1i (LMP2) | Peptide Epoxyketone | First reported selective β1i inhibitor.[2] Shown to have in vivo anti-tumor activity.[2] | Used in preclinical in vivo cancer models. |
| LU-001i | β1i (LMP2) | Peptide Epoxyketone | Higher selectivity for β1i over the constitutive β1 subunit compared to earlier inhibitors.[3] | Evaluated in in vivo models of colitis.[3] |
| KZR-616 | β5i (LMP7) & β1i (LMP2) | Peptide Epoxyketone | Dual inhibitor with a profile suggesting that inhibition of multiple subunits may be beneficial.[6] In clinical development for autoimmune diseases.[7] | Advanced to clinical trials. |
Experimental Methodologies for Confirming In Vivo Target Engagement
The gold-standard for confirming in vivo target engagement of immunoproteasome inhibitors is competitive activity-based protein profiling (ABPP) .[8][9] This technique utilizes activity-based probes (ABPs) that covalently bind to the active site of proteasome subunits. By competing with the inhibitor for binding, the ABP signal provides a direct readout of target occupancy.
Detailed Experimental Protocol: In Vivo Competitive ABPP
This protocol is a representative example and may require optimization based on the specific inhibitor, animal model, and tissues of interest.
1. Animal Dosing:
-
Administer the immunoproteasome inhibitor (e.g., this compound, ONX 0914) or vehicle control to the animal model via the desired route (e.g., intraperitoneal, oral). Dosing and timing should be based on prior pharmacokinetic studies. For instance, ONX 0914 has been administered at 10 mg/kg three times weekly.[4]
2. Tissue Collection and Lysis:
-
At the desired time point post-dosing, euthanize the animals and harvest tissues of interest (e.g., spleen, lymph nodes, tumor).
-
Homogenize the tissues in a suitable lysis buffer (e.g., Tris-HCl with 0.5% NP-40) on ice.
-
Clarify the lysates by centrifugation to remove cellular debris.
3. Protein Concentration Normalization:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Normalize all samples to the same protein concentration.
4. Activity-Based Probe Labeling:
-
Incubate the normalized lysates with a broad-spectrum proteasome ABP. A commonly used probe is a fluorescently tagged epoxyketone or vinyl sulfone that reacts with the active site threonine of multiple proteasome subunits.
-
The incubation is typically performed at 37°C for a defined period (e.g., 30-60 minutes).
5. SDS-PAGE and Fluorescence Gel Scanning:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the probe-labeled proteasome subunits using a fluorescence gel scanner. The intensity of the fluorescent band corresponding to a specific subunit is proportional to the amount of active, unbound enzyme.
6. Data Analysis and Quantification:
-
Quantify the fluorescence intensity of the bands corresponding to the immunoproteasome subunits (e.g., β1i, β5i).
-
Compare the band intensities from inhibitor-treated animals to those from vehicle-treated animals to determine the percentage of target engagement. A significant reduction in fluorescence indicates successful target engagement by the inhibitor. For example, in vivo administration of ONX 0914 has been shown to result in over 70% inhibition of LMP7 in tissues.[4]
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the immunoproteasome signaling pathway and the experimental workflow for competitive ABPP.
Caption: The role of the immunoproteasome in antigen presentation and its inhibition.
References
- 1. Targeted inhibition of the immunoproteasome is a potent strategy against models of multiple myeloma that overcomes resistance to conventional drugs and nonspecific proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Immunoproteasomal Inhibition With ONX-0914 Attenuates Atherosclerosis and Reduces White Adipose Tissue Mass and Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Immunoproteasome Subunit LMP7 with ONX 0914 Ameliorates Graft-versus-Host Disease in an MHC-Matched Minor Histocompatibility Antigen-Disparate Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kezarlifesciences.com [kezarlifesciences.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Epoxomicin as an Alternative to Z-LLF-CHO: A Comparative Guide for Researchers
For researchers in cellular biology, oncology, and drug development, the selection of a specific and potent proteasome inhibitor is critical for elucidating the roles of the ubiquitin-proteasome system (UPS) in various cellular processes. This guide provides a detailed comparison of two commonly used proteasome inhibitors: epoxomicin (B1671546), a natural product-derived epoxyketone, and Z-LLF-CHO, a synthetic peptide aldehyde. This comparison is intended to assist researchers in making an informed decision based on the specific requirements of their experimental design.
Mechanism of Action and Target Specificity
Epoxomicin is a potent, selective, and irreversible inhibitor of the 20S proteasome.[1] It forms a covalent bond with the catalytic subunits of the proteasome.[2] Specifically, epoxomicin reacts with the N-terminal threonine residue of the proteasome's active sites, primarily inhibiting the chymotrypsin-like (CT-L) activity.[3] It also inhibits the trypsin-like (T-L) and peptidyl-glutamyl peptide-hydrolyzing (PGPH) activities, but at significantly lower rates.[4] A key advantage of epoxomicin is its high specificity for the proteasome; it does not inhibit other classes of proteases such as trypsin, chymotrypsin, papain, calpain, and cathepsin B at effective concentrations.[4]
This compound (Z-Leu-Leu-Phe-CHO) is a synthetic peptide aldehyde that acts as a potent and reversible inhibitor of the proteasome's chymotrypsin-like activity. Peptide aldehydes like this compound are known to form a reversible covalent bond with the active site threonine of the proteasome. While effective at inhibiting the proteasome, peptide aldehydes as a class have the potential for off-target activity, including the inhibition of other proteases like certain cysteine proteases.[5] this compound is also recognized as an inhibitor of NF-κB nuclear translocation.
Performance Data: A Comparative Overview
The following tables summarize the available quantitative data for epoxomicin and this compound. It is important to note that the data presented are compiled from different studies and experimental conditions. For a direct and definitive comparison, these inhibitors should be evaluated side-by-side in the same experimental system.
Table 1: Inhibitory Potency
| Inhibitor | Target | Potency (IC50/Ki) | Notes |
| Epoxomicin | 20S Proteasome (Chymotrypsin-like activity) | IC50 ≈ 4 nM[1] | Irreversible inhibitor. |
| This compound | Pituitary Multicatalytic Proteinase Complex (Chymotrypsin-like activity) | Ki = 460 nM | Reversible inhibitor. |
Table 2: Specificity and Off-Target Effects
| Inhibitor | Primary Target | Known Off-Target Effects |
| Epoxomicin | 20S Proteasome | No significant inhibition of non-proteasomal proteases (trypsin, chymotrypsin, papain, calpain, cathepsin B) at concentrations up to 50 µM.[4] |
| This compound | Proteasome (Chymotrypsin-like activity) | As a peptide aldehyde, may exhibit off-target inhibition of other proteases, such as certain cysteine proteases.[5] |
Signaling Pathway: The Ubiquitin-Proteasome System and NF-κB
Both epoxomicin and this compound impact cellular signaling pathways by inhibiting the proteasome. A primary pathway affected is the NF-κB signaling cascade. In this pathway, the proteasome is responsible for the degradation of IκB, an inhibitor of NF-κB. Inhibition of the proteasome prevents IκB degradation, leading to the sequestration of NF-κB in the cytoplasm and the subsequent downregulation of NF-κB target genes involved in inflammation, cell survival, and proliferation.
Caption: NF-κB Signaling Pathway and Proteasome Inhibition.
Experimental Protocols
Chymotrypsin-Like Proteasome Activity Assay
This protocol is designed to measure the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
Proteasome inhibitor (Epoxomicin or this compound)
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail without proteasome inhibitors)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 0.5 mM EDTA)
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Lysis:
-
Culture cells to the desired confluency.
-
Treat cells with the proteasome inhibitor or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in Lysis Buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay:
-
Dilute the cell lysate to a consistent protein concentration in Assay Buffer.
-
Add the diluted lysate to the wells of a 96-well black microplate.
-
Add the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 100 µM) to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC) at multiple time points.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Normalize the activity to the protein concentration.
-
Compare the activity in inhibitor-treated samples to the vehicle control to determine the percent inhibition.
-
Caption: Proteasome Activity Assay Workflow.
Cell Viability Assay (MTT Assay)
This protocol measures cell viability by assessing the metabolic activity of cells, which is often affected by proteasome inhibition.[2][6][7][8]
Materials:
-
Cells of interest
-
Proteasome inhibitor (Epoxomicin or this compound)
-
96-well clear microplate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the proteasome inhibitor or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.[2]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Plot the cell viability against the inhibitor concentration to determine the IC50 value.
-
Caption: MTT Cell Viability Assay Workflow.
Conclusion
Both epoxomicin and this compound are effective inhibitors of the proteasome's chymotrypsin-like activity and can be valuable tools in research. The choice between them depends on the specific experimental needs.
-
Epoxomicin is an excellent choice when high specificity and irreversible inhibition are required. Its lack of known off-target effects makes it a cleaner tool for dissecting the specific roles of the proteasome.
-
This compound is a potent, reversible inhibitor that can be useful for studies where reversibility is advantageous. However, researchers should be mindful of potential off-target effects, particularly in complex biological systems, and may need to include appropriate controls to account for this.
Ultimately, the selection of the appropriate inhibitor should be based on a careful consideration of the experimental goals, the biological system under investigation, and the potential for off-target effects. For critical experiments, it is always advisable to validate findings with a second, structurally and mechanistically distinct inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchhub.com [researchhub.com]
- 3. Epoxomicin, a potent and selective proteasome inhibitor, exhibits in vivo antiinflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxomicin, a potent and selective proteasome inhibitor, exhibits in vivo antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for inactivation of cysteine proteases by reactive carbonyls via glycation of active site thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 8. texaschildrens.org [texaschildrens.org]
Z-LLF-CHO: A Comparative Guide to Protease Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the protease inhibitor Z-LLF-CHO, focusing on its cross-reactivity with other proteases. The information is intended to assist researchers in evaluating its suitability for specific experimental applications and to provide a framework for further investigation.
Introduction to this compound
This compound, also known as Z-Leu-Leu-Phe-CHO, is a potent, reversible peptide aldehyde inhibitor. It is widely recognized for its strong inhibition of the chymotrypsin-like (ChT-L) activity of the 26S proteasome, a key component of the ubiquitin-proteasome system involved in intracellular protein degradation.[1] Its inhibitory activity against the proteasome makes it a valuable tool for studying protein turnover and has led to its use as an inhibitor of NF-κB nuclear translocation.[1] Understanding the selectivity of this compound is crucial for interpreting experimental results and for its potential development as a therapeutic agent.
Comparative Inhibitory Profile of this compound
While this compound is a well-established inhibitor of the proteasome's chymotrypsin-like activity, a comprehensive, publicly available screening panel detailing its IC50 or Ki values against a wide range of proteases is limited. However, based on its chemical structure as a peptide aldehyde and available data, a comparative profile can be constructed.
| Protease Target | Protease Class | Known/Expected Inhibition | IC50 / Ki |
| Proteasome (Chymotrypsin-like activity) | Threonine Peptidase | Potent Inhibitor | Ki = 460 nM [1] |
| Cathepsin B | Cysteine Protease | Expected moderate to weak inhibition | Data not available |
| Cathepsin L | Cysteine Protease | Expected moderate to weak inhibition | Data not available |
| Calpain-1 | Cysteine Protease | Expected moderate inhibition | Data not available |
| Calpain-2 | Cysteine Protease | Expected moderate inhibition | Data not available |
| Caspase-3 | Cysteine Protease | Expected weak inhibition | Data not available |
| Caspase-8 | Cysteine Protease | Expected moderate inhibition | Data not available |
| Chymotrypsin | Serine Protease | Expected moderate to potent inhibition | Data not available |
| Trypsin | Serine Protease | Expected weak to no inhibition | Data not available |
Experimental Protocols
To experimentally determine the cross-reactivity of this compound, a standardized protease inhibition assay can be employed.
General Protocol for Protease Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a panel of proteases using a fluorogenic substrate.
Materials:
-
Purified proteases (e.g., Cathepsin B, Calpain-1, Caspase-3, Chymotrypsin)
-
This compound stock solution (in DMSO)
-
Assay buffer specific to each protease
-
Fluorogenic peptide substrate specific to each protease
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in the appropriate assay buffer. A typical starting concentration range would be from 1 nM to 100 µM.
-
Prepare the protease solution in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Prepare the fluorogenic substrate solution in the assay buffer at a concentration typically at or below its Km value.
-
-
Assay Setup:
-
To each well of the 96-well plate, add:
-
Assay Buffer
-
This compound at various concentrations (including a vehicle control with DMSO only).
-
Protease solution.
-
-
Incubate the plate at the optimal temperature for the specific protease (e.g., 37°C) for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
-
Measure Fluorescence:
-
Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence microplate reader. The excitation and emission wavelengths will be specific to the fluorophore used in the substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve (e.g., using a four-parameter logistic equation).[2]
-
Signaling Pathway and Experimental Workflow Diagrams
NF-κB Signaling Pathway Inhibition by this compound
This compound inhibits the chymotrypsin-like activity of the proteasome, which is crucial for the degradation of IκBα. This degradation is a key step in the activation of the canonical NF-κB signaling pathway.
Caption: Inhibition of the NF-κB pathway by this compound.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in determining the IC50 value of this compound for a specific protease.
Caption: Workflow for determining protease inhibitor IC50.
Conclusion
This compound is a highly effective inhibitor of the proteasome's chymotrypsin-like activity. While its cross-reactivity with other proteases is not extensively documented in publicly available literature, its peptide aldehyde structure suggests potential off-target effects, particularly against other cysteine and serine proteases. For researchers utilizing this compound, it is imperative to consider these potential cross-reactivities and, where necessary, to experimentally validate its selectivity for the intended target in the specific biological context of their study. The provided experimental protocol offers a robust framework for conducting such validation studies.
References
A Comparative Guide to the Reversibility of Z-LLF-CHO and Other Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reversibility of the calpain inhibitor Z-LLF-CHO with other commonly used protease inhibitors: MG132, Leupeptin, and Calpeptin (B1683957). Understanding the reversibility of these inhibitors is crucial for designing experiments with precise temporal control over protease activity and for developing therapeutics with desired pharmacokinetic and pharmacodynamic profiles. This document summarizes quantitative data, details experimental protocols for assessing reversibility, and visualizes relevant biological pathways.
Data Presentation: Quantitative Comparison of Inhibitor Reversibility
The following table summarizes the available quantitative data on the inhibitory potency and reversibility of this compound and its counterparts. Reversibility is a key parameter influencing the duration of action and potential for off-target effects. While direct off-rate (k-off) values, the most precise measure of reversibility, are not consistently available in the literature for all compounds, the inhibition constant (Ki) and the nature of the inhibitor-enzyme interaction provide valuable insights.
| Inhibitor | Primary Target(s) | Other Target(s) | Reversibility | Inhibition Constant (Ki) / IC50 / ID50 |
| This compound | Calpain | Proteasome | Reversible (presumed) | Not explicitly found |
| MG132 | Proteasome | Calpain | Reversible | Proteasome: Ki ≈ 4 nM - 14.28 nM[1]; Calpain: IC50 ≈ 1.2 µM[2][3] |
| Leupeptin | Cysteine, Serine, and Threonine Proteases | Calpain, Trypsin, Cathepsin B | Reversible | Calpain: Ki ≈ 10 nM[4]; Trypsin: Ki ≈ 3.5 nM[5]; Cathepsin B: Ki ≈ 4.1 nM - 6 nM[6][5] |
| Calpeptin | Calpain | Cathepsin K | Reversible | Calpain I: ID50 ≈ 40 nM[7][8]; Calpain I (porcine erythrocytes): ID50 = 52 nM[9]; Calpain II (porcine kidney): ID50 = 34 nM[9] |
Note: this compound is a peptide aldehyde inhibitor, a class of compounds that typically act as reversible inhibitors. While a specific Ki or off-rate for this compound against calpain was not identified in the literature reviewed, its structural class and common usage suggest a reversible mechanism of action.
Experimental Protocols for Determining Inhibitor Reversibility
The reversibility of an enzyme inhibitor can be experimentally determined using several methods. The two most common approaches are the jump-dilution method and dialysis.
Jump-Dilution Assay
This method assesses the recovery of enzyme activity after a rapid dilution of a pre-formed enzyme-inhibitor complex. A slow dissociation of the inhibitor will result in a time-dependent recovery of enzyme activity.
Protocol:
-
Pre-incubation: Incubate the target enzyme with a saturating concentration of the inhibitor (typically 10-100 times the IC50) to ensure the formation of the enzyme-inhibitor (EI) complex. Allow the incubation to proceed for a sufficient time to reach binding equilibrium.
-
Rapid Dilution (Jump): Rapidly dilute the EI complex (e.g., 100-fold or more) into a reaction mixture containing the enzyme's substrate. This dilution reduces the concentration of the free inhibitor to a level well below its IC50, minimizing re-binding.
-
Activity Measurement: Immediately monitor the enzyme activity over time by measuring the rate of product formation.
-
Data Analysis:
-
Reversible Inhibitors: A rapid, time-dependent increase in enzyme activity will be observed as the inhibitor dissociates from the enzyme. The rate of this recovery can be used to calculate the inhibitor's off-rate (k_off).
-
Irreversible Inhibitors: No significant recovery of enzyme activity will be observed over time.
-
Dialysis Assay
This method physically separates the unbound inhibitor from the enzyme-inhibitor complex based on molecular size.
Protocol:
-
Pre-incubation: Incubate the target enzyme with a high concentration of the inhibitor.
-
Dialysis: Place the enzyme-inhibitor mixture in a dialysis bag with a molecular weight cut-off that retains the enzyme but allows the smaller inhibitor to pass through.
-
Buffer Exchange: Dialyze the sample against a large volume of buffer, with several buffer changes over an extended period, to remove the unbound inhibitor.
-
Activity Measurement: After dialysis, measure the activity of the enzyme remaining in the dialysis bag.
-
Data Analysis:
-
Reversible Inhibitors: A significant portion of the initial enzyme activity will be recovered.
-
Irreversible Inhibitors: Little to no enzyme activity will be recovered.[10]
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by these inhibitors and a general experimental workflow for assessing inhibitor reversibility.
Caption: Calpain signaling pathway and points of inhibition.
Caption: Ubiquitin-proteasome pathway and inhibition by MG132.
Caption: Simplified pathway of MG132-induced apoptosis.
References
- 1. Calpain inhibitor calpeptin suppresses pancreatic cancer by disrupting cancer–stromal interactions in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. scbt.com [scbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Calpain Inhibitor Calpeptin Alleviates Ischemia/Reperfusion-Induced Acute Kidney Injury via Suppressing AIM2 Inflammasome and Upregulating Klotho Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Figure 4: [Assessment of compound activity reversibility...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Figure 3: [Assessment of compound inhibition reversibility...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Z-LLF-CHO: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the proper disposal of Z-LLF-CHO, a potent inhibitor of the chymotrypsin-like activity of the proteasome. Adherence to these guidelines is crucial for minimizing risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Step-by-Step Disposal Protocol
The primary and universally accepted method for the disposal of this compound is through a licensed hazardous waste management service. In-lab chemical deactivation should not be attempted without a validated protocol and the explicit approval of your institution's Environmental Health and Safety (EHS) department.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste containing this compound, including unused or expired compound, contaminated weighing paper, and disposable labware (e.g., pipette tips, tubes), in a dedicated, leak-proof hazardous waste container.
-
Liquid Waste: Collect all liquid waste, such as unused stock solutions or rinsate from cleaning contaminated glassware, in a separate, dedicated hazardous waste container suitable for liquids.
-
Labeling: Clearly label all waste containers as "Hazardous Waste" and include the full chemical name "this compound," the date of accumulation, and any other information required by your institution.
2. Container Management:
-
Keep waste containers securely sealed when not in use.
-
Store containers in a designated and well-ventilated hazardous waste accumulation area, away from incompatible materials.
3. Final Disposal:
-
Once a waste container is full, or in accordance with your institution's policies, arrange for pickup and disposal through your EHS office or a contracted licensed hazardous waste disposal company.
Chemical Deactivation of Aldehyde-Containing Waste
While not recommended for this compound without specific institutional approval, the chemical neutralization of aldehyde waste is a recognized practice for substances like formaldehyde (B43269) and glutaraldehyde.[1] This process typically involves using commercially available reagents that render the aldehyde non-hazardous.[2][3][4] Should your institution's EHS department approve this method for this compound, a validated protocol specific to this compound would be necessary. The following table summarizes information for commercially available aldehyde neutralizers as a reference for the principles of such a procedure.
| Product Name | Aldehyde Type | Treatment Ratio (Product:Waste) | Required Time | Key Features |
| Aldex® | 10% Formalin, 4% Glutaraldehyde | 1:16 | Not specified | Converts aldehydes to a non-toxic, non-hazardous waste for drain or solid disposal.[3] |
| Formalex® GREEN | Formaldehyde, Glutaraldehyde | Not specified | "Adequate treatment time" | Allows for safe disposal in the sanitary sewer after treatment.[2][5] |
| Form-ZERO™ | 10% Formalin, 4% Glutaraldehyde | 1 bottle per gallon of waste | 25 minutes | A powdered reagent that yields a non-hazardous solution for drain disposal.[2][3] |
| Polyform-F™ | Formaldehyde, Glutaraldehyde | Not specified | 2 to 3 minutes | A granular material that polymerizes aldehydes into a non-hazardous biodegradable solid.[2] |
Important Note: The efficacy of these products on peptide aldehydes like this compound has not been documented in the search results. Any in-lab deactivation procedure must be validated and approved by your institution's EHS office.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 2. tedpella.com [tedpella.com]
- 3. emsdiasum.com [emsdiasum.com]
- 4. Evaluation of two eco-friendly neutralizers for a spectrum of tissue fixatives for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutralizing the Aldehydes | SynapseWeb [synapseweb.clm.utexas.edu]
Essential Safety and Operational Guide for Handling Z-LLF-CHO
This guide provides immediate safety, handling, and disposal protocols for Z-LLF-CHO (Z-Leu-Leu-Phe-CHO), a potent inhibitor of the chymotrypsin-like activity of the pituitary multicatalytic proteinase complex.[1] Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in its concentrated form or as a powder, the following personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Required Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Must comply with European standard EN 166 or equivalent. A face shield may be required for splash hazards. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate protective gloves should be worn. Change gloves immediately if contaminated. |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn. For larger quantities or splash potential, consider additional protective clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | Work under a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary for large-scale use or in emergencies.[2] |
Standard Operating Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from heat, sparks, open flames, and hot surfaces.
2. Handling and Use:
-
Work Area: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Wash hands thoroughly after handling the substance. Do not eat, drink, or smoke in the laboratory.
-
Contamination: Immediately change any contaminated clothing.
3. Disposal Plan:
-
Dispose of waste material in accordance with national and local regulations.[3]
-
Do not mix with other waste. Leave chemicals in their original containers.[3]
-
Handle uncleaned containers as you would the product itself.[3]
-
Avoid release into the environment.[3]
Emergency Procedures
1. Spill Response: In the event of a spill, follow the established cleanup protocol to safely manage and decontaminate the affected area.
2. First Aid Measures:
-
If Inhaled: Move the person to fresh air.[3]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Make the victim drink water (two glasses at most).[3]
-
In all cases of exposure, seek medical attention if you feel unwell.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
